molecular formula C14H12N2O B181251 4-(1,3-Benzoxazol-2-yl)-2-methylaniline CAS No. 792946-65-7

4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Cat. No.: B181251
CAS No.: 792946-65-7
M. Wt: 224.26 g/mol
InChI Key: ABVMKKSXLVXFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzoxazol-2-yl)-2-methylaniline is a chemical scaffold of significant interest in medicinal chemistry, primarily for the design and synthesis of novel anticancer therapeutics. Its core structure is integral to a class of compounds that act as potent aryl hydrocarbon receptor (AhR) agonists. Activation of the AhR signaling pathway can lead to a cascade of events within susceptible cancer cells, including the induction of cytochrome P450 enzymes (notably CYP1A1), subsequent metabolic activation of the compound, DNA damage, cell cycle arrest, and the initiation of apoptosis . This mechanism is distinct from many current anticancer treatments and is being actively explored to overcome drug resistance and improve selectivity. Research has demonstrated that analogues built upon this benzoxazole core exhibit potent and selective antitumor properties both in vitro and in vivo . The structure-activity relationship (SAR) studies highlight that the benzoxazole scaffold is critical for these potent anticancer effects, and substitution patterns on the phenyl ring, such as the methyl group in the 2-position, are known to influence potency and the spectrum of activity against various tumor cell lines . Beyond its prominent role in oncology research, the benzoxazole pharmacophore is also investigated for its potential antimicrobial properties against a range of Gram-positive bacteria and fungal pathogens . This compound serves as a versatile building block for developing a library of derivatives suitable for future drug discovery campaigns against resistant cancers and infectious diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVMKKSXLVXFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388181
Record name 4-(1,3-benzoxazol-2-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792946-65-7
Record name 4-(1,3-benzoxazol-2-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1,3-Benzoxazol-2-yl)-2-methylaniline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, a heterocyclic compound belonging to the benzoxazole class. While direct experimental data on this specific molecule is limited, this document synthesizes information from closely related analogs to project its chemical properties, outline plausible synthetic routes, and discuss its potential biological activities and mechanisms of action. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for future investigation of this and similar compounds.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

Benzoxazoles are a significant class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is a key pharmacophore found in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities. Marketed drugs containing the benzoxazole core include the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen. The versatile biological profile of benzoxazole derivatives encompasses antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties, making them a fertile ground for drug discovery and development. The 2-substituted benzoxazoles, in particular, have attracted considerable attention due to their diverse therapeutic applications.

This guide focuses on the specific derivative, this compound, which incorporates both a methyl and an amino group on the 2-phenyl substituent. These functional groups offer opportunities for further chemical modification and may influence the compound's biological activity and pharmacokinetic properties.

Physicochemical Properties and Structural Elucidation

Based on its chemical structure and data from closely related compounds, the key physicochemical properties of this compound are summarized below.

PropertyPredicted Value/InformationSource/Basis
CAS Number 792946-65-7Sigma-Aldrich
Molecular Formula C₁₄H₁₂N₂O---
Molecular Weight 224.26 g/mol Sigma-Aldrich
Appearance Likely a solid at room temperatureGeneral property of similar benzoxazoles
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General property of similar benzoxazoles
InChI Key ABVMKKSXLVXFQL-UHFFFAOYSA-NSigma-Aldrich

Structural Features:

The molecule consists of a central benzoxazole ring system. At the 2-position of the oxazole ring, it is substituted with a 4-amino-3-methylphenyl group. The presence of the aniline-like amino group provides a basic character and a potential site for hydrogen bonding and salt formation. The methyl group can influence the molecule's lipophilicity and steric profile.

Synthesis of this compound

While a specific, published synthesis for this compound has not been identified, a highly plausible and efficient synthetic route can be designed based on well-established methods for the formation of 2-arylbenzoxazoles.[1] The most common and direct approach involves the condensation of a 2-aminophenol with a substituted benzoic acid or its derivative.[2]

Proposed Synthetic Pathway:

A logical synthetic strategy would involve the condensation of 2-aminophenol with 4-amino-3-methylbenzoic acid.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_aminophenol 2-Aminophenol condensation Condensation/ Cyclization 2_aminophenol->condensation benzoic_acid 4-Amino-3-methylbenzoic acid benzoic_acid->condensation product This compound condensation->product Dehydration

Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a general guideline based on established literature for similar transformations and would require optimization.

Method: Acid-Catalyzed Condensation

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 mmol, 1.0 eq) and 4-amino-3-methylbenzoic acid (1.0 mmol, 1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable high-boiling solvent such as toluene or xylene (10 mL). To this mixture, add a catalytic amount of a strong acid, for example, polyphosphoric acid (PPA) or a Lewis acid like boric acid.

  • Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA is used, carefully pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Purification: Collect the crude product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Alternative Methods:

  • Microwave-Assisted Synthesis: This method can significantly reduce reaction times. The reactants can be mixed without a solvent or in a minimal amount of a high-boiling polar solvent and irradiated in a microwave reactor.[2]

  • Coupling with an Acid Chloride: 4-Amino-3-methylbenzoic acid can be converted to its more reactive acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reacted with 2-aminophenol, followed by cyclization.

Potential Biological Activities and Mechanism of Action

The biological activities of this compound have not been explicitly reported. However, based on the extensive research on structurally related benzoxazole derivatives, we can infer its potential therapeutic applications and mechanisms of action.

Anticancer Activity

Numerous 2-arylbenzoxazole derivatives have demonstrated potent anticancer activity. The proposed mechanisms often involve:

  • Interaction with DNA: Some benzoxazoles can intercalate into DNA or bind to the minor groove, leading to the inhibition of DNA replication and transcription in cancer cells.

  • Enzyme Inhibition: Benzoxazoles have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival, such as topoisomerases, protein kinases, and histone deacetylases.

  • Induction of Apoptosis: Many anticancer benzoxazoles trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.

The presence of the aniline moiety in the target compound could be crucial for its anticancer potential, as this group is a common feature in many DNA-binding agents.

Antimicrobial Activity

The benzoxazole scaffold is present in several compounds with significant antibacterial and antifungal properties.[3][4] The mechanism of antimicrobial action can vary but may include:

  • Inhibition of Cell Wall Synthesis: Disrupting the formation of the bacterial cell wall.

  • Inhibition of Nucleic Acid and Protein Synthesis: Interfering with essential cellular processes.

  • Disruption of Cell Membrane Integrity: Leading to leakage of cellular contents.

Anti-Inflammatory Activity

Given that some marketed NSAIDs contain a benzoxazole core, it is plausible that this compound could possess anti-inflammatory properties. The mechanism could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

Structure-Activity Relationship (SAR) Insights from Analogs

Studies on related 2-phenylbenzoxazole derivatives have provided some initial SAR insights that could be relevant to the target compound:

  • Substitution on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly impact biological activity. For instance, in a series of 2-phenylbenzoxazoles evaluated for tyrosinase inhibitory activity, compounds with 2,4-dihydroxyphenyl substituents showed the most potent effects.[5] This suggests that hydrogen-bonding donors on this ring can be beneficial. The amino group in our target compound could play a similar role.

  • Substitution on the Benzoxazole Core: Modifications to the benzene ring of the benzoxazole nucleus can also modulate activity. Electron-withdrawing or electron-donating groups can influence the electronic properties of the entire molecule and its interaction with biological targets.

Experimental Protocols for Biological Evaluation

To investigate the potential therapeutic applications of this compound, a series of in vitro and in vivo assays would be necessary. Below are representative protocols for initial screening.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate (24h) start->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial two-fold dilutions in a 96-well plate with appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound is a promising, yet understudied, member of the pharmacologically significant benzoxazole family. Based on the extensive literature on related compounds, it is hypothesized to possess potential anticancer, antimicrobial, and anti-inflammatory activities. This technical guide has provided a framework for its synthesis and initial biological evaluation.

Future research should focus on:

  • Optimized Synthesis: Developing and optimizing a high-yield synthetic route for this compound and its derivatives.

  • Comprehensive Biological Screening: Evaluating its activity against a broad panel of cancer cell lines, pathogenic microbes, and in relevant inflammatory models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to understand the contribution of the methyl and amino groups to its activity and to optimize its therapeutic potential.

The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this and other novel benzoxazole derivatives for the development of new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Pillai, A. D., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Molecules, 29(17), 4085. [Link]

  • RSC Advances. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 13, 24093–24114. [Link]

  • Al-Ostoot, F. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21588. [Link]

  • Khan, I., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1202, 127236. [Link]

  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • Gaba, M., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Future Science OA, 4(9), FSO324. [Link]

  • Ogasawara, H., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802. [Link]

  • ResearchGate. (n.d.). Proposed structure-activity relationship (SAR) of benzoxazole-2-yl)-2-phenoxyacetamide derivatives as antidiabetic agents. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of C. 2-(4-Methylphenyl)benzoxazole. Retrieved from [Link]

  • Molecules. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 29(11), 2530. [Link]

  • Molecules. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(19), 6825. [Link]

  • International Journal of Molecular Sciences. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 26(15), 7261. [Link]

  • Future Medicinal Chemistry. (2024). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Future Medicinal Chemistry, 16(20), 1845-1861. [Link]

  • ResearchGate. (n.d.). Structures of some biological active benzoxazole derivatives. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(1,3-benzoxazol-2-yl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, experimental protocols, and characterization of the target molecule and its key intermediates. The synthesis is presented as a multi-step process, commencing with the selective oxidation of 2,4-dimethylnitrobenzene to afford 3-methyl-4-nitrobenzoic acid, followed by the reduction of the nitro group to yield 4-amino-3-methylbenzoic acid. The final and pivotal step involves the cyclocondensation of this amino acid with o-aminophenol in the presence of a dehydrating agent to construct the benzoxazole core. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by the fusion of a benzene ring and an oxazole ring. This structural motif is of considerable interest in the field of medicinal chemistry due to its prevalence in a wide array of pharmacologically active molecules. Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The 2-substituted benzoxazole scaffold, in particular, serves as a key pharmacophore in numerous therapeutic agents and clinical candidates.

The target molecule, this compound, incorporates the benzoxazole core linked to a 2-methylaniline moiety. This specific substitution pattern offers a unique electronic and steric profile, making it an attractive candidate for further functionalization and biological screening. This guide delineates a logical and efficient synthetic route to this compound, providing the necessary detail for its successful laboratory-scale preparation.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points towards a convergent synthetic strategy. The key disconnection lies at the C2-position of the benzoxazole ring, cleaving the amide bond that precedes cyclization. This reveals two primary building blocks: o-aminophenol and 4-amino-3-methylbenzoic acid.

Retrosynthesis Target This compound Intermediates o-Aminophenol + 4-Amino-3-methylbenzoic acid Target->Intermediates C-N Disconnection (Amide bond) Precursor1 3-Methyl-4-nitrobenzoic acid Intermediates->Precursor1 Reduction StartingMaterial1 2,4-Dimethylnitrobenzene Precursor1->StartingMaterial1 Oxidation

Figure 1: Retrosynthetic analysis of this compound.

This retrosynthetic approach informs the forward synthesis, which can be broken down into three main stages:

  • Synthesis of 3-Methyl-4-nitrobenzoic Acid: The synthesis commences with the selective oxidation of one of the methyl groups of 2,4-dimethylnitrobenzene.

  • Synthesis of 4-Amino-3-methylbenzoic Acid: The nitro group of the synthesized 3-methyl-4-nitrobenzoic acid is then reduced to an amine to furnish the key carboxylic acid intermediate.

  • Synthesis of this compound: The final step involves the condensation and subsequent cyclization of o-aminophenol with 4-amino-3-methylbenzoic acid.

This strategy is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 3-Methyl-4-nitrobenzoic Acid

The selective oxidation of one methyl group in 2,4-dimethylnitrobenzene in the presence of another is a critical step. Various oxidizing agents can be employed, with nitric acid being a common choice for its efficacy and cost-effectiveness.[1]

Reaction Scheme:

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dimethylnitrobenzene and dilute nitric acid (30-65%). The molar ratio of 2,4-dimethylnitrobenzene to nitric acid should be approximately 1:5.5-8.0.[2]

  • Oxidation: Heat the reaction mixture to 100-135°C with vigorous stirring. Maintain the reaction at this temperature for 4-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The crude 3-methyl-4-nitrobenzoic acid will precipitate out of the solution. Filter the solid product and wash it with cold water.

  • Purification: For further purification, the crude product can be dissolved in a 10% sodium carbonate solution and heated to approximately 70°C.[2] The resulting sodium salt solution can be extracted with an organic solvent (e.g., toluene) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of about 2, which will precipitate the purified 3-methyl-4-nitrobenzoic acid. The pure product is then filtered, washed with water, and dried.

Causality of Experimental Choices: The use of nitric acid as the oxidant is a balance between reactivity and selectivity. While stronger oxidizing agents like potassium permanganate could be used, they may lead to over-oxidation. The temperature and reaction time are optimized to ensure complete conversion while minimizing the formation of byproducts. The purification process leverages the acidic nature of the product, allowing for its separation from non-acidic impurities.

Stage 2: Synthesis of 4-Amino-3-methylbenzoic Acid

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.[3]

Reaction Scheme:

Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-methyl-4-nitrobenzoic acid in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5% by weight of the starting material).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically to 50-60 psi) and stir the mixture vigorously at room temperature for 10-24 hours.[3] The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3-methylbenzoic acid. The product is often obtained in high purity and may not require further purification. If necessary, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Causality of Experimental Choices: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity. Methanol is a suitable solvent as it readily dissolves the starting material and is compatible with the reaction conditions. The use of hydrogen gas at moderate pressure ensures a sufficient rate of reaction without requiring specialized high-pressure equipment.

Stage 3: Synthesis of this compound

The final step is the construction of the benzoxazole ring through the condensation of o-aminophenol with 4-amino-3-methylbenzoic acid. Polyphosphoric acid (PPA) is a highly effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.[4]

Reaction Scheme:

Protocol:

  • Reaction Setup: In a round-bottom flask, place equimolar amounts of o-aminophenol and 4-amino-3-methylbenzoic acid. Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the limiting reagent).

  • Condensation and Cyclization: Heat the reaction mixture with stirring to 150-220°C. The optimal temperature will depend on the specific substrates and should be determined empirically. Maintain the reaction at this temperature for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to below 100°C and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture with a base (e.g., 10% NaOH solution) to a pH of 7-8. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

Mechanistic Insight: The reaction proceeds through the initial formation of an amide intermediate between the amino group of o-aminophenol and the carboxylic acid. The PPA then catalyzes the intramolecular cyclization of the amide onto the phenolic hydroxyl group, followed by dehydration to form the stable aromatic benzoxazole ring.

Condensation_Mechanism Reactants o-Aminophenol + 4-Amino-3-methylbenzoic acid Amide Amide Intermediate Reactants->Amide Amidation Cyclized Cyclized Intermediate Amide->Cyclized Intramolecular Cyclization (PPA catalyzed) Product This compound Cyclized->Product Dehydration

Figure 2: Simplified reaction mechanism for the formation of the benzoxazole ring.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties and expected spectroscopic data for the target compound and its precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected ¹H NMR Signals (δ ppm)Expected ¹³C NMR Signals (δ ppm)Expected IR Bands (cm⁻¹)
3-Methyl-4-nitrobenzoic acid C₈H₇NO₄181.15217-220Aromatic protons (3H), Methyl protons (3H, s), Carboxylic acid proton (1H, br s)Aromatic carbons, Methyl carbon, Carboxyl carbon~3000 (O-H), ~1700 (C=O), ~1520 & ~1350 (NO₂)
4-Amino-3-methylbenzoic acid C₈H₉NO₂151.16169-171Aromatic protons (3H), Amino protons (2H, br s), Methyl protons (3H, s), Carboxylic acid proton (1H, br s)Aromatic carbons, Methyl carbon, Carboxyl carbon~3400 & ~3300 (N-H), ~3000 (O-H), ~1680 (C=O)
This compound C₁₄H₁₂N₂O224.26(Predicted)Aromatic protons (7H, m), Amino protons (2H, br s), Methyl protons (3H, s)Aromatic carbons, Benzoxazole carbons, Methyl carbon~3400 & ~3300 (N-H), ~1620 (C=N), ~1580 & ~1450 (C=C)

Note: Spectroscopic data for the final product is predicted based on the structure and data from analogous compounds. Experimental verification is required.

Safety and Handling

  • General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Specific Hazards:

    • Nitric Acid: Corrosive and a strong oxidizing agent. Handle with extreme care.

    • Palladium on Carbon: Flammable when dry. Handle in a wet state.

    • Polyphosphoric Acid: Corrosive and reacts exothermically with water. Handle with caution.

    • Organic Solvents: Flammable and may be toxic. Avoid inhalation and skin contact.

Conclusion

This technical guide has detailed a reliable and scalable synthetic route for the preparation of this compound. By following the outlined protocols, researchers can confidently synthesize this valuable heterocyclic compound for further investigation in drug discovery and materials science. The provided mechanistic insights and explanations for experimental choices are intended to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific needs.

References

  • CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. (URL: )
  • PubChem. 3-Methyl-4-nitrobenzoic acid. (URL: [Link])

  • PubChem. 4-Amino-3-methylbenzoic acid. (URL: [Link])

  • Ningbo Inno Pharmchem Co.,Ltd. 3-Methyl-4-nitrobenzoic Acid: A Cornerstone in Advanced Organic Synthesis. (URL: [Link])

  • Kassam, K.; et al. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules2020 , 25, 1234. (URL: [Link])

  • Chemcd. 4-(1,3-BENZOXAZOL-2-YLMETHYL)ANILINE. (URL: [Link])

  • ChemSynthesis. 4-(1,3-benzoxazol-2-yl)aniline. (URL: [Link])

  • PubChem. 4-(5-Butyl-1,3-benzoxazol-2-yl)aniline. (URL: [Link])

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (URL: [Link])

  • PubMed. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (URL: [Link])

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (URL: [Link])

  • NIST WebBook. Aniline, N-methyl-. (URL: [Link])

  • PubChem. 4-Bromo-2-methylaniline. (URL: [Link])

  • MPG.PuRe. Supporting Information. (URL: [Link])

  • ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline. (URL: [Link])

  • PubChem. CID 161295061. (URL: [Link])

Sources

4-(1,3-Benzoxazol-2-yl)-2-methylaniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Executive Summary

This compound is a heterocyclic aromatic compound belonging to the aminobenzoxazole class. This scaffold is of significant interest to the pharmaceutical and material science industries due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. The benzoxazole moiety is a privileged structure found in several FDA-approved drugs and numerous clinical candidates. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of this compound, tailored for researchers and professionals in drug development.

The Benzoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzoxazole core, consisting of a fused benzene and oxazole ring, is a versatile and highly valued pharmacophore in modern drug discovery. Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal scaffold for designing targeted therapeutic agents. Benzoxazole derivatives are known to possess a wide array of pharmacological activities, including:

  • Anticancer[1]

  • Antifungal and Antibacterial[2]

  • Anti-inflammatory[1]

  • Antiviral, including Anti-HIV activity[1][3]

  • Cyclooxygenase (COX) Inhibition[1]

The inclusion of an aniline moiety, as in this compound, provides a critical functional group for further chemical modification and can significantly influence the molecule's biological activity, often enhancing its potential as a kinase inhibitor or a building block for more complex therapeutics.[1]

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central benzoxazole ring system linked at the 2-position to a 2-methylaniline group.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The table below summarizes the key identifiers and properties for this compound. Experimental physical properties such as melting and boiling points are not widely reported in public literature; therefore, predicted values or data from closely related analogs are noted where applicable.

PropertyValueReference / Source
IUPAC Name This compound-
Synonyms Benzenamine, 4-(2-benzoxazolyl)-2-methyl-[4]
CAS Number 792946-65-7[4]
Molecular Formula C₁₄H₁₂N₂O[4][5]
Molecular Weight 224.26 g/mol [4][6]
Melting Point Data not available. (Related compound 4-(1,3-benzoxazol-2-yl)aniline: 207-210 °C)[7]
Boiling Point Data not available-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.-
XLogP3 (Computed) 3.4 (for N-methyl isomer)[6]
Hydrogen Bond Donors 1 (Amine group)[6]
Hydrogen Bond Acceptors 3 (Oxazole N, Oxazole O, Aniline N)[6]

Synthesis and Purification

The most common and efficient method for synthesizing 2-arylbenzoxazoles is the condensation of an o-aminophenol with a corresponding benzoic acid derivative. This reaction, often referred to as the Phillips-Ladenburg condensation, is typically acid-catalyzed and proceeds via a cyclodehydration mechanism.

Retrosynthetic Approach and Mechanistic Rationale

A logical retrosynthetic disconnection of the target molecule breaks the C-N and C-O bonds of the oxazole ring, leading to two primary starting materials: 2-aminophenol and 4-amino-3-methylbenzoic acid .

Mechanism Insight: The synthesis proceeds in two key steps. First, the more nucleophilic amine of 2-aminophenol attacks the activated carboxyl group of 4-amino-3-methylbenzoic acid to form an intermediate o-hydroxy amide. Second, under strong dehydrating conditions (e.g., heat, strong acid), the hydroxyl group attacks the amide carbonyl, followed by elimination of a water molecule to form the stable, aromatic benzoxazole ring. The use of a catalyst like polyphosphoric acid (PPA) or Eaton's reagent is crucial as it serves as both the acidic catalyst and the dehydrating agent, driving the equilibrium towards the cyclized product.

Representative Experimental Protocol

This protocol is a representative methodology based on established procedures for benzoxazole synthesis and should be adapted and optimized.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-methylbenzoic acid (1.0 eq) and 2-aminophenol (1.1 eq).

  • Solvent/Catalyst Addition: Add polyphosphoric acid (PPA) (10-15 times the weight of the limiting reagent) to the flask. The PPA acts as both the solvent and the catalyst.

  • Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the cyclodehydration step. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling the reaction mixture to approximately 80-90 °C, carefully pour it onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH reaches ~7-8. This ensures the amine group is deprotonated, making the product less water-soluble.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis and purification of the title compound.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the well-documented activities of the aminobenzoxazole class provide a strong basis for predicting its therapeutic potential.

Kinase Inhibition: Many aminobenzoxazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology.[1] The aniline substructure can form key hydrogen bonds within the ATP-binding pocket of kinases, while the benzoxazole core provides a rigid scaffold for optimal positioning. The methyl group on the aniline ring can provide additional van der Waals interactions or improve metabolic stability.

Anticancer Potential: By inhibiting kinases involved in cell proliferation and survival signaling pathways (e.g., VEGFR, EGFR, CDKs), compounds of this class can induce apoptosis and inhibit tumor growth.[1] It is plausible that this compound could be a valuable lead compound for developing novel anti-proliferative agents.

G Molecule 4-(1,3-Benzoxazol-2-yl) -2-methylaniline Kinase Protein Kinase (e.g., VEGFR, EGFR) Molecule->Kinase Inhibits Pathway Downstream Signaling Pathway Kinase->Pathway Activates ATP ATP ATP->Kinase Binds Proliferation Tumor Cell Proliferation Pathway->Proliferation Angiogenesis Angiogenesis Pathway->Angiogenesis

Caption: Postulated mechanism of action for the title compound as an anticancer agent.

Conclusion

This compound is a structurally significant molecule that combines the proven pharmacological relevance of the benzoxazole scaffold with the versatile functionality of a substituted aniline. Its synthesis is achievable through established chemical methodologies, and its structure suggests high potential as a lead compound in drug discovery, particularly in the development of novel kinase inhibitors for oncology. Further investigation into its biological activity is warranted to fully elucidate its therapeutic value.

References

  • 4-(1,3-benzoxazol-2-yl)aniline. ChemSynthesis. [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. [Link]

  • This compound, 95% Purity, C14H12N2O, 5 grams. CP Lab Safety. [Link]

  • 4-(5-Butyl-1,3-benzoxazol-2-yl)aniline. PubChem. [Link]

  • 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline. PubChem. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. Biosciences Biotechnology Research Asia. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). [Link]

  • Synthesis of 4H-1,3-benzoxazines. Organic Chemistry Portal. [Link]

  • Drugs containing benzoxazole and thiazolidinone as central moieties. ResearchGate. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Institutes of Health (NIH). [Link]

Sources

Technical Guide: 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Medicinal Chemistry and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazole scaffold is a privileged structure known for its broad range of biological activities.[1][2][3] This document details the compound's precise nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and robust analytical methods for its characterization. Furthermore, it explores the potential applications of this molecule within drug discovery, grounded in the known therapeutic relevance of the benzoxazole class. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction to the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their presence in a multitude of biologically active compounds.[2][3] This heterocyclic system, consisting of a benzene ring fused to an oxazole ring, serves as a crucial pharmacophore in agents demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] The structural rigidity and unique electronic characteristics of the benzoxazole core allow for effective interaction with various biological targets.[3] The specific compound, this compound, combines the benzoxazole moiety with a substituted aniline ring, presenting a versatile template for further chemical modification and exploration in drug development programs.

Nomenclature and Physicochemical Properties

Accurate identification and characterization are fundamental to any scientific investigation. The compound is unambiguously identified by its IUPAC name and CAS number, ensuring consistency in research and documentation.

IUPAC Name: this compound CAS Number: 792946-65-7

A summary of its key physicochemical properties is presented in Table 1. These parameters are critical for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₂N₂O
Molecular Weight 224.26 g/mol
InChI Key ABVMKKSXLVXFQL-UHFFFAOYSA-N
Physical Form Solid

| Purity | Typically ≥95% | |

Synthesis and Mechanistic Insights

The synthesis of 2-arylbenzoxazoles is a well-established transformation in organic chemistry. A common and efficient method involves the condensation of an o-aminophenol with a substituted benzoic acid or its derivative, often facilitated by a dehydrating agent or catalyst.

Synthetic Protocol: Phillips Condensation

The Phillips condensation reaction provides a direct and high-yielding route to 2-substituted benzoxazoles. This protocol outlines the synthesis of the target compound from 2-aminophenol and 4-amino-3-methylbenzoic acid.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-amino-3-methylbenzoic acid (1.0 eq) and 2-aminophenol (1.1 eq).

  • Solvent and Catalyst: Add polyphosphoric acid (PPA) as both the solvent and dehydrating catalyst. The amount should be sufficient to ensure the mixture is stirrable (approx. 10-20 times the weight of the benzoic acid).

  • Reaction: Heat the reaction mixture to 180-200°C with continuous stirring for 4-6 hours. The high temperature is necessary to drive the condensation and cyclization by removing water.

  • Work-up: Cool the reaction mixture to approximately 60-80°C and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous solution with a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. This ensures the aniline moiety is in its free base form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with deionized water to remove residual salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound.

Mechanistic Rationale and Workflow

The causality behind this protocol lies in the electrophilic nature of the carboxylic acid's carbonyl carbon, which is activated by the acidic medium of PPA. The nucleophilic amino group of 2-aminophenol attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization, driven by the elimination of two water molecules, result in the formation of the stable, aromatic benzoxazole ring system.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_output Output R1 4-Amino-3-methylbenzoic Acid P1 Combine & Add PPA R1->P1 R2 2-Aminophenol R2->P1 P2 Heat (180-200°C) [Condensation & Cyclization] P1->P2 Activation P3 Quench on Ice P2->P3 Crude Product Mixture P4 Neutralize (pH 7-8) P3->P4 P5 Filter & Wash P4->P5 OUT Purified Product P5->OUT Recrystallization

Caption: Synthesis workflow for this compound.

Structural Elucidation and Quality Control

To ensure the trustworthiness of the synthesized material, a battery of analytical techniques must be employed. This self-validating system confirms the compound's identity, structure, and purity.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and aniline rings, as well as a singlet for the methyl group. The ¹³C NMR spectrum will confirm the number of unique carbon environments, including the characteristic signal for the C2 carbon of the benzoxazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio that corresponds to the calculated exact mass of the molecule (C₁₄H₁₂N₂O).

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected peaks include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C=N stretching for the oxazole ring (around 1600-1650 cm⁻¹), and C-O-C stretching.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. Using a suitable column (e.g., C18) and mobile phase, a single sharp peak should be observed, and the purity can be quantified as a percentage of the total peak area.

Applications in Drug Discovery and Medicinal Chemistry

The benzoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities.[5][6] Compounds containing this moiety have been investigated as anticancer, anti-HIV, antimicrobial, and anti-inflammatory agents.[2]

The title compound, this compound, serves as a valuable building block or lead compound. The primary amine group provides a reactive handle for further chemical elaboration, enabling the synthesis of diverse compound libraries through techniques like amide coupling, reductive amination, or sulfonylation. These libraries can then be screened against various biological targets. For instance, aminobenzoxazole derivatives have been identified as promising kinase inhibitors for potential anticancer therapies.[4]

MedicinalChemistry cluster_derivatives Chemical Derivatization cluster_applications Potential Therapeutic Areas Core This compound Primary Amine (NH2) Amides Amides Core:amine->Amides Acylation Sulfonamides Sulfonamides Core:amine->Sulfonamides Sulfonylation Ureas Ureas/Thioureas Core:amine->Ureas + Isocyanate SchiffBases Schiff Bases Core:amine->SchiffBases + Aldehyde KinaseInhibitors Kinase Inhibitors (Anticancer) Amides->KinaseInhibitors Antimicrobial Antimicrobial Agents Sulfonamides->Antimicrobial AntiInflammatory Anti-inflammatory Ureas->AntiInflammatory SchiffBases->Antimicrobial

Caption: Derivatization strategies and potential therapeutic applications.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its structure is amenable to a wide range of chemical modifications. The established biological relevance of the benzoxazole core makes this compound and its future derivatives attractive candidates for screening in drug discovery programs targeting a variety of diseases. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and further develop this promising molecular scaffold.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024, October 21). PubMed. Retrieved January 15, 2026, from [Link]

  • Benzoxazole derivatives: Significance and symbolism. (2024, December 13). ScienceDirect. Retrieved January 15, 2026, from [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. Retrieved January 15, 2026, from [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Biological activities of benzoxazole and its derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline and Its Congeners

The benzoxazole nucleus, an aromatic heterocyclic scaffold composed of a benzene ring fused to an oxazole ring, represents a cornerstone in medicinal chemistry.[1][2] This privileged structure is present in a multitude of natural and synthetic molecules, conferring a wide spectrum of pharmacological activities.[1][3] The versatility of the benzoxazole core allows for extensive structural modifications, enabling the fine-tuning of biological activity and the development of novel therapeutic agents for a diverse range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][3]

This guide focuses on the biological potential of this compound (CAS No. 792946-65-7) and its structural analogs. While extensive public data on this specific molecule is limited, this document synthesizes findings from closely related benzoxazole derivatives to provide a comprehensive evaluation of its probable mechanisms of action, therapeutic potential, and the experimental frameworks used for its assessment. We will delve into the core anticancer and antimicrobial activities that define this chemical class, providing field-proven experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Part 1: Anticancer Activity - A Primary Therapeutic Avenue

The most significant and widely studied therapeutic application for benzoxazole derivatives is in oncology.[1][4] These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, operating through diverse and sophisticated mechanisms of action.[1][5]

Core Mechanisms of Antineoplastic Action

Benzoxazole derivatives primarily exert their anticancer effects by inducing programmed cell death (apoptosis) and inhibiting critical pathways necessary for tumor growth and survival.

  • Inhibition of VEGFR-2 and Anti-Angiogenesis: A predominant mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase that governs angiogenesis—the formation of new blood vessels essential for tumor progression and metastasis.[1][6] By blocking the VEGFR-2 signaling cascade, these compounds effectively starve tumors of their blood supply, leading to the initiation of the intrinsic apoptotic pathway.[1][6]

  • Induction of Apoptosis via Caspase Activation: Following VEGFR-2 inhibition or other cellular insults, benzoxazoles trigger apoptosis. This is often characterized by the arrest of the cell cycle (e.g., at the Pre-G1 phase) and the activation of key executioner enzymes like caspase-3.[6][7] Furthermore, these compounds can modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, pushing the cell towards self-destruction.[7]

  • Aryl Hydrocarbon Receptor (AhR) Agonism: Certain benzoxazole derivatives function as prodrugs, bioactivated into metabolites that are potent agonists of the Aryl Hydrocarbon Receptor (AhR).[5] This activation can switch on the expression of genes like cytochrome P450 CYP1A1, which in turn exhibits anticancer activity.[5] This mechanism is analogous to that of the anticancer agent Phortress.[5]

cluster_0 Benzoxazole Derivative Action Benzoxazole Benzoxazole Derivative VEGFR2 VEGFR-2 Benzoxazole->VEGFR2 Inhibits Apoptosis_Pathway Intrinsic Apoptotic Pathway Benzoxazole->Apoptosis_Pathway Induces Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes Caspase3 Caspase-3 Activation Apoptosis_Pathway->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: VEGFR-2 inhibition by benzoxazoles leading to apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of benzoxazole compounds is quantified by their 50% inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cancer cell population. The table below summarizes representative IC₅₀ values for various benzoxazole derivatives against common human cancer cell lines.

Compound ClassCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
2-ArylbenzoxazoleMCF-7 (Breast)VEGFR-2 Inhibition4.05[6]
2-ArylbenzoxazoleHepG2 (Liver)VEGFR-2 Inhibition3.95[6]
2,5-Disubstituted BenzoxazoleMCF-7 (Breast)Not Specified4.0[8]
2,5-Disubstituted BenzoxazoleHepG2 (Liver)Not Specified17.9[8]
Phortress AnalogueMultiple LinesCYP1A1 InductionAttractive vs. Doxorubicin[5]
Naphthoxazole DerivativeMultiple LinesNot Specified2.18 - 2.89[9]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold-standard colorimetric method for evaluating the cytotoxic potential of chemical compounds.[1] Its principle lies in the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (viable) cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test benzoxazole compounds (typically ranging from 0.01 to 100 µM) in the appropriate cell culture medium.[10] Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C with 5% CO₂.[10]

  • MTT Addition: After incubation, carefully remove the treatment medium and replace it with 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL).[10] Incubate for an additional 4 hours.

  • Formazan Solubilization: Aspirate the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[10] Gently agitate the plates to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.[10]

cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Add Test Compounds A->B 24h C 3. Incubate (48-72h) B->C D 4. Add MTT Solution C->D E 5. Incubate (4h) & Dissolve Formazan D->E F 6. Measure Absorbance (570nm) E->F G 7. Calculate IC50 Value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

Beyond their anticancer properties, benzoxazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of pathogenic bacteria and fungi.[1][3] This dual activity makes them particularly attractive scaffolds for further development.

Spectrum of Activity

Studies have shown that various benzoxazole hybrids are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans and Cryptococcus neoformans.[11][12] The mechanism often involves the disruption of microbial cellular integrity, leading to cell permeabilization.[11]

Quantitative Data: In Vitro Antimicrobial Efficacy

Antimicrobial potency is typically assessed using the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismActivity MetricValue (µM or µg/mL)Reference
Thiazolyl-Benzimidazole HybridCryptococcus neoformansIC₅₀1.3 µM[11]
Thiazolyl-Benzimidazole HybridCandida albicansIC₅₀2.7 µM[11]
Thiazolyl-Benzimidazole HybridEscherichia coliIC₅₀5.4 µM[11]
Thiazolyl-Benzimidazole HybridStaphylococcus aureusIC₅₀10.8 µM[11]
Thiazolyl-BenzoxazoloneMicrococcus luteusMIC31.25 µg/mL[12]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

The agar well diffusion method is a widely used preliminary screening technique to evaluate the antimicrobial activity of chemical compounds.[1] It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri plates. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).[1]

  • Inoculation: Uniformly inoculate the surface of the agar plates with the microbial suspension using a sterile cotton swab.

  • Well Creation: Aseptically punch sterile wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[1]

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the benzoxazole compound solution (dissolved in a suitable solvent like DMSO) into each well.[1] Also include a negative control (solvent only) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

cluster_workflow_antimicrobial Agar Well Diffusion Workflow A 1. Prepare & Pour Seeded Agar Plates B 2. Create Wells in Agar A->B C 3. Load Compound & Controls into Wells B->C D 4. Incubate Plates C->D E 5. Measure Zone of Inhibition D->E

Sources

The Privileged Scaffold: A Technical Guide to 2-Substituted Benzoxazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole nucleus, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide spectrum of biological activities. The versatility of substitution at the 2-position allows for fine-tuning of steric, electronic, and physicochemical properties, leading to a vast chemical space for drug discovery. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse pharmacological applications of 2-substituted benzoxazoles. We will explore the causality behind synthetic choices, from classical condensation reactions to modern green chemistry approaches, and delve into the mechanisms of action that underpin their therapeutic potential. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers with the practical knowledge required to innovate in this promising area of drug development.

The Benzoxazole Core: A Foundation for Diverse Bioactivity

Benzoxazole is an aromatic organic compound composed of a benzene ring fused to an oxazole ring.[1][2] Its planar structure and the presence of nitrogen and oxygen heteroatoms create a unique electronic environment, making it an attractive pharmacophore. The true power of this scaffold, however, lies in the synthetic accessibility and profound impact of substitution at the C2 position. This position acts as a key modulator of biological activity, allowing for the introduction of a wide array of functional groups that can engage with various biological targets.

The diverse biological activities of 2-substituted benzoxazole derivatives are a testament to their ability to interact with a multitude of biological pathways.[1] These compounds have demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents, among other therapeutic applications.[3][4][5]

Synthetic Strategies for 2-Substituted Benzoxazoles: A Chemist's Toolkit

The construction of the 2-substituted benzoxazole core is most commonly achieved through the condensation of a 2-aminophenol with a suitable electrophilic partner.[1] The choice of synthetic route is often dictated by the desired substituent at the 2-position, as well as considerations of yield, purity, and environmental impact.

Classical Condensation Reactions: The Workhorses of Benzoxazole Synthesis

One of the most direct and widely employed methods involves the condensation of 2-aminophenol with carboxylic acids or their derivatives, such as acid chlorides or esters.[1] This acid-catalyzed cyclization is a robust and versatile method for introducing a variety of aryl and alkyl substituents.

Another common approach is the reaction of 2-aminophenol with aldehydes.[6] This method often utilizes an oxidizing agent to facilitate the cyclization and aromatization of the intermediate Schiff base. The use of catalysts such as copper(II) oxide or palladium has been shown to improve yields and reaction conditions.[6]

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies.[7] These "green" chemistry approaches aim to reduce the use of hazardous reagents and solvents, and often employ reusable catalysts. For instance, the use of samarium triflate as a reusable acid catalyst in aqueous media provides a mild and efficient route to 2-substituted benzoxazoles.[8] Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and improving yields.[6]

A notable modern approach involves the Tf₂O-promoted electrophilic activation of tertiary amides.[3] This method allows for the synthesis of 2-substituted benzoxazoles from readily available tertiary amides and 2-aminophenols under mild conditions.[3]

Comparative Overview of Synthetic Methodologies
Method Reactants Conditions Advantages Disadvantages Reference
Acid-Catalyzed Cyclization 2-Aminophenol + Carboxylic Acid/DerivativeAcid catalyst (e.g., PPA), heatVersatile, well-establishedHarsh conditions, potential for side reactions[1]
Condensation with Aldehydes 2-Aminophenol + AldehydeOxidizing agent (e.g., O₂, K₂CO₃), catalyst (e.g., Pd)High atom economyMay require specific catalysts[6]
Tf₂O-Promoted Amide Activation 2-Aminophenol + Tertiary AmideTf₂O, 2-FluoropyridineMild conditions, high yields, broad scopeUse of expensive reagent (Tf₂O)[3]
Microwave-Assisted Synthesis 2-Aminophenol + CarbodiimidesZnCl₂ catalyst, isopropanol, microwave irradiationRapid, high yields, eco-friendlyRequires specialized equipment[6]

Pharmacological Landscape of 2-Substituted Benzoxazoles

The versatility of the 2-substituted benzoxazole scaffold has led to the discovery of a wide array of biological activities, making these compounds highly promising candidates for drug development.[1]

Antimicrobial Activity

2-Substituted benzoxazoles have demonstrated potent activity against a range of bacterial and fungal pathogens.[7][9] The mechanism of their antibacterial action is often linked to the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication.[7][9] Molecular docking studies have shown that the benzoxazole scaffold can fit into the ATP-binding pocket of DNA gyrase, leading to enzyme inhibition.[7]

Anticancer Activity

A significant body of research has highlighted the potential of 2-substituted benzoxazoles as anticancer agents.[3][5][10][11] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival. Some derivatives have been shown to act as topoisomerase I poisons, while others exhibit activity against various cancer cell lines, including breast, colon, and liver cancer.[11]

Anti-inflammatory Activity

Certain 2-substituted benzoxazole derivatives have been identified as potent anti-inflammatory agents.[12][13] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[12][13] This selective inhibition of COX-2 over COX-1 is a desirable property, as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]

Other Therapeutic Applications

The pharmacological activities of 2-substituted benzoxazoles extend beyond the aforementioned areas. They have also been investigated as:

  • Anticonvulsants [3]

  • 5-HT3 receptor antagonists for the treatment of irritable bowel syndrome.[14]

  • Antiviral agents [5]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Benzoxazoles via Tf₂O-Promoted Amide Activation

This protocol is adapted from a reported method for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols.[3]

Materials:

  • Tertiary amide (1.1 eq)

  • 2-Aminophenol (1.0 eq)

  • Triflic anhydride (Tf₂O) (1.2 eq)

  • 2-Fluoropyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

  • Petroleum ether (PE) and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • To a solution of the tertiary amide in anhydrous DCM, add 2-Fluoropyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triflic anhydride (Tf₂O) dropwise to the cooled mixture and stir for 15 minutes.

  • Add the 2-aminophenol to the reaction mixture and allow it to warm to room temperature. Stir for 1 hour.

  • Quench the reaction by adding triethylamine (Et₃N).

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.[3]

In Vitro Antibacterial Screening: Agar Diffusion Method

This protocol provides a general method for assessing the antibacterial activity of synthesized compounds.[7]

Materials:

  • Synthesized benzoxazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Standard antibiotic discs (positive control)

  • Solvent (e.g., DMSO)

  • Sterile paper discs

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Prepare bacterial inoculums and spread them evenly onto the surface of nutrient agar plates.

  • Impregnate sterile paper discs with a known concentration of the test compounds.

  • Place the impregnated discs, along with a standard antibiotic disc and a solvent control disc, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing Key Concepts

General Synthetic Pathway to 2-Substituted Benzoxazoles

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminophenol 2-Aminophenol Condensation/\nCyclization Condensation/ Cyclization 2-Aminophenol->Condensation/\nCyclization Electrophilic Partner Electrophilic Partner Electrophilic Partner->Condensation/\nCyclization 2-Substituted Benzoxazole 2-Substituted Benzoxazole Condensation/\nCyclization->2-Substituted Benzoxazole

Caption: General reaction scheme for the synthesis of 2-substituted benzoxazoles.

Proposed Mechanism of Tf₂O-Promoted Benzoxazole Synthesis

G Amide Amide Amidinium Salt (A) Amidinium Salt (A) Amide->Amidinium Salt (A) + Tf2O Tf2O Tf2O Intermediate (C) Intermediate (C) Amidinium Salt (A)->Intermediate (C) + 2-Aminophenol (Nucleophilic Attack) 2-Aminophenol 2-Aminophenol Intermediate (D) Intermediate (D) Intermediate (C)->Intermediate (D) Intramolecular Cyclization 2-Substituted Benzoxazole 2-Substituted Benzoxazole Intermediate (D)->2-Substituted Benzoxazole Elimination

Caption: Proposed mechanism for Tf₂O-promoted synthesis of 2-substituted benzoxazoles.[3]

Conclusion and Future Perspectives

2-Substituted benzoxazoles represent a privileged scaffold in medicinal chemistry, offering a remarkable breadth of biological activities.[1] The continuous development of novel and efficient synthetic methodologies, including green chemistry approaches, facilitates the generation of diverse libraries of these compounds for biological screening.[1] Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with an increasing understanding of their mechanisms of action, positions them as highly promising candidates for the development of new therapeutic agents.[1][3] Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of novel biological targets, and the application of computational methods to guide the design of next-generation 2-substituted benzoxazole-based drugs.

References

  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(22), 6538-6541.
  • An In-depth Technical Guide to 2-Substituted Benzoxazole Derivatives for Researchers, Scientists, and Drug Development Professionals. (n.d.). Benchchem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2024). Molecules, 30(10), 1510.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(35), 24653-24675.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021). Scientific Reports, 11(1), 1-15.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. (n.d.). Journal of Heterocyclic Chemistry.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.).
  • Biological activities of benzoxazole and its derivatives. (n.d.).
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2022). Molecules, 27(19), 6289.
  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). Medicinal Chemistry, 18(7), 791-804.
  • (PDF) 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies. (2021).
  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (2008). Medicinal Chemistry Research, 17(7), 412-424.
  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. (2008). Semantic Scholar.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). Journal of Drug Delivery and Therapeutics, 15(2), 1-10.

Sources

The Aminobenzoxazole Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminobenzoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This technical guide provides an in-depth exploration of the discovery and historical development of aminobenzoxazoles, from their synthetic origins to their emergence as potent therapeutic agents. We will delve into the evolution of synthetic methodologies, the elucidation of their mechanisms of action in key disease areas such as oncology and mycology, and provide practical, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, with over 75% of FDA-approved small-molecule drugs containing a nitrogen-containing heterocycle. Among these, the benzoxazole moiety, a bicyclic system comprising a fused benzene and oxazole ring, has garnered significant attention for its broad spectrum of biological activities.[1] The introduction of an amino group at the 2-position of the benzoxazole ring system gives rise to the 2-aminobenzoxazole core, a pharmacophore with enhanced and diverse therapeutic potential.[2]

The unique structural features of the 2-aminobenzoxazole scaffold, including its planarity, hydrogen bonding capabilities, and potential for extensive functionalization, allow for fine-tuning of its physicochemical properties and biological activity. This has led to the development of aminobenzoxazole derivatives as potent inhibitors of enzymes, particularly kinases, and as effective antimicrobial and anticancer agents.[2][3] This guide will trace the scientific journey of aminobenzoxazoles, from their initial synthesis to their current status as a key component in the drug discovery pipeline.

A Historical Timeline: From Synthesis to Therapeutic Breakthroughs

The story of aminobenzoxazoles is one of incremental discoveries and synthetic innovations that have spanned over a century.

  • 1876: The Genesis of the Benzoxazole Ring: The journey begins with the pioneering work of Arthur Ladenburg, who is credited with the first synthesis of a benzoxazole derivative. His work laid the fundamental chemical groundwork for the exploration of this heterocyclic system.

  • Mid-20th Century: The Dawn of 2-Aminobenzoxazole Synthesis: The first syntheses of 2-aminobenzoxazoles were largely reliant on the use of the highly toxic and hazardous reagent, cyanogen bromide (BrCN), reacting with 2-aminophenols.[3][4] While effective, the toxicity of this reagent spurred the search for safer and more efficient synthetic routes.

  • Late 20th Century - Early 21st Century: The Therapeutic Awakening: The latter half of the 20th century and the beginning of the 21st century witnessed a surge in interest in the therapeutic potential of aminobenzoxazoles. Researchers began to uncover their diverse biological activities, leading to their investigation as:

    • Antifungal Agents: The discovery of their ability to disrupt fungal cell membrane integrity and ergosterol biosynthesis marked their entry into the field of antimicrobial research.

    • Anticancer Agents: The identification of their potent inhibitory activity against a range of protein kinases implicated in cancer cell proliferation and survival propelled them into the forefront of oncology drug discovery.

  • 2015-Present: The Modern Era of Synthesis and Application: Recent years have been characterized by the development of safer and more versatile synthetic methods, such as the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent and the application of the Smiles rearrangement.[2][3] These advancements have facilitated the creation of large libraries of aminobenzoxazole derivatives for high-throughput screening and have accelerated the discovery of novel therapeutic candidates.

The Evolving Landscape of Aminobenzoxazole Synthesis

The synthesis of the 2-aminobenzoxazole core has undergone a significant evolution, moving from hazardous classical methods to more sophisticated and safer modern techniques.

The Classical Approach: The Cyanogen Bromide Route

The traditional and most widely published method for the synthesis of 2-aminobenzoxazoles involves the cyclization of a 2-aminophenol with cyanogen bromide.[3][4] While this method is effective, the high toxicity of cyanogen bromide presents significant safety and environmental challenges.

Experimental Protocol: Synthesis of 2-Aminobenzoxazole using Cyanogen Bromide (Historical Context)

Disclaimer: This protocol is provided for historical and informational purposes only. Cyanogen bromide is highly toxic and should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolution: Dissolve 2-aminophenol (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Reaction Initiation: Cool the solution in an ice bath and slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.


Two_Aminophenol [label="2-Aminophenol"]; Cyanogen_Bromide [label="Cyanogen Bromide (BrCN)"]; Solvent [label="Solvent (e.g., Methanol)"]; Intermediate [label="Cyanate Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Two_Aminobenzoxazole [label="2-Aminobenzoxazole", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Two_Aminophenol -- Intermediate; Cyanogen_Bromide -- Intermediate; Solvent -- Intermediate; Intermediate -> Two_Aminobenzoxazole [label="Intramolecular\nCyclization"]; }

Classical synthesis of 2-aminobenzoxazole using cyanogen bromide.

Modern, Safer Synthetic Strategies

The inherent dangers of cyanogen bromide spurred the development of safer and more versatile synthetic methodologies.

A significant advancement in 2-aminobenzoxazole synthesis was the introduction of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent.[2][3] This method, often carried out in the presence of a Lewis acid such as BF₃·Et₂O, offers a safer and more environmentally friendly alternative to the classical cyanogen bromide route.

Experimental Protocol: Synthesis of 2-Aminobenzoxazoles using NCTS [3]

  • Reactant Mixture: In a round-bottom flask, dissolve the substituted 2-aminophenol (1.0 eq) and NCTS (1.5 eq) in 1,4-dioxane.

  • Catalyst Addition: Add BF₃·Et₂O (2.0 eq) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC (typically 24-30 hours).

  • Quenching: After cooling to room temperature, quench the reaction with a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Dilute with water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography.


Two_Aminophenol [label="2-Aminophenol"]; NCTS [label="NCTS"]; Lewis_Acid [label="Lewis Acid (BF3·Et2O)"]; Activated_Complex [label="Activated NCTS Complex", shape=ellipse, fillcolor="#FBBC05"]; Two_Aminobenzoxazole [label="2-Aminobenzoxazole", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Two_Aminophenol -- Activated_Complex; NCTS -- Activated_Complex; Lewis_Acid -- NCTS; Activated_Complex -> Two_Aminobenzoxazole [label="Cyclization"]; }

Modern synthesis of 2-aminobenzoxazoles using NCTS.

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has emerged as a powerful tool for the synthesis of N-substituted 2-aminobenzoxazoles.[2][3] This method typically involves the reaction of a benzoxazole-2-thiol with an amine, mediated by an activating agent like chloroacetyl chloride.

Experimental Protocol: Synthesis of N-Substituted 2-Aminobenzoxazoles via Smiles Rearrangement [3]

  • Initial Mixture: Suspend benzoxazole-2-thiol (1.0 eq), the desired amine (2.0 eq), and triethylamine (1.0 eq) in a suitable solvent.

  • Activation: Add the activating agent (e.g., chloroacetyl chloride) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at an appropriate temperature, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and partition between an organic solvent and water.

  • Purification: Separate the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.


start [label="Benzoxazole-2-thiol", shape=ellipse]; amine [label="Amine"]; activating_agent [label="Activating Agent"]; intermediate1 [label="S-Alkylated Intermediate", shape=ellipse, fillcolor="#FBBC05"]; spirocyclic [label="Spirocyclic Intermediate", shape=ellipse, fillcolor="#FBBC05"]; product [label="N-Substituted\n2-Aminobenzoxazole", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> intermediate1; amine -> intermediate1; activating_agent -> intermediate1; intermediate1 -> spirocyclic [label="Intramolecular\nNucleophilic Attack"]; spirocyclic -> product [label="Rearrangement"]; }

Smiles rearrangement for N-substituted 2-aminobenzoxazole synthesis.

Therapeutic Applications and Mechanisms of Action

The versatility of the 2-aminobenzoxazole scaffold has led to its exploration in a wide range of therapeutic areas.

Anticancer Activity: Targeting Kinases and Inducing Apoptosis

Aminobenzoxazole derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell growth and survival.

Many aminobenzoxazoles function as ATP-competitive inhibitors of tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR). By binding to the ATP-binding pocket of these kinases, they block the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation, angiogenesis, and metastasis.[5]


Ligand [label="Growth Factor", fillcolor="#EA4335"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., VEGFR, EGFR)", fillcolor="#FBBC05"]; Aminobenzoxazole [label="Aminobenzoxazole\nInhibitor", shape=box, fillcolor="#4285F4"]; ATP [label="ATP"]; ADP [label="ADP"]; Downstream [label="Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation,\nAngiogenesis, Survival", shape=box, fillcolor="#EA4335"];

Ligand -> RTK [label="Binds"]; RTK -> Downstream [label="Phosphorylates"]; ATP -> RTK; RTK -> ADP; Aminobenzoxazole -> RTK [label="Inhibits", color="#EA4335", style=bold]; Downstream -> Proliferation [label="Activates"]; }

Mechanism of aminobenzoxazole kinase inhibition.

Certain aminobenzoxazole derivatives have been shown to induce apoptosis in cancer cells. This can occur through various mechanisms, including the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[6][7]


Aminobenzoxazole [label="Aminobenzoxazole\nDerivative", shape=box, fillcolor="#4285F4"]; Mitochondria [label="Mitochondria", fillcolor="#FBBC05"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#FBBC05"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#FBBC05"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis", shape=Mdiamond, fillcolor="#EA4335"];

Aminobenzoxazole -> Mitochondria [label="Induces Stress"]; Mitochondria -> Cytochrome_c; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; }

Aminobenzoxazole-induced apoptosis pathway.

Table 1: Anticancer Activity of Selected Aminobenzoxazole Derivatives

CompoundCancer Cell LineTargetIC50 (µM)Reference
Compound 1 A549, MCF-7KDR6.855[5]
Compound 16 MCF-7KDR, EGFR, FGFR16.98[5]
Compound 17 MCF-7KDR, EGFR, FGFR111.18[5]
Compound 11 MDA-MB-231PARP-25.63[8]
Compound 12 MDA-MB-231PARP-26.14[8]
Compound 4c MCF-7, MDA-MB-231Tyrosine Kinase0.10[6]
Antifungal Activity: Disrupting Fungal Cell Integrity

Aminobenzoxazole derivatives have demonstrated significant potential as antifungal agents, particularly against pathogenic fungi such as Candida and Aspergillus species.

A primary mechanism of the antifungal action of aminobenzoxazoles is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. Aminobenzoxazoles can interfere with key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase.[9][10]


Acetyl_CoA [label="Acetyl-CoA"]; HMG_CoA [label="HMG-CoA"]; Mevalonate [label="Mevalonate"]; Squalene [label="Squalene"]; Lanosterol [label="Lanosterol"]; Ergosterol [label="Ergosterol", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Aminobenzoxazole\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Acetyl_CoA -> HMG_CoA -> Mevalonate -> Squalene -> Lanosterol -> Ergosterol; Inhibitor -> Lanosterol [label="Inhibits\n14α-demethylase", color="#EA4335", style=bold]; }

Inhibition of ergosterol biosynthesis by aminobenzoxazoles.

Table 2: Antifungal Activity of Selected Aminobenzoxazole Derivatives

CompoundFungal SpeciesEC50 (µg/mL)Reference
Compound 3a Fusarium sulphureum<50 (100% inhibition)[11]
Compound 3b Fusarium sulphureum<50 (100% inhibition)[11]
Compound 3c Thanatephorus cucumeris1.48 - 16.6[11]
Compound 3e Botrytis cinerea1.48 - 16.6[11]
Compound 3m Fusarium oxysporum1.48 - 16.6[11]
Compound 3v Fusarium graminearum1.48 - 16.6[11]

Seminal Patents in Aminobenzoxazole Drug Discovery

The therapeutic potential of aminobenzoxazoles is underscored by a number of key patents that have paved the way for their development as clinical candidates.

  • US Patent 8,178,666 B2: This patent describes a convenient one-pot process for the synthesis of 2-aminobenzoxazole derivatives, highlighting the importance of efficient synthetic routes in drug discovery.[12]

  • US Patent 5,491,156 A: This patent discloses benzoxazole derivatives with fungicidal activity, representing an early recognition of their potential as antifungal agents.[13]

  • WO 2003/092595 A3: This patent application covers tyrosine kinase inhibitors, a class of drugs where aminobenzoxazole derivatives have shown significant promise.[8]

Future Perspectives and Conclusion

The journey of aminobenzoxazoles, from their initial synthesis to their current status as a "privileged scaffold" in medicinal chemistry, is a testament to the power of synthetic innovation and biological screening in drug discovery. The development of safer and more efficient synthetic methods has democratized access to this important pharmacophore, enabling the rapid generation of diverse compound libraries.

The future of aminobenzoxazole research lies in the continued exploration of their therapeutic potential in a wider range of diseases. The application of computational modeling and artificial intelligence in drug design will undoubtedly accelerate the identification of novel aminobenzoxazole derivatives with enhanced potency and selectivity. Furthermore, the elucidation of novel mechanisms of action will open up new avenues for their therapeutic application.

References

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(20), 18767-18777. [Link]

  • Fan, L., et al. (2022). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Molecular Diversity, 26(2), 981-992. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111. [Link]

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(20), 18767-18777. [Link]

  • Bennehalli, B., et al. (2016). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 6(2), 1-13. [Link]

  • Kasthuri, M., et al. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(07), 897-900. [Link]

  • Al-Sha'er, M. A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Computer-Aided Molecular Design. [Link]

  • Liu, Y., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 22(4), 576. [Link]

  • Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]

  • El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16263. [Link]

  • Murty, M. S. R., et al. (2011). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

  • Georgopapadakou, N. H., & Walsh, T. J. (1996). Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. Antimicrobial Agents and Chemotherapy, 40(2), 279-291. [Link]

  • Guler, O. O., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science, 11(2), 522-528. [Link]

  • Hughes, D. L., et al. (1975). U.S. Patent No. 3,888,984. Washington, DC: U.S.
  • Clough, J. M., et al. (1996). U.S. Patent No. 5,491,156. Washington, DC: U.S.
  • An, Y. S., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3048-3051. [Link]

  • Wujec, M., et al. (2021). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules, 26(16), 5035. [Link]

  • Cioffi, C. L. (2012). U.S. Patent No. 8,178,666. Washington, DC: U.S.
  • Tian, S., et al. (2024). Investigating the mechanism of tricyclic decyl benzoxazole -induced apoptosis in liver Cancer cells through p300-mediated FOXO3 activation. Cellular Signalling, 121, 111280. [Link]

  • Krawiecka, M., et al. (2013). The IC 50 values calculated from the dose-response curves. ResearchGate. [Link]

  • Wujec, M., et al. (2021). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules, 26(16), 5035. [Link]

  • Kumar, A., et al. (2025). Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. ChemistrySelect. [Link]

  • Al-Sha'er, M. A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Computer-Aided Molecular Design. [Link]

  • Liu, H., et al. (2025). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 11(4), 315. [Link]

  • Liu, J., et al. (2019).
  • Inoue, S., et al. (2017). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 9(8), 103. [Link]

  • Chen, Y. L., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology, 9, 11. [Link]

  • Murty, M. S. R., et al. (2011). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

  • Abou El Ella, D. A., et al. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Scientific Reports, 14(1), 13. [Link]

  • Synapse, P. (2024). What are Ergosterol biosynthesis inhibitors and how do they work?. Patsnap. [Link]

  • Singh, J., et al. (2016). U.S. Patent No. 9,593,098. Washington, DC: U.S.
  • Biolabs, C. (n.d.). Ergosterol Biosynthesis. Creative Biolabs. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111. [Link]

  • Lim, Y. C., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Archiv der Pharmazie, 354(11), e2100228. [Link]

  • Bhadra, M., et al. (2017). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Apoptosis, 22(7), 936-947. [Link]

  • Hulin, B., et al. (2003).
  • Hughes, D. L., et al. (1975). U.S. Patent No. 3,912,748. Washington, DC: U.S.
  • Bojko, A., et al. (2012). Values of IC 10 , IC 50 and IC 90 obtained from inhibitor curves of AG494 and AG1478. ResearchGate. [Link]

  • Kim, S., et al. (2021). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 9, 735311. [Link]

  • Rodgers, J. D., et al. (2009).
  • Fan, L., et al. (2022). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Molecular Diversity, 26(2), 981-992. [Link]

  • Sanna, M., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Journal of Medicinal Chemistry. [Link]

  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(8), 1547-1562. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 978-994. [Link]

  • Gümüş, M., et al. (2023). New Ester-Containing Azole Derivatives With Potent Anti-Candida Effects: Synthesis, Antifungal Susceptibility, Cytotoxicity, and Molecular Modeling Studies. Journal of Fungi, 9(4), 442. [Link]

Sources

Spectroscopic Characterization of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline. Due to the limited availability of direct experimental data in the public domain for this specific molecule, this guide presents a detailed, predicted spectroscopic profile based on the analysis of closely related structural analogs and established principles of spectroscopic interpretation. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and theoretical justifications.

Introduction

This compound belongs to the 2-arylbenzoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The robust and unambiguous structural elucidation of such molecules is a critical prerequisite for any further investigation into their properties and potential applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This guide will delve into the predicted spectroscopic data for this compound, offering a virtual roadmap for its identification and characterization.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound combines a benzoxazole ring system with a substituted aniline moiety. This unique combination of functional groups gives rise to a distinct spectroscopic signature.

G cluster_workflow NMR Sample Preparation and Analysis Workflow A Dissolve 5-10 mg of sample in 0.7 mL of deuterated solvent (e.g., DMSO-d6) B Transfer solution to a clean NMR tube A->B C Place the NMR tube in the spectrometer's autosampler or manual probe B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum C->E F Process and analyze the data D->F E->F

Caption: A generalized workflow for NMR sample preparation and analysis.

  • Sample Preparation: Weigh approximately 5-10 mg of purified this compound and dissolve it in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. [1]Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. [2]

Predicted Characteristic IR Absorption Bands
Predicted Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, DoubletN-H stretching (asymmetric and symmetric) of -NH₂
3100 - 3000Medium to WeakAromatic C-H stretching
2950 - 2850WeakAliphatic C-H stretching (-CH₃)
~1620StrongC=N stretching (Benzoxazole)
1600 - 1450Medium to StrongAromatic C=C ring stretching
~1240StrongAsymmetric C-O-C stretching (Benzoxazole)
900 - 675StrongAromatic C-H out-of-plane bending

Interpretation of Predicted IR Spectrum:

  • N-H Stretching: The presence of a primary amine is strongly indicated by two bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. [3]* C-H Stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. [4]* C=N and C=C Stretching: A strong absorption around 1620 cm⁻¹ is characteristic of the C=N stretching of the benzoxazole ring. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. [5][6]* C-O-C Stretching: A strong band around 1240 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the ether linkage within the benzoxazole ring.

  • Aromatic C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds, and the pattern can sometimes provide information about the substitution pattern of the aromatic rings. [6]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

G cluster_workflow FT-IR KBr Pellet Preparation Workflow A Grind 1-2 mg of sample with ~100 mg of dry KBr powder B Transfer the mixture to a pellet press A->B C Apply pressure to form a transparent pellet B->C D Place the pellet in the spectrometer's sample holder C->D E Acquire the IR spectrum D->E

Caption: A generalized workflow for preparing a KBr pellet for FT-IR analysis.

  • Sample Preparation: Grind 1-2 mg of the solid this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. [7]2. Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be run first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. [8]

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺•): The molecular ion peak is predicted to be observed at m/z 224, corresponding to the molecular weight of C₁₄H₁₂N₂O. This peak is expected to be relatively intense due to the stability of the aromatic system.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (-•CH₃): A peak at m/z 209, resulting from the cleavage of the methyl group from the aniline ring.

    • Loss of HCN: A peak at m/z 197, arising from the fragmentation of the benzoxazole ring.

    • Formation of the benzoxazolium cation: A stable fragment at m/z 119.

    • Fragmentation of the aniline moiety: Various fragments corresponding to the substituted aniline portion of the molecule.

G cluster_workflow Predicted EI-MS Fragmentation Pathway M [M]⁺• (m/z 224) M_minus_CH3 [M-CH₃]⁺ (m/z 209) M->M_minus_CH3 - •CH₃ M_minus_HCN [M-HCN]⁺• (m/z 197) M->M_minus_HCN - HCN Benzoxazolium [C₇H₅NO]⁺• (m/z 119) M->Benzoxazolium Cleavage

Caption: A simplified representation of the predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). [9]2. Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment. [9][10]3. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of this compound based on established spectroscopic principles and data from analogous compounds. The predicted NMR, IR, and MS data provide a comprehensive set of benchmarks for the identification and characterization of this molecule. The included experimental protocols offer standardized methods for obtaining high-quality spectroscopic data. This guide serves as a valuable resource for researchers working with this and related compounds, facilitating their structural elucidation and further investigation.

References

  • Aromatics - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles - PMC. (2013). Retrieved January 15, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2013). International Journal of Molecular Sciences, 14(3), 4448–4469. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved January 15, 2026, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved January 15, 2026, from [Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. (2023). Journal of Physical and Chemical Reference Data, 52(2), 021501. [Link]

  • Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.). Retrieved January 15, 2026, from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024). In Chemistry LibreTexts. Retrieved from [Link]

  • 2.10: Spectroscopy of Aromatic Compounds. (2025). In Chemistry LibreTexts. Retrieved from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 15, 2026, from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). [Video]. YouTube. [Link]

  • Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (n.d.). Retrieved January 15, 2026, from [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio. Retrieved from [Link]

  • Electron ionization. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • IR handout.pdf. (n.d.). Retrieved January 15, 2026, from [Link]

  • Metin, M. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Benzoxazole, 2-phenyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 15, 2026, from [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (2022). Molecules, 27(19), 6527. [Link]

  • 12.7: Interpreting Infrared Spectra. (2024). In Chemistry LibreTexts. Retrieved from [Link]

  • NMR Spectroscopy: ¹H & ¹³C NMR | Chapter 3 – Organic Chemistry (5th). (2025). [Video]. YouTube. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022). Journal of Physical and Chemical Reference Data, 51(3), 031501. [Link]

  • Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 15, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 15, 2026, from [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). Retrieved January 15, 2026, from [Link]

  • 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Retrieved January 15, 2026, from [Link]

  • I.R Spectrum of Heterocyclic Compound {7}. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules, 24(4), 633. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). [Video]. YouTube. [Link]

  • A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. Retrieved January 15, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (n.d.). Maricopa Open Digital Press. Retrieved January 15, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved January 15, 2026, from [Link]

  • IR Absorption Table. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Study of the Mass Spectrum of 2-Ar-4-phenyl-oxazole derivates. (1987).
  • MASS SPECTROMETRY OF OXAZOLES. (1980). HETEROCYCLES, 14(6), 745-765.
  • Mass Spectral Study of Isomeric Benzoxazolinones by Electron Ionisation. (2009). Journal of the Indian Chemical Society, 86(1), 77-80.
  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (2012). Analytical Chemistry, 84(18), 7916–7924. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Central Role of Benzoxazoles and NMR in Modern Chemistry

Benzoxazole derivatives represent a cornerstone in the architecture of pharmacologically active compounds and advanced materials.[1][2][3][4] Their diverse biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties, establish them as a privileged scaffold in medicinal chemistry and drug development.[2][3][4] The precise structural elucidation of these molecules is not merely a procedural step but a fundamental requirement to understand their function and ensure their purity and identity.[1] Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous characterization of substituted benzoxazoles.[2]

This comprehensive guide provides an in-depth exploration of ¹H and ¹³C NMR spectroscopy as applied to the structural analysis of this vital class of heterocyclic compounds. We will delve into the characteristic spectral features, the influence of substituents on chemical shifts, and provide detailed, field-proven protocols for sample preparation and data acquisition.

The Logic of NMR in Benzoxazole Characterization: A Causal Explanation

The power of NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule. For substituted benzoxazoles, both ¹H and ¹³C NMR are essential for a complete structural assignment.

  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. In the context of benzoxazoles, the aromatic protons on the fused benzene ring are particularly informative, typically resonating in the downfield region of the spectrum (generally between δ 7.0 and 8.5 ppm).[2] The exact chemical shifts and, crucially, the coupling patterns (multiplicity and coupling constants, J) are highly sensitive to the substitution pattern on the ring.[2] For instance, adjacent protons will exhibit ortho-coupling (J ≈ 7-9 Hz), which is significantly larger than meta-coupling (J ≈ 2-3 Hz) or para-coupling (J ≈ 0-1 Hz), allowing for the determination of the relative positions of substituents.[2]

  • ¹³C NMR Spectroscopy: Complementing the proton data, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. The carbons within the benzoxazole core experience a wide range of chemical shifts due to the influence of the electronegative nitrogen and oxygen heteroatoms.[2] The C-2 carbon, situated between the oxygen and nitrogen, is significantly deshielded and resonates at a characteristically low field (typically δ 160 - 168 ppm).[2] Similarly, the bridgehead carbons (C-3a and C-7a) are also found at a lower field (δ 140 - 152 ppm) compared to the other benzene ring carbons.[2]

The interplay of these two techniques provides a robust and self-validating system for structural confirmation.

Visualizing the Benzoxazole Core and Analytical Workflow

To facilitate understanding, the fundamental benzoxazole structure with standard numbering is presented below, followed by a generalized workflow for its NMR characterization.

Caption: Numbering of the benzoxazole core.

NMR_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation synthesis Synthesis & Purification of Benzoxazole Derivative dissolution Dissolution in Deuterated Solvent synthesis->dissolution filtration Filtration into NMR Tube dissolution->filtration shimming Shimming filtration->shimming H1_NMR ¹H NMR Acquisition shimming->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR processing Data Processing (FT, Phasing, Baseline Correction) C13_NMR->processing interpretation Spectral Interpretation (Chemical Shifts, Coupling) processing->interpretation structure Structure Confirmation interpretation->structure

Caption: Generalized workflow for NMR analysis.

Detailed Experimental Protocols

The acquisition of high-quality, reproducible NMR spectra is critically dependent on meticulous sample preparation.

Protocol 1: Sample Preparation for ¹H and ¹³C NMR

This protocol outlines the standard procedure for preparing a substituted benzoxazole sample for solution-state NMR analysis.

Materials:

  • Substituted benzoxazole derivative (purified)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Glass Pasteur pipettes

  • Small glass vials

  • Kimwipes or equivalent lint-free tissue

  • Vortex mixer (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Determine Sample Quantity:

    • For ¹H NMR, accurately weigh 1-10 mg of the purified benzoxazole derivative.[2][5]

    • For ¹³C NMR, a higher concentration is necessary due to the lower natural abundance of the ¹³C isotope; use 10-50 mg of the sample.[2] A more concentrated sample will reduce the acquisition time for ¹³C spectra, but may lead to broadened lines in the ¹H spectrum.[6]

  • Select an Appropriate Deuterated Solvent:

    • Choose a deuterated solvent that completely dissolves the sample.[2] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving properties.[7] Its residual protium signal at δ 7.26 ppm can serve as a convenient chemical shift reference.[7] For less soluble compounds, DMSO-d₆ may be a suitable alternative.

    • The use of deuterated solvents is crucial as the deuterium signal is used by the spectrometer for field-frequency stabilization (the "lock").[8]

  • Dissolution of the Sample:

    • Place the weighed sample into a small, clean, dry glass vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] This volume will provide an optimal sample height of 40-50 mm in a standard 5 mm NMR tube.[7]

    • Gently swirl the vial to dissolve the sample. If necessary, use a vortex mixer or briefly sonicate the sample to ensure complete dissolution.[1]

  • Filtration and Transfer to the NMR Tube:

    • It is imperative that the final solution be free of any solid particles, as these can severely degrade the magnetic field homogeneity, leading to broad spectral lines.[6][7]

    • Place a small plug of glass wool or a Kimwipe into a Pasteur pipette.[8] Do not use cotton wool , as it can leach impurities into the sample that are visible in the ¹H NMR spectrum.

    • Filter the sample solution through the prepared pipette directly into a clean, unscratched 5 mm NMR tube.[8]

  • Final Steps:

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube, particularly the lower portion, with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.[5]

    • Label the NMR tube clearly near the top.[6][8]

Characteristic ¹H and ¹³C NMR Data for Substituted Benzoxazoles

The following tables summarize typical chemical shift ranges for protons and carbons in the benzoxazole system. These values are a guide and can be influenced by the specific solvent and the electronic nature of the substituents.[2]

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Benzoxazoles
Proton(s)Typical Chemical Shift Range (ppm)Notes
H-28.0 - 8.2Appears as a singlet if unsubstituted at C-2.[2]
H-4 / H-77.50 - 7.80Often appear as doublets or multiplets, depending on the substitution pattern.[2]
H-5 / H-67.20 - 7.50Typically appear as triplets or multiplets.[2]
Substituent (R) at C-2Varies widelye.g., -CH₃: ~2.6 ppm; -CH₂Ar: ~4.2-4.3 ppm; Phenyl-H: 7.5-8.3 ppm.[2]
Aromatic Protons (general)6.8 - 8.8The overall range for protons on the benzoxazole core.[1][3]

Chemical shifts are typically referenced to Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzoxazoles
Carbon(s)Typical Chemical Shift Range (ppm)Notes
C-2160 - 168Significantly deshielded by adjacent O and N atoms.[2]
C-3a140 - 152Bridgehead carbon, deshielded.[2]
C-7a140 - 152Bridgehead carbon, deshielded.[2]
C-4 / C-7110 - 120
C-5 / C-6120 - 130
Substituent (R) at C-2Varies widelyDependent on the nature of the substituent.

Note: The specific chemical shifts of C-4, C-5, C-6, and C-7 are highly dependent on the substitution pattern on the benzene ring.

The Influence of Substituents: A Deeper Dive

The electronic properties of substituents on the benzoxazole ring system have a predictable effect on the ¹H and ¹³C NMR chemical shifts.

  • Electron-Donating Groups (EDGs) such as -OCH₃, -NH₂, or alkyl groups, tend to increase the electron density on the aromatic ring. This increased shielding causes the attached and nearby protons and carbons to resonate at a higher field (lower δ value).

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or halogens, decrease the electron density on the ring. This deshielding effect causes the attached and nearby protons and carbons to resonate at a lower field (higher δ value).

This predictable influence is a powerful tool in confirming the position of substituents on the benzoxazole core. For example, a nitro group at the C-5 position will cause a significant downfield shift for H-4 and H-6.

Advanced NMR Techniques for Complex Benzoxazoles

For molecules with complex or overlapping proton signals, advanced 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly bonded, which is essential for determining stereochemistry and conformation.[9]

Conclusion: Ensuring Scientific Integrity through Rigorous NMR Characterization

The robust and unambiguous structural characterization of substituted benzoxazoles is a non-negotiable aspect of research and development in the chemical and pharmaceutical sciences. The application of ¹H and ¹³C NMR spectroscopy, guided by the principles and protocols outlined in this document, provides a self-validating system for achieving this goal. By understanding the causal relationships between molecular structure and spectral output, and by employing meticulous experimental technique, researchers can ensure the integrity and reproducibility of their findings, paving the way for the successful development of novel benzoxazole-based therapeutics and materials.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • Elguero, J., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry II; Elsevier, 2014.
  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • Canadian Science Publishing. Vapor absorption spectra of benzoxazole, benzimidazole, and benzothiazole near 2850. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Parveen, H., et al. Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 2018. [Link]

  • National Center for Biotechnology Information. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

Sources

Mass spectrometry analysis of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Characterization of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (Formula: C₁₄H₁₂N₂O, Monoisotopic Mass: 224.0950 Da). Designed for researchers in pharmaceutical development and analytical chemistry, this document details optimized protocols for sample preparation, direct infusion analysis via high-resolution mass spectrometry (HRMS), liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and structural elucidation through fragmentation analysis. The methodologies are presented with a focus on the underlying scientific principles to empower users to adapt and troubleshoot these techniques effectively.

Introduction

This compound is a heterocyclic aromatic amine containing a core benzoxazole structure. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate and robust analytical methods are therefore essential for confirming the identity, assessing the purity, and studying the metabolic fate of such compounds.

Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and specificity for molecular weight determination and structural characterization.[3] This guide outlines a systematic approach using electrospray ionization (ESI), a soft ionization technique well-suited for molecules with polar functional groups like the amine present in the target analyte.[4] We will explore protocols for both direct analysis and hyphenated techniques like LC-MS, culminating in a detailed examination of the compound's fragmentation pattern via tandem mass spectrometry (MS/MS).

Part I: Foundational Protocols: Sample Preparation and Handling

The quality of mass spectrometry data is fundamentally dependent on proper sample preparation. The primary goals are to ensure the analyte is fully dissolved in a solvent compatible with the MS ion source and to minimize matrix effects and contamination.[5][6]

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a standard solution for direct infusion or LC-MS analysis. The choice of solvent is critical; methanol and acetonitrile are preferred for their volatility and compatibility with reversed-phase chromatography and ESI.[7]

Materials:

  • This compound solid standard

  • LC-MS grade methanol or acetonitrile

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 10 mL)

  • Micropipettes

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or nylon)

  • 2 mL autosampler vials with septa caps

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of the this compound standard.

    • Transfer the solid to a 1.0 mL volumetric flask.

    • Add approximately 0.7 mL of methanol, vortex until fully dissolved, and then bring the volume to the 1.0 mL mark with methanol. This creates a 1 mg/mL stock solution.

  • Working Solution for Direct Infusion (1-10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean 2 mL vial.

    • Add 990 µL of 50:50 acetonitrile:water (with 0.1% formic acid) to yield a final concentration of 10 µg/mL. Adjust dilution as necessary based on instrument sensitivity.

  • Working Solution for LC-MS (e.g., 1 µg/mL):

    • Perform a serial dilution from the stock solution. For example, dilute 10 µL of the stock solution into 990 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to create a 10 µg/mL intermediate solution.

    • Further dilute 100 µL of the intermediate solution into 900 µL of the same solvent to achieve a final concentration of 1 µg/mL.

  • Final Filtration:

    • Before placing the vial in the autosampler or drawing for infusion, filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.[7]

Causality Note: The addition of 0.1% formic acid to the final diluent is crucial for positive mode ESI. It ensures an acidic environment, which promotes the protonation of the basic amine group on the aniline moiety, significantly enhancing the formation of the desired [M+H]⁺ ion and improving signal intensity.[8]

Part II: Accurate Mass Confirmation by Direct Infusion HRMS

Direct infusion analysis is the most straightforward method to confirm the molecular weight of a pure compound and to optimize the ion source parameters for maximum sensitivity. Using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, allows for the determination of the elemental composition.[3][9]

Protocol 2: Direct Infusion Analysis via Syringe Pump

Objective: To obtain a high-resolution mass spectrum and confirm the elemental formula of the protonated molecule.

Workflow:

cluster_prep Sample Preparation cluster_infusion Infusion & Ionization cluster_analysis MS Analysis prep Prepare 1-10 µg/mL Working Solution (Protocol 1) pump Load into Syringe Pump (5-10 µL/min) prep->pump Load Sample esi Electrospray Ionization (ESI) Positive Mode pump->esi Introduce to Source ms Acquire Full Scan Spectrum (e.g., m/z 100-500) esi->ms Generate Ions hrms Determine Accurate Mass & Elemental Composition ms->hrms Process Data

Caption: Workflow for Direct Infusion HRMS Analysis.

Instrumentation and Parameters:

  • Mass Spectrometer: Q-TOF or Orbitrap HRMS system.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion Rate: 5-10 µL/min.

  • Capillary Voltage: 3.5 – 4.5 kV.

  • Source Temperature: 120 – 150 °C.

  • Desolvation Gas (N₂) Flow: 600 – 800 L/hr.

  • Desolvation Temperature: 350 – 450 °C.

  • Mass Range: m/z 100 – 500.

  • Resolution: >10,000 FWHM.

Expert Insight: The source and desolvation temperatures must be optimized. Temperatures that are too low may result in poor solvent evaporation and ion suppression, while excessively high temperatures can induce in-source fragmentation or thermal degradation of the analyte.

Expected Data: The primary goal is to observe the protonated molecule, [M+H]⁺, and verify its mass with high accuracy (<5 ppm error). Other common adducts may also be observed.

Ion SpeciesFormulaTheoretical Monoisotopic Mass (Da)Expected m/z
[M+H]⁺ [C₁₄H₁₃N₂O]⁺ 225.1022 225.1022
[M+Na]⁺[C₁₄H₁₂N₂ONa]⁺247.0842247.0842
[2M+H]⁺[C₂₈H₂₅N₄O₂]⁺449.1972449.1972

Part III: Separation and Detection by LC-MS

For analyzing the target compound in complex mixtures (e.g., reaction monitoring, purity checks, or biological matrices), coupling liquid chromatography with mass spectrometry is essential.[5] A reversed-phase LC method provides robust separation for moderately polar aromatic compounds.

Protocol 3: Reversed-Phase UHPLC-MS Method

Objective: To develop a robust method for the separation and sensitive detection of this compound.

Instrumentation and Reagents:

  • LC System: UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometer: Triple Quadrupole, Q-TOF, or Orbitrap.

LC Method Parameters:

ParameterValueRationale
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns, ensuring good peak shape.
Column Temp. 40 °CImproves peak symmetry and reduces viscosity.
Injection Vol. 2 µLMinimizes peak broadening; can be adjusted based on concentration.
Gradient 5% to 95% B in 5 minA typical screening gradient to elute the compound efficiently.
Hold at 95% B for 1 minWashes the column of strongly retained components.
Return to 5% B in 0.5 minRe-equilibration start.
Hold at 5% B for 1.5 minEnsures the column is ready for the next injection.

MS Parameters:

  • Use the optimized source parameters determined from Protocol 2.

  • Acquire data in Full Scan mode or, for quantitative analysis, in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode (see Part IV).

Part IV: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

MS/MS analysis provides structural confirmation by fragmenting a selected precursor ion and analyzing its product ions. This fragmentation pattern serves as a "fingerprint" for the molecule.

Protocol 4: Product Ion Scan for Fragmentation Analysis

Objective: To generate a characteristic fragmentation spectrum for this compound to confirm its structure.

Procedure:

  • Using an LC-MS or infusion setup, set the mass spectrometer to MS/MS or Product Ion Scan mode.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 225.10.

  • Collision Energy (CE): Apply a range of collision energies (e.g., 10, 20, 30 eV) using a collision gas like argon or nitrogen. This allows for observing the onset and evolution of different fragmentation channels.

  • Data Acquisition: Acquire the product ion spectrum.

Predicted Fragmentation Pathway

The structure of this compound suggests several likely fragmentation pathways upon collision-induced dissociation (CID). Protonation is expected at the exocyclic amine.

M [M+H]⁺ m/z 225.10 C₁₄H₁₃N₂O⁺ F1 m/z 210.08 C₁₃H₁₂N₂O⁺ M->F1 -CH₃ (15 Da) F2 m/z 196.09 C₁₃H₁₀N₂⁺ M->F2 -CHO (29 Da) invis1 M->invis1 F3 m/z 119.06 C₇H₅NO⁺ F5 m/z 91.04 C₇H₅N⁺ F3->F5 -CO (28 Da) F4 m/z 106.07 C₇H₈N⁺ invis1->F3 C-C Cleavage invis1->F4 C-C Cleavage invis2

Caption: Predicted MS/MS Fragmentation Pathway for [M+H]⁺.

Interpretation of Key Fragments:

Precursor m/zFragment m/zNeutral Loss (Da)Proposed FormulaProposed Structure / Rationale
225.10210.0815.02C₁₃H₁₀N₂O⁺Loss of a methyl radical (•CH₃) from the aniline ring.
225.10196.0929.01C₁₃H₁₀N₂⁺Potential rearrangement and loss of a formyl radical (•CHO) from the benzoxazole ring.
225.10119.06106.04C₇H₅NO⁺Cleavage of the C-C bond between the two rings, retaining the benzoxazole moiety.
225.10106.07119.03C₇H₈N⁺Cleavage of the C-C bond, retaining the protonated 2-methylaniline moiety.
119.0691.0428.02C₆H₅N⁺Loss of carbon monoxide (CO) from the benzoxazole fragment, a characteristic fragmentation of this ring system.[8]

Self-Validation Note: The presence of multiple, structurally-consistent fragments provides a high degree of confidence in the compound's identification. The accurate mass measurement of these fragments using an HRMS instrument can further validate their elemental composition, creating a self-validating system for structural confirmation.

Conclusion

This application note provides a robust and scientifically grounded set of protocols for the comprehensive mass spectrometric analysis of this compound. By following the detailed steps for sample preparation, direct infusion HRMS, LC-MS, and MS/MS analysis, researchers can confidently confirm the identity, purity, and structure of this compound. The provided explanations for experimental choices and the predicted fragmentation pathways offer a framework for adapting these methods to related benzoxazole derivatives, supporting advancements in drug discovery and chemical development.

References

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]

  • ResearchGate. (n.d.). Sample preparation techniques for mass spectrometry in the clinical laboratory. Request PDF. Available at: [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]

  • Wikipedia. (2023). Sample preparation in mass spectrometry. In Wikipedia. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Khajondetchairit, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]

  • PharmaCores. (2025). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). PharmaCores. Available at: [Link]

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. Request PDF. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Chemistry LibreTexts. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of halogenostyrylbenzoxazoles. Request PDF. Available at: [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]

Sources

Applications of Benzoxazoles in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Benzoxazole Scaffold - A Privileged Structure in Drug Discovery

Benzoxazole, an aromatic organic compound composed of a benzene ring fused to an oxazole ring, is a cornerstone of medicinal chemistry.[1][2] Its structural resemblance to naturally occurring nucleic acid bases like guanine and adenine allows for effective interaction with biological macromolecules, making it a "privileged scaffold" in drug design.[1][3] This guide provides an in-depth exploration of the diverse therapeutic applications of benzoxazole derivatives, complete with detailed protocols for their synthesis and biological evaluation, to empower researchers in the development of novel therapeutics.

The versatility of the benzoxazole nucleus allows for a wide range of chemical modifications, leading to a vast library of compounds with a broad spectrum of pharmacological activities.[4][5] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[3][6][7] Several benzoxazole-containing drugs have reached the market, such as the nonsteroidal anti-inflammatory drugs (NSAIDs) flunoxaprofen and benoxaprofen, the muscle relaxant chlorzoxazone, and the antibacterial agent boxazomycin B, underscoring the clinical significance of this heterocyclic system.[8][9][10]

Therapeutic Applications of Benzoxazole Derivatives

The benzoxazole scaffold has been successfully exploited to develop potent agents against a multitude of diseases. The following sections delve into the key therapeutic areas where benzoxazoles have made a significant impact.

Anticancer Activity

Benzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[4][7] Their mechanisms of action are diverse and often involve the inhibition of critical cellular pathways implicated in cancer progression.

Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for many anticancer benzoxazoles is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[11] Vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients), is a particularly important target.[12][13] By inhibiting VEGFR-2, benzoxazole derivatives can effectively cut off the tumor's blood supply, leading to apoptosis (programmed cell death).[12][14]

Several studies have reported the design and synthesis of novel benzoxazole derivatives as potent VEGFR-2 inhibitors.[12][15] For instance, certain 2-substituted benzoxazoles have demonstrated significant inhibitory activity against VEGFR-2, leading to the suppression of tumor growth.[12] One such study found that a specific derivative, compound 12l , exhibited potent antiproliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines with IC50 values of 10.50 µM and 15.21 µM, respectively, and a strong VEGFR-2 inhibitory activity (IC50 = 97.38 nM).[12] This compound was also shown to induce apoptosis and arrest the cell cycle in cancer cells.[12]

Furthermore, some benzoxazole derivatives have shown the ability to dually inhibit both VEGFR-2 and c-Met, another receptor tyrosine kinase involved in tumor growth and metastasis.[16] This dual-inhibition strategy is a promising approach to overcome therapeutic resistance.[16]

Workflow for Screening Anticancer Benzoxazoles

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_optimization Lead Optimization synthesis Synthesis of Benzoxazole Library purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) vs. Cancer Cell Lines purification->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 selectivity Selectivity Index (vs. Normal Cells) ic50->selectivity kinase Kinase Inhibition Assay (e.g., VEGFR-2) selectivity->kinase cell_cycle Cell Cycle Analysis (Flow Cytometry) kinase->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis sar Structure-Activity Relationship (SAR) Studies apoptosis->sar admet In Silico ADMET Prediction sar->admet lead_opt Lead Optimization admet->lead_opt lead_opt->synthesis Iterative Design

Caption: A typical workflow for the discovery and development of anticancer benzoxazole derivatives.

Antimicrobial Activity

Benzoxazole derivatives are well-known for their potent antimicrobial properties against a broad spectrum of bacteria and fungi.[4][7] The rise of multidrug-resistant pathogens has intensified the search for new antimicrobial agents, and benzoxazoles represent a promising scaffold for this purpose.[8]

Mechanism of Action

The antimicrobial mechanism of action for many benzoxazoles is attributed to their ability to inhibit essential bacterial enzymes. For example, some derivatives have been shown to target bacterial type-II topoisomerases, enzymes crucial for DNA replication.[17] Molecular docking studies have also suggested that Staphylococcus aureus methionyl-tRNA synthetase could be a potential target for certain benzoxazol-2-amine derivatives.[18]

Structure-activity relationship (SAR) studies have been instrumental in optimizing the antimicrobial activity of benzoxazole compounds.[19][20] These studies have shown that the nature and position of substituents on the benzoxazole ring significantly influence their potency and spectrum of activity.[18][20] For instance, the presence of electron-withdrawing groups like halogens has been shown to enhance antibacterial activity.[18]

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazole derivatives have been extensively investigated, leading to the development of marketed drugs like flunoxaprofen and benoxaprofen.[8][21] These compounds typically exert their effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[21]

Recent research continues to explore novel benzoxazole derivatives with improved anti-inflammatory profiles and reduced side effects compared to traditional NSAIDs.[6][21]

Protocols for Synthesis and Biological Evaluation

Protocol 1: General Synthesis of 2-Substituted Benzoxazoles

This protocol describes a versatile and efficient method for the synthesis of 2-substituted benzoxazoles via the condensation of 2-aminophenols with tertiary amides, promoted by triflic anhydride (Tf₂O).[22][23]

Materials:

  • Tertiary amide (1.1 eq)

  • 2-Aminophenol (1.0 eq)

  • Triflic anhydride (Tf₂O) (1.2 eq)

  • 2-Fluoropyridine (2.0 eq)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Dissolve the tertiary amide (1.1 eq) and 2-fluoropyridine (2.0 eq) in DCM in a round-bottom flask.[23]

  • Cool the mixture to 0 °C using an ice bath.[23]

  • Add triflic anhydride (1.2 eq) dropwise to the cooled solution and stir for 15 minutes.[22][23]

  • Add the 2-aminophenol (1.0 eq) to the reaction mixture.[22]

  • Allow the reaction to warm to room temperature and stir for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).[22][23]

  • Once the reaction is complete, quench it by adding triethylamine (Et₃N).[23]

  • Remove the solvent under reduced pressure.[23]

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether).[22]

General Synthetic Scheme for 2-Substituted Benzoxazoles

G 2-Aminophenol reagents + 2-Aminophenol->reagents Tertiary Amide conditions Tf₂O, 2-Fluoropyridine DCM, 0°C to rt Tertiary Amide->conditions 2-Substituted Benzoxazole reagents->Tertiary Amide conditions->2-Substituted Benzoxazole

Caption: A representative synthetic route to 2-substituted benzoxazoles.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of novel compounds by measuring the metabolic activity of cells, which is an indicator of cell viability.[24][25]

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Benzoxazole compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[26]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole compound in the complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).[24]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[26]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[24][26]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10 minutes to ensure complete solubilization.[27]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%.[24]

Data Presentation

The cytotoxic activity of the synthesized benzoxazole derivatives should be summarized in a table for easy comparison.

Compound IDTarget Cell LineIC₅₀ (µM) ± SD
BZ-1MCF-712.5 ± 1.3
BZ-2MCF-78.2 ± 0.9
BZ-3MCF-725.1 ± 2.8
BZ-1HepG215.8 ± 1.9
BZ-2HepG210.4 ± 1.1
BZ-3HepG230.7 ± 3.5
DoxorubicinMCF-70.9 ± 0.1
DoxorubicinHepG21.2 ± 0.2

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Systematic modification of the benzoxazole scaffold is crucial for optimizing its biological activity. SAR studies help in identifying the key structural features required for potency and selectivity.[19][20] For example, introducing different substituents at the 2-position of the benzoxazole ring can dramatically alter its anticancer or antimicrobial properties.[20][28]

Bioisosteric replacement is another powerful strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties to improve the compound's pharmacokinetic or pharmacodynamic profile.[29][30] In the context of benzoxazoles, other heterocyclic rings like benzimidazoles or benzothiazoles can be explored as bioisosteres to fine-tune the biological activity.[18][31]

Conclusion and Future Perspectives

The benzoxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[4][6] Its broad range of pharmacological activities, coupled with its synthetic tractability, ensures its continued relevance in the quest for novel and effective therapeutic agents. Future research in this area will likely focus on the development of more selective and potent benzoxazole derivatives, the exploration of novel biological targets, and the application of advanced drug delivery systems to enhance their therapeutic efficacy.

References

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham). 2024 Oct 21;382(4):33.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Med Chem. 2021 Feb 25;12(3):343-357.
  • Review on benzoxazole chemistry and pharmacological potential. World Journal of Pharmaceutical Research. 2023;12(9):1235-1248.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. 2022;9(12):334-343.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. 2023;28(1):33.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem. 2025.
  • Refinement of protocols for synthesizing 2-substituted benzoxazoles. BenchChem. 2025.
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules. 2019 Jan 4;24(1):159.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. BenchChem. 2025.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Design of benzoxazole molecules for antimicrobial and anticancer potential based on literature.
  • Biological activity of benzoxazole deriv
  • Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. 2018 Aug 12;12(1):84.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. 2025;85(1):123-134.
  • Structure-activity relationship (SAR) study of analogs 1, 4, 10, and 11.
  • Structure activity relationship of benzoxazole derivatives.
  • Synthesis and Pharmacological evaluation of new Benzoxozole Deriv
  • Benzoxazole derivatives with anti-inflammatory potential.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. J Mol Struct. 2018;1155:10-22.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. 2012;4(6):2988-2993.
  • Proposed structure‐activity relationship (SAR) of benzoxazole‐2‐yl)‐2‐phenoxyacetamide derivatives as antidiabetic agents.
  • Microwave-Assisted Synthesis of Benzoxazole Derivatives.
  • Chemical structure of FDA-approved (6–11) and investigational benzoxazole derivatives (12–13).
  • Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorg Med Chem Lett. 2012 May 1;22(9):3044-9.
  • Marketed drugs containing benzoxazole.
  • Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. J Med Chem. 1995 May 26;38(11):2040-7.
  • Market-available drugs with a benzoxazole moiety.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules. 2023;28(1):33.
  • Structure activity relationship of the synthesized compounds.
  • Selected FDA‐approved benzoxazole‐based drugs and bioactive benzoxazole 2‐carboxylates/carboxamides.
  • Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. 2021 Jun 30;21(3):487-504.
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. J Enzyme Inhib Med Chem. 2022 Jul 25;37(1):1987-2002.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Resources. 2025.
  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evalu
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. J Enzyme Inhib Med Chem. 2022 Dec;37(1):123-138.
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1987-2002.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. J Med Chem. 2017 Mar 23;60(6):2205-2244.
  • Bioisosterism: A Useful Strategy for Molecular Modific
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. J Enzyme Inhib Med Chem. 2022;37(1):123-138.

Sources

Application Notes and Protocols for the Antimicrobial and Antifungal Screening of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential as antimicrobial and antifungal agents.[1][2][3][4] This guide, designed for drug discovery and microbiology researchers, provides a comprehensive framework for the systematic evaluation of novel benzoxazole derivatives. It moves beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring robust and reproducible data. We present detailed, field-proven protocols for primary screening and quantitative assessment of antimicrobial efficacy, grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

Introduction: The Therapeutic Promise of Benzoxazole Scaffolds

The benzoxazole core, a fusion of benzene and oxazole rings, is considered a "privileged scaffold" in medicinal chemistry. Its structural features allow for diverse interactions with biological macromolecules, making it a frequent component in compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2][9][10] Of particular interest is the consistent demonstration of potent activity against a range of pathogenic bacteria and fungi.[4][10][11][12] The mechanism of action is thought to involve the inhibition of crucial cellular processes, such as nucleic acid synthesis, due to the structural similarity of the benzoxazole ring system to endogenous purine bases.[9]

The urgent need for new antimicrobial agents to combat the rise of multidrug-resistant infections has intensified research into scaffolds like benzoxazole.[2] Structure-activity relationship (SAR) studies have shown that the biological activity of these derivatives can be finely tuned by altering substituents on the benzoxazole ring system. For instance, the presence of electron-withdrawing groups can significantly enhance antimicrobial and antifungal effects.[2][3][13] This guide provides the foundational assays required to systematically explore these relationships and identify lead candidates for further development.

Foundational Screening Principles: A Two-Tiered Approach

A logical and resource-efficient screening cascade is essential in early-stage drug discovery. We advocate for a two-tiered approach: a qualitative primary screen to rapidly identify active compounds, followed by a quantitative secondary screen to determine the potency of the "hits."

  • Tier 1: Qualitative Screening (Disk Diffusion). The Kirby-Bauer disk diffusion method is a simple, cost-effective, and widely used technique for initial screening.[14][15] It provides a qualitative assessment of a compound's ability to inhibit microbial growth, visualized as a "zone of inhibition" on an agar plate. This method is excellent for quickly triaging a library of benzoxazole derivatives to identify those with any level of antimicrobial activity.[14][16]

  • Tier 2: Quantitative Assessment (Broth Microdilution). For compounds demonstrating activity in the primary screen, a quantitative method is necessary to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is the gold standard for susceptibility testing.[17][18][19] The broth microdilution method is a highly accurate and reproducible technique for determining MIC values and is amenable to higher throughput screening.[19][20]

Logical Workflow for Screening Benzoxazole Derivatives

The following diagram illustrates the proposed screening cascade, from initial compound library to quantitative potency determination.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Quantitative Analysis start Library of Benzoxazole Derivatives prep_disk Prepare Impregnated Paper Disks start->prep_disk disk_assay Disk Diffusion Assay (Kirby-Bauer) prep_disk->disk_assay measure_zone Measure Zone of Inhibition (ZOI) disk_assay->measure_zone decision Active? (ZOI > Threshold) measure_zone->decision prep_dilution Prepare Serial Dilutions in 96-Well Plate decision->prep_dilution Yes inactive Compound Inactive / Re-evaluate decision->inactive No mic_assay Broth Microdilution Assay prep_dilution->mic_assay read_mic Determine MIC mic_assay->read_mic report Report MIC Value (µg/mL) read_mic->report MIC_Workflow start Prepare 2x Compound Stock Solution add_compound Add 100µL of 2x Compound to Column 1 start->add_compound add_broth Add 100µL Broth to all wells of 96-well plate add_broth->add_compound serial_dilute Perform 1:1 Serial Dilutions across plate (Col 1 to 10) add_compound->serial_dilute inoculate Inoculate wells (Col 1-11) with 100µL of inoculum serial_dilute->inoculate controls Setup Controls: - Growth Control (Col 11: Broth + Inoculum) - Sterility Control (Col 12: Broth only) serial_dilute->controls prep_inoculum Prepare Standardized Inoculum (e.g., 5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate controls->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Identify Lowest Concentration with No Growth = MIC read_results->determine_mic

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparing the activity of different derivatives and for making informed decisions about which compounds to advance.

Interpreting Results
  • Zone of Inhibition (ZOI): For the disk diffusion assay, a larger ZOI generally indicates greater susceptibility of the microorganism to the compound. However, this is a qualitative measure and can be influenced by factors like compound solubility and diffusion rate in agar.

  • Minimum Inhibitory Concentration (MIC): The MIC is a quantitative value. A lower MIC value indicates greater potency; less compound is required to inhibit the growth of the organism. [21][22]MIC values are essential for SAR studies and for comparing the potency of new derivatives against standard-of-care antibiotics. [23]It is critical to remember that the MIC number for one antimicrobial cannot be directly compared to the MIC number for another antimicrobial without considering their respective breakpoints. [21]

Example Data Summary Table

The following table provides a template for summarizing screening data for a hypothetical series of benzoxazole derivatives against a panel of representative microbes.

Compound IDStructure/SubstituentDisk Diffusion ZOI (mm) MIC (µg/mL)
S. aureusE. coli
BZ-01 2-phenyl148
BZ-02 2-(4-chlorophenyl)2215
BZ-03 2-(4-nitrophenyl)2518
Ciprofloxacin -2830
Fluconazole -N/AN/A
Solvent (DMSO) -00

N/A: Not Applicable

Self-Validation and Quality Control

To ensure the trustworthiness of screening data, every assay must include a robust set of controls.

  • Positive Controls: A well-characterized antibiotic or antifungal (e.g., Ciprofloxacin, Fluconazole) must be included in every assay. The results for these controls should fall within established quality control ranges, confirming that the assay system (media, inoculum, incubation) is performing correctly.

  • Negative Controls: A solvent control (the vehicle used to dissolve the benzoxazole derivatives, typically DMSO) must be run to ensure it has no intrinsic antimicrobial activity at the concentrations used. [24]* Growth and Sterility Controls (for MIC): The growth control well (containing only medium and inoculum) must show distinct growth. [17]The sterility control well (containing only medium) must remain clear, confirming the absence of contamination. [17][25]* Standardized Inoculum: The use of a 0.5 McFarland standard to normalize the starting inoculum is a critical step for reproducibility in both disk diffusion and broth microdilution assays. [26] By integrating these controls, the screening protocols become self-validating systems, providing confidence in the generated data and ensuring that observed activity is genuinely attributable to the benzoxazole derivatives being tested.

Conclusion

The protocols and framework detailed in this guide provide a validated pathway for the initial antimicrobial and antifungal evaluation of novel benzoxazole derivatives. By employing a tiered screening approach, from qualitative disk diffusion to quantitative broth microdilution, researchers can efficiently identify and characterize promising lead compounds. Strict adherence to standardized procedures and the inclusion of comprehensive controls are paramount for generating high-quality, reliable data that can confidently guide the progression of new benzoxazole candidates through the drug discovery pipeline.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antifungal Activity of a Novel Agent.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • CLSI. (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • Wikipedia. (n.d.). Broth microdilution.
  • Wikipedia. (n.d.). Disk diffusion test.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing.
  • Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024, July 26). Grounding API.
  • Kumar, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 94.
  • American Society for Microbiology. (2009). Kirby-Bauer disk diffusion susceptibility test protocol.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Request PDF. (2025, August 6). Synthesis and Structure—Activity Relationships of New Antimicrobial Active Multisubstituted Benzazole Derivatives. ResearchGate.
  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives.
  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology, 58(3).
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • FDA. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
  • Keri, R. S., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129883.
  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (2025). Chemistry & Biodiversity.
  • BenchChem. (n.d.). Cross-Species Validation of Antifungal Activity: A Comparative Guide.
  • Wang, X., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2475.
  • Request PDF. (2025, August 16). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. ResearchGate.
  • ASM Journals. (2025, April 1). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.
  • Revie, N. M., et al. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Current Opinion in Microbiology, 52, 80-87.
  • PubMed. (2018, September 25). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Medscape. (2025, October 14). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels.
  • ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity.
  • Wieder, A. M., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3).
  • NIH. (n.d.). An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p.
  • Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. (2023). Molecules, 28(1), 434.
  • BenchChem. (n.d.). Unveiling the Antimicrobial Potential of Benzoxazole Derivatives: A Comparative Analysis.
  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). Journal of Fungi.
  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing.
  • Dr.Oracle. (2025, July 31). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?.
  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022). Molecules, 27(23), 8408.
  • Idexx Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians.
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2002). Antimicrobial Agents and Chemotherapy, 46(11), 3442-3445.

Sources

In Vitro Profiling of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline: Assays for a Putative Microtubule Destabilizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This guide provides a comprehensive framework for the in vitro evaluation of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, a benzoxazole-containing small molecule. While the precise biological target of this specific compound is not extensively documented, its structural class is frequently associated with anticancer activity, often through the disruption of microtubule dynamics.[1][2][3] This document is structured to guide researchers in testing the hypothesis that this compound acts as a microtubule-destabilizing agent. We present detailed protocols for essential assays, including a direct tubulin polymerization assay, cell-based cytotoxicity screening, and immunofluorescence microscopy to visualize cytoskeletal disruption. The causality behind experimental choices is explained to ensure robust and reproducible data generation for drug discovery and development professionals.

Introduction and Hypothesized Mechanism of Action

This compound (CAS 87388-23-6) is a heterocyclic compound featuring a benzoxazole core.[4] Molecules in this class are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and their potential as scaffolds for therapeutic agents targeting a wide array of diseases, including cancer.[3][5]

Many cytotoxic agents function by interfering with the cellular cytoskeleton. Specifically, the microtubule network, composed of α- and β-tubulin polymers, is a validated target for cancer therapy.[6] These dynamic structures are critical for cell division, motility, and intracellular transport.[7] Small molecules that disrupt microtubule dynamics are broadly classified as either stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[8] Microtubule destabilizing agents typically bind to tubulin dimers, preventing their polymerization into microtubules.[9] This leads to the breakdown of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[10]

Given the structural motifs present in this compound, we hypothesize that it functions as a microtubule-destabilizing agent, likely by binding to the colchicine site on β-tubulin.

Mechanism_of_Action cluster_0 Cellular Environment Compound 4-(1,3-Benzoxazol-2-yl) -2-methylaniline Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site MT Microtubules (Polymerized) Compound->MT Inhibits Polymerization Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Forms CellCycle G2/M Arrest Spindle->CellCycle Required for Mitosis Apoptosis Apoptosis CellCycle->Apoptosis Triggers Workflow_IF Start Seed Cells on Coverslips Treat Treat with Compound (e.g., 18-24h) Start->Treat Fix Fix Cells (e.g., 4% PFA) Treat->Fix Perm Permeabilize (e.g., 0.1% Triton X-100) Fix->Perm Block Block Non-specific Binding (e.g., BSA) Perm->Block PrimaryAb Incubate with Primary Antibody (anti-α-tubulin) Block->PrimaryAb SecondaryAb Incubate with Fluorophore- conjugated Secondary Ab PrimaryAb->SecondaryAb Counterstain Counterstain DNA (DAPI) SecondaryAb->Counterstain Mount Mount Coverslip on Slide Counterstain->Mount Image Image with Fluorescence Microscope Mount->Image

Figure 2: Immunofluorescence Staining Workflow. A standard workflow for preparing cells for visualization of the microtubule network after compound treatment.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., MDA-MB-231) on sterile glass coverslips placed in a 12- or 24-well plate. Allow them to adhere and grow to 50-70% confluency.

  • Compound Treatment: Treat the cells with the compound at concentrations around its determined IC₅₀ value for 18-24 hours. Include vehicle (DMSO) and positive (Nocodazole) controls.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature. [11]4. Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to enter the cell. 5. Blocking: Wash again with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature. 6. Primary Antibody Incubation: Dilute a primary antibody against α-tubulin in blocking buffer. Remove the blocking buffer and incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C. [11]7. Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light. [11]8. Counterstaining and Mounting: Wash three times with PBS. Add a drop of mounting medium containing a DNA counterstain like DAPI to a microscope slide. Carefully place the coverslip, cell-side down, onto the mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize the cells using a fluorescence microscope. In vehicle-treated cells, expect to see a fine, filamentous network of microtubules extending throughout the cytoplasm. In cells treated with an effective microtubule destabilizer, this network will appear diffuse, fragmented, or completely depolymerized. Mitotic cells will show abnormal spindle formation.

Data Interpretation and Next Steps

A successful outcome from this series of assays would show that this compound:

  • Inhibits purified tubulin polymerization in a dose-dependent manner.

  • Reduces the viability of cancer cell lines with potent IC₅₀ values.

  • Visibly disrupts the intracellular microtubule network at concentrations consistent with its IC₅₀.

Positive results strongly support the hypothesis and justify further investigation, such as cell cycle analysis by flow cytometry to confirm G2/M arrest, apoptosis assays (e.g., Annexin V staining), and competition binding assays to confirm interaction at the colchicine site. [12]This structured, hypothesis-driven approach provides a robust pathway for characterizing novel chemical entities in a drug discovery context.

References

  • UCSC Genome Browser. (n.d.). MDA-MB-231 Cell Culture Protocol. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

  • ResearchGate. (2012). How to culture MCF7 cells?. Retrieved from [Link]

  • ENCODE. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]

  • BEX Co., Ltd. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol – Version 1.0. Retrieved from [Link]

  • ENCODE. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Immunofluorescence Protocol: Plating Cells and Staining for Tubulin, F-Actin, and DNA. Retrieved from [Link]

  • Valdizan, E. M., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11200.
  • ABM Inc. (n.d.). MDA-MB-231 Cell Line User Guide. Retrieved from [Link]

  • Moore, A. T., & Wordeman, L. (2004). In vitro and in vivo analysis of microtubule destabilizing kinesins. Methods in molecular biology, 284, 269–283.
  • Pereira, P. M., et al. (2020). Establishment of a 3D Co-culture With MDA-MB-231 Breast Cancer Cell Line and Patient-Derived Immune Cells for Application in the Development of Immunotherapies. Frontiers in Immunology, 11, 1957.
  • Elabscience. (n.d.). MDA-MB-231 Cell Line. Retrieved from [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]

  • ResearchGate. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Retrieved from [Link]

  • An, F., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 16(5), 282–294.
  • Davis, A., & Diaz, J. F. (2014). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in molecular biology, 1136, 1–17.
  • Zhang, H., et al. (2023). Discovery of potent microtubule-destabilizing agents targeting for colchicine site by virtual screening, biological evaluation, and molecular dynamics simulation. European Journal of Pharmaceutical Sciences, 181, 106340.
  • University of California, Berkeley. (n.d.). Easy Intracellular Immufluorescence Microscopy Protocol. Retrieved from [Link]

  • Al-Bayati, F. A., et al. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Medicinal Chemistry, 13(6), 724–734.
  • Krawiecka, M., et al. (2012). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 69(2), 245–253.
  • Fathima, S. S., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Bioscience Biotechnology Research Asia, 19(4).
  • Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 79–90.
  • Soliman, M. H., et al. (2010).
  • Shcherbakova, L. I., et al. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 7(4), 13–21.
  • Fery-Forgues, S., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • Kleinhans, D. J. (2011). 2-Methyl-1,3-benzoxazol-4-yl diphenyl-phosphinate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o339.

Sources

Safe handling and storage procedures for aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Safe Handling and Storage Procedures for Aminobenzoxazoles

For: Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to Aminobenzoxazoles

Aminobenzoxazoles are a vital class of heterocyclic compounds widely recognized for their significant role in medicinal chemistry and drug development.[1][2] Their scaffold is a key structural motif in a range of potential therapeutic agents, including enzyme inhibitors, receptor antagonists, and antifungal agents.[1][3] Given their prevalence in both foundational research and clinical development pipelines, a thorough understanding of their safe handling, storage, and emergency procedures is paramount to ensuring laboratory safety and experimental integrity.[3][4] This guide provides a comprehensive overview of the necessary protocols, grounded in authoritative safety data, to manage aminobenzoxazoles responsibly in a professional research environment.

Section 2: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with the materials being used. While toxicological properties may vary between specific derivatives, the aminobenzoxazole class shares a common hazard profile that must be respected. The information presented is primarily based on the well-documented compound 2-Aminobenzoxazole, which serves as a representative model for the class.[5][6]

Globally Harmonized System (GHS) Classification

Aminobenzoxazoles are classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[7] The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[5][6][8]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[5][6][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5][6][8]
Hazardous to the Aquatic Environment, AcuteCategory 2H401: Toxic to aquatic life.[5]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects.[5]
Toxicological Profile & Routes of Exposure
  • Oral Toxicity: Aminobenzoxazoles are considered harmful if ingested.[5][7] Do not eat, drink, or smoke in laboratory areas where these compounds are handled.[5]

  • Dermal Contact: Direct contact with the skin causes irritation.[5][7][8] Prolonged or repeated exposure should be avoided. Always use proper glove removal techniques to prevent skin contact.[5]

  • Eye Contact: These compounds cause serious eye irritation.[5][7][8] Appropriate eye protection is mandatory.

  • Inhalation: As solid powders, aminobenzoxazoles can form dust. Inhalation of this dust may cause respiratory tract irritation.[5][7] Handling procedures must be designed to minimize or eliminate dust formation.[5]

  • Chronic Exposure & Carcinogenicity: While the toxicological properties of many specific aminobenzoxazoles have not been thoroughly investigated, researchers should always operate with caution.[5] For some related aromatic amines, there is a potential for more severe long-term health effects, and it is prudent to handle all new compounds as potentially hazardous.[9]

Risk Assessment and Control Hierarchy

A systematic approach to risk management is essential. The hierarchy of controls should always be applied when planning experiments with aminobenzoxazoles to ensure the highest level of safety.

cluster_0 Risk Management for Aminobenzoxazoles cluster_1 Hierarchy of Controls (Most to Least Effective) A Hazard Identification (Aminobenzoxazole Properties) - Irritant (Skin, Eye, Respiratory) - Harmful if Swallowed - Aquatic Toxin B Risk Assessment (Evaluate Exposure Potential in Workflow) A->B C Elimination / Substitution (Is a less hazardous alternative available?) B->C D Engineering Controls - Chemical Fume Hood - Ventilated Balance Enclosure C->D E Administrative Controls - Standard Operating Procedures (SOPs) - Designated Work Areas - Training D->E F Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat E->F G Safe Work Practice Implemented F->G

Risk Assessment and Control Hierarchy.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Based on the hazard assessment, specific controls are required to minimize exposure.

  • Engineering Controls :

    • Ventilation : Always handle solid aminobenzoxazoles and their concentrated solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][10] For weighing operations, a ventilated balance enclosure or powder containment hood is highly recommended to minimize dust dispersal.[5] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[7][11]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[5][7]

    • Skin Protection : Wear a flame-retardant lab coat. Handle with compatible chemical-resistant gloves (e.g., nitrile).[5][11] Gloves must be inspected before use and disposed of after use or upon contamination.[5][10] Use proper glove removal technique to avoid cross-contamination.[5]

    • Respiratory Protection : If engineering controls are not sufficient to maintain exposure below permissible limits or if performing tasks with a high potential for aerosolization (e.g., during a large spill), a NIOSH/MSHA-approved respirator may be necessary.[7][12] Follow a comprehensive respiratory protection program.

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to established protocols is critical for safety.

Protocol 1: Weighing and Preparing Solutions of Solid Aminobenzoxazoles

This protocol is designed to mitigate the risks of dust inhalation and skin contact.

  • Preparation :

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Designate a work area within a chemical fume hood or a ventilated balance enclosure.

    • Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, stir bar, and the selected solvent.

    • Verify the compatibility of the chosen solvent with aminobenzoxazole.

  • Weighing :

    • Place a weigh boat on the analytical balance and tare.

    • Carefully open the aminobenzoxazole container. Avoid creating airborne dust.

    • Using a clean spatula, slowly transfer the desired amount of solid onto the weigh boat. Work deliberately to prevent puffing the powder into the air.

    • Securely close the primary container immediately after dispensing.

  • Dissolution :

    • Carefully transfer the weighed solid into the designated beaker containing the solvent and a stir bar.

    • Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a quantitative transfer, adding the rinse to the beaker.

    • Place the beaker on a stir plate within the fume hood and stir until the solid is fully dissolved.

  • Cleanup :

    • Dispose of the used weigh boat and any contaminated wipes as solid chemical waste.

    • Wipe down the spatula, balance, and surrounding work surface with a damp cloth or towel to remove any residual dust. Dispose of the cleaning materials as hazardous waste.

    • Remove gloves and wash hands thoroughly with soap and water.[5]

cluster_workflow SOP: Preparing Aminobenzoxazole Solution start Start: Prepare Solution prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) start->prep_ppe Safety First setup_hood 2. Set Up in Fume Hood (Balance, Glassware, Solvent) prep_ppe->setup_hood weigh 3. Weigh Solid Compound (Use weigh boat, handle carefully to avoid dust) setup_hood->weigh Minimize Dust transfer 4. Transfer Solid to Solvent weigh->transfer dissolve 5. Dissolve with Stirring transfer->dissolve cleanup 6. Clean Work Area (Wipe surfaces, dispose of contaminated items) dissolve->cleanup Final Safety Step end End: Solution Ready cleanup->end

Workflow for Safely Preparing an Aminobenzoxazole Solution.

Section 5: Safe Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions : Store aminobenzoxazoles in a tightly closed container in a dry, cool, and well-ventilated area.[5][11][12] Some derivatives may require refrigeration (2-8°C) or freezing (-20°C); always consult the supplier's specific recommendations.[7][12] Store away from incompatible materials.[7][11]

  • Incompatible Materials : Avoid contact with the following classes of chemicals to prevent potentially hazardous reactions.

Incompatible Material ClassPotential Hazard
Strong Oxidizing AgentsVigorous or explosive reaction.
Strong Reducing AgentsExothermic reaction.
Strong AcidsFormation of salts, potentially exothermic.
Strong BasesPotential for decomposition or reaction.
Data sourced from[5][7][13]

Section 6: Emergency Procedures

All personnel must be familiar with emergency protocols before working with aminobenzoxazoles.

First Aid Measures
  • If Inhaled : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][7] If symptoms persist or if breathing is difficult, seek immediate medical attention.[5][7]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[5][11] Remove contaminated clothing and wash it before reuse.[5][11] If skin irritation occurs or persists, consult a physician.[5][7]

  • In Case of Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[5][11] Remove contact lenses, if present and easy to do.[5] Continue rinsing and consult a physician immediately.[5]

  • If Swallowed : Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a POISON CENTER or doctor if you feel unwell.[5]

Spill Cleanup Protocol (Solid Spills)

This protocol is for incidental spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact institutional emergency response.[14]

  • Alert & Secure : Alert personnel in the immediate area.[14] Restrict access to the spill zone.

  • Assess : Evaluate the spill size and ensure you have the appropriate PPE and cleanup materials.

  • PPE : Don appropriate PPE, including double gloves, safety goggles, and a lab coat. A respirator may be needed if dust levels are significant.[15]

  • Containment : Prevent further spread. If possible, cover the powder spill with a plastic sheet or use a dust suppressant to minimize aerosolization.[12]

  • Cleanup :

    • Do NOT dry sweep, as this will create dust.[5]

    • Gently and carefully scoop or sweep up the material and place it into a suitable, labeled, and closed container for disposal.[5][7]

    • Alternatively, cover the spill with wet paper towels to dampen the powder, then carefully wipe it up. Place all contaminated materials into a sealed plastic bag.

  • Decontamination : Clean the spill area thoroughly with soap and water.[15][16]

  • Disposal : Dispose of the sealed bag/container and all contaminated PPE as hazardous chemical waste according to institutional guidelines.[5][16]

  • Report : Report the incident to your laboratory supervisor or safety officer.

cluster_spill Emergency Protocol: Solid Aminobenzoxazole Spill spill Spill Occurs! alert 1. Alert Others & Secure Area spill->alert is_major Is spill large or unmanageable? alert->is_major evacuate Evacuate & Call Emergency Response is_major->evacuate Yes don_ppe 2. Don Appropriate PPE (Goggles, Double Gloves, etc.) is_major->don_ppe No (Incidental) contain 3. Contain Spill (Cover to prevent dust) don_ppe->contain cleanup 4. Gently Scoop/Wipe Up Material contain->cleanup package 5. Place in Sealed Waste Container cleanup->package decontaminate 6. Clean Spill Area with Soap & Water package->decontaminate dispose 7. Dispose of as Hazardous Waste decontaminate->dispose end Procedure Complete dispose->end

Spill Response Protocol for Solid Aminobenzoxazoles.
Fire Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]

  • Specific Hazards : Combustion may produce hazardous decomposition products, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5][7][12]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][7][10]

Section 7: Waste Disposal

All waste containing aminobenzoxazoles, including surplus material, contaminated labware, cleaning materials, and PPE, must be treated as hazardous waste.

  • Collect waste in suitable, closed, and clearly labeled containers.[5]

  • Dispose of waste through a licensed professional waste disposal service.[5] Do not discharge into drains or the environment.[5][10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Institutes of Health (PMC). [Link]

  • 2-Aminobenzoxazole. PubChem, National Center for Biotechnology Information. [Link]

  • Oxidative damage and cardiotoxicity induced by 2-aminobenzothiazole in zebrafish (Danio rerio). (2023). PubMed. [Link]

  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (2017). MDPI. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ResearchGate. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2018). International Journal of Pharmacy and Biological Sciences. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York (CUNY). [Link]

  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. (2021). National Institutes of Health (PMC). [Link]

  • Chemical Safety Data Sheet. Heynova. [Link]

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). (2020). National Institutes of Health (PMC). [Link]

  • Guide for Chemical Spill Response. University of California, Berkeley. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PubMed. [Link]

Sources

Synthesis of novel derivatives from 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Novel Derivatives from 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of benzoxazole are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][5] This application note provides a detailed guide for the synthesis of novel derivatives starting from this compound. This starting material offers a versatile platform for chemical modification, primarily through its reactive primary amino group, enabling the generation of diverse chemical libraries for drug discovery and development. We present detailed, field-proven protocols for N-acylation, N-alkylation, and palladium-catalyzed Buchwald-Hartwig amination, complete with insights into reaction mechanisms, purification strategies, and spectroscopic characterization.

Introduction: The Strategic Importance of the Benzoxazole Core

Heterocyclic compounds form the backbone of over 75% of top-selling pharmaceuticals, and the benzoxazole moiety is a prominent member of this class.[1][3] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for engaging with biological targets.[2] The starting material, this compound, is a strategically designed scaffold. The benzoxazole unit provides the core biological activity, while the 2-methylaniline portion presents a nucleophilic primary amine that serves as a key "handle" for synthetic diversification. This allows researchers to systematically modify the molecule's steric and electronic properties to optimize its biological activity, selectivity, and pharmacokinetic profile.

This guide is structured to empower researchers by not just listing steps, but by explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing novel chemical entities with high fidelity.

Synthetic Workflow and Strategy Selection

The primary site for derivatization on this compound is the exocyclic amino group. Its nucleophilicity allows for a variety of reliable and high-yielding transformations. The overall synthetic strategy involves leveraging this reactivity to introduce diverse functional groups and build molecular complexity.

G cluster_start Starting Material cluster_derivatives Derivative Classes cluster_application Potential Applications start This compound amide N-Acyl Derivatives (Amides) start->amide N-Acylation (Acyl Halides, Anhydrides) alkyl N-Alkyl Derivatives (Secondary/Tertiary Amines) start->alkyl N-Alkylation (Alkyl Halides, Reductive Amination) aryl N-Aryl Derivatives (Diaryl/Alkylaryl Amines) start->aryl Buchwald-Hartwig Amination (Aryl Halides/Triflates) app1 Drug Discovery Libraries amide->app1 app2 Materials Science amide->app2 alkyl->app1 app3 Chemical Probes alkyl->app3 aryl->app1 aryl->app2

Caption: Synthetic pathways from the core scaffold to diverse derivative classes.

Detailed Experimental Protocols

The following protocols are designed to be robust and adaptable. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of N-Acyl Derivatives (Amides)

N-acylation is a fundamental transformation that converts the primary amine into a more stable amide linkage, a common feature in many pharmaceutical agents. This reaction is typically rapid and high-yielding. The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl generated when using an acyl chloride, driving the reaction to completion.[6][7]

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise via syringe. The formation of a precipitate (triethylammonium chloride) is often observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude amide product is often pure enough after work-up, but can be further purified by recrystallization from ethanol or by flash column chromatography.

ParameterConditionRationale
Solvent Dichloromethane (DCM)Inert, good solubility for reactants, low boiling point for easy removal.
Base Triethylamine (Et3N)Scavenges HCl byproduct without competing as a nucleophile.[6]
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; warming ensures completion.
Stoichiometry Acylating Agent (1.1 eq.)A slight excess ensures complete consumption of the starting aniline.
Protocol 2: Synthesis of N-Alkyl Derivatives via Reductive Amination

Reductive amination is a powerful and versatile method for N-alkylation that avoids the over-alkylation issues sometimes seen with alkyl halides.[8][9] The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[9]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add acetic acid (0.1 eq.) to catalyze imine formation and stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material and imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Extract the aqueous layer three times with DCM or ethyl acetate. Combine the organic layers.

  • Isolation & Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds, enabling the synthesis of diarylamines or alkylarylamines which are otherwise difficult to prepare.[10][11] The choice of phosphine ligand is critical and often requires screening; ligands like Xantphos or BrettPhos are commonly effective for coupling with anilines.[12] An inert atmosphere is mandatory as the Pd(0) catalytic species is oxygen-sensitive.[13]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a Schlenk flask or vial equipped with a magnetic stir bar. Evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4-5 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: After cooling to room temperature, take a small aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography.

Purification and Structural Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the newly synthesized derivatives.[14]

Purification Workflow

Flash column chromatography is the most common method for purifying these derivatives. The choice of stationary and mobile phases depends on the polarity of the product.[15][16]

G start Crude Product from Work-up tlc Analyze by TLC (e.g., 30% EtOAc/Hexanes) start->tlc decision Is the product significantly less polar than impurities? tlc->decision flash_chrom Flash Column Chromatography (Silica Gel) decision->flash_chrom No recrystallize Consider Recrystallization (if solid and high purity) decision->recrystallize Yes gradient Use Gradient Elution (e.g., 5% -> 50% EtOAc in Hexanes) flash_chrom->gradient pure_prod Pure Derivative gradient->pure_prod recrystallize->pure_prod

Caption: Decision workflow for purification of synthesized benzoxazole derivatives.

General Flash Chromatography Protocol:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., ethyl acetate/hexanes) that gives the desired product an Rf value of ~0.2-0.3.[16]

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the resulting powder onto the column.[16]

  • Elution: Elute the column using a gradient of increasing polarity (e.g., from 5% to 50% ethyl acetate in hexanes). Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified derivative.

Spectroscopic Characterization

The structure of each new derivative must be confirmed using a suite of spectroscopic techniques.[14]

¹H and ¹³C NMR Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation of benzoxazole derivatives.[17]

  • ¹H NMR: Aromatic protons on the benzoxazole core typically resonate between δ 7.0–8.5 ppm.[17] Upon acylation, a new amide N-H proton will appear as a singlet downfield (δ 8-10 ppm), and new signals corresponding to the acyl group will be visible. For alkylated products, new aliphatic signals will appear upfield.

  • ¹³C NMR: The C-2 carbon of the benzoxazole ring is highly deshielded and appears far downfield around δ 160-168 ppm.[17] New carbon signals corresponding to the introduced derivative group will confirm the success of the reaction.

Table of Representative ¹H NMR Data for an N-Benzoyl Derivative:

Proton AssignmentExpected Chemical Shift (δ ppm)Multiplicity
Benzoxazole Aromatic-H7.20 - 7.90Multiplet
Aniline Aromatic-H7.50 - 8.20Multiplet
Amide N-H9.50 - 10.50Broad Singlet
Benzoyl Aromatic-H7.40 - 7.95Multiplet
Methyl (-CH₃)2.30 - 2.45Singlet

Note: Exact shifts are dependent on solvent and substitution patterns.[17]

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.

  • Starting Material: Shows characteristic N-H stretches (a doublet around 3350-3450 cm⁻¹).

  • N-Acyl Product: The N-H stretches disappear and are replaced by a strong C=O (amide I) band around 1650-1680 cm⁻¹ and an N-H bend (amide II) around 1550 cm⁻¹.[4]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the final product by providing a highly accurate molecular weight.

Conclusion

The protocols detailed in this application note provide a robust and versatile framework for the synthesis of novel derivatives from this compound. By leveraging well-established N-acylation, N-alkylation, and Buchwald-Hartwig amination reactions, researchers can efficiently generate diverse libraries of compounds. These derivatives hold significant potential for applications in drug discovery, serving as leads for new therapeutics targeting a range of diseases.[1][5] The systematic application of these methods, coupled with rigorous purification and characterization, will accelerate the development of next-generation benzoxazole-based agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Acetylation of Aniline.
  • Unpublished. (2024, December 22). Review on benzoxazole chemistry and pharmacological potential.
  • Benchchem. (n.d.). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
  • Sharma, P., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC.
  • Unpublished. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
  • International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review.
  • Bayguzina, A. R. (2021). Catalytic N-Alkylation of Anilines. Russian Journal of General Chemistry.
  • Scribd. (n.d.). Acetylation of Aniline | PDF.
  • Lee, K. et al. (n.d.). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry.
  • Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • Benchchem. (n.d.). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, a critical intermediate in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format. The primary synthetic route discussed involves the condensation of 4-amino-3-methylbenzoic acid with 2-aminophenol to form an amide intermediate, followed by a cyclodehydration step to yield the final product.

Q1: My overall yield is critically low. Where should I begin my investigation?

A low overall yield is the most common challenge and typically points to inefficiencies in one or both of the core synthetic steps: amide formation and cyclodehydration.

Begin with a systematic evaluation:

  • Analyze Each Step Separately: Do not proceed to the cyclization step until you have successfully isolated and characterized the amide intermediate, N-(2-hydroxyphenyl)-4-amino-3-methylbenzamide. This allows you to pinpoint which stage is failing.

  • Assess Starting Material Purity: Impurities in either 2-aminophenol or 4-amino-3-methylbenzoic acid can significantly hinder the reaction.[1][2] Verify purity via melting point analysis or spectroscopy before starting.[1]

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the intermediate and final product. An incomplete reaction is a frequent cause of low yields.[1]

Q2: The initial amide formation is sluggish, with significant unreacted starting materials remaining. How can I drive this reaction to completion?

The formation of the N-(2-hydroxyphenyl)-4-amino-3-methylbenzamide intermediate is a nucleophilic acyl substitution. Its efficiency depends on the reactivity of the carboxylic acid and the reaction conditions.

  • Cause: Insufficient activation of the carboxylic acid group of 4-amino-3-methylbenzoic acid. Direct amidation by heating is often inefficient.

  • Solution 1: Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive derivative, such as an acid chloride. This is achieved by reacting 4-amino-3-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride will react much more readily with 2-aminophenol.

  • Solution 2: Use Peptide Coupling Agents: Employ standard coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). These reagents activate the carboxylic acid in situ, facilitating amide bond formation at room temperature.

  • Solution 3: Optimize Thermal Conditions: If proceeding with direct thermal condensation, ensure the temperature is high enough to remove the water byproduct, which can be facilitated by a Dean-Stark apparatus. However, this method risks side reactions.

Q3: The cyclodehydration step to form the benzoxazole ring is inefficient. What are the critical parameters to optimize?

This step involves an acid-catalyzed intramolecular cyclization and dehydration. The choice of catalyst and thermal conditions are paramount.

  • Cause: Suboptimal catalyst, temperature, or reaction time.

  • Solution 1: Select an Appropriate Catalyst: Polyphosphoric acid (PPA) is a widely used and effective reagent as it serves as both a strong Brønsted acid catalyst and a dehydrating agent. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful alternative. For milder conditions, Brønsted acidic ionic liquids have shown excellent efficacy, though often at elevated temperatures (~130 °C).[3][4]

  • Solution 2: Rigorous Temperature Control: The cyclization often requires high temperatures (typically 150-200 °C when using PPA) to proceed efficiently.[3] However, excessive heat can lead to polymerization and degradation.[1] Use a temperature-controlled heating mantle and monitor the reaction closely.

  • Solution 3: Ensure Anhydrous Conditions: The presence of water can inhibit the dehydration process. Ensure all glassware is oven-dried and reagents are anhydrous, especially if not using a strong dehydrating agent like PPA.

Q4: My TLC shows multiple unidentified spots, indicating significant side product formation. What are these impurities and how can they be minimized?

Side product formation is a common issue, particularly under harsh acidic and high-temperature conditions.[1]

  • Likely Side Product 1: Polymeric Materials: Under strong acid and heat, phenolic compounds and amines can polymerize, resulting in an intractable tar-like substance.

    • Minimization: Gradually increase the reaction temperature and avoid "hot spots" in the reaction flask. Use the minimum effective amount of acid catalyst and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[2]

  • Likely Side Product 2: Incomplete Cyclization: The amide intermediate may persist if the cyclization conditions are not forceful enough.

    • Minimization: Increase reaction time or temperature, or consider a more potent catalytic system.[2] Monitor via TLC until the intermediate spot disappears.

  • Likely Side Product 3: N-Acylation or O-Acylation: If using an activated carboxylic acid derivative, there's a possibility of reaction at the amine of another 2-aminophenol molecule (dimerization) before cyclization.

    • Minimization: Use controlled addition of the activated acid to the 2-aminophenol solution to maintain a high concentration of the primary nucleophile.

Q5: The work-up and purification of the final product are challenging, leading to product loss. What is an effective protocol?

The highly viscous nature of catalysts like PPA and the basicity of the final product require a specific work-up procedure.

  • Work-up Protocol:

    • Allow the reaction mixture (e.g., in PPA) to cool to a manageable temperature (around 80-100 °C).

    • Pour the viscous mixture slowly and with vigorous stirring into a large beaker of crushed ice. This hydrolyzes the PPA and precipitates the crude product.

    • The resulting solution will be strongly acidic. Carefully neutralize it by the slow addition of a saturated base solution (e.g., sodium bicarbonate or sodium hydroxide) until the pH is basic (~8-9). The desired product has an amine group and may be soluble in strong acid.

    • The precipitated solid can then be collected by vacuum filtration and washed thoroughly with water.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for removing persistent impurities. A silica gel column using a gradient solvent system, such as Hexane/Ethyl Acetate, is typically successful.

    • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene) can yield highly pure material.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the underlying mechanism of the acid-catalyzed cyclization to form the benzoxazole ring?

The formation of the benzoxazole ring from the N-(2-hydroxyphenyl) amide intermediate is a variation of the Phillips condensation reaction.[5] The mechanism proceeds as follows:

  • Protonation: The Brønsted acid catalyst (e.g., H⁺ from PPA) protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the adjacent phenolic hydroxyl group attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation: This attack forms a five-membered ring, resulting in a protonated hemiaminal-like tetrahedral intermediate.

  • Dehydration: A molecule of water is eliminated through a series of proton transfers, leading to the formation of the stable, aromatic oxazole ring.

FAQ 2: Are there viable alternative synthetic routes to consider?

Yes. A highly effective and widely used alternative is the direct condensation of 2-aminophenol with 4-amino-3-methylbenzaldehyde .[4][6][7]

  • Process: This reaction involves forming a Schiff base (imine) intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. This can be catalyzed by various reagents, including Brønsted acids, Lewis acids, or metal catalysts, often with an oxidant present.[4]

  • Advantages: This route can sometimes be more direct and may proceed under milder conditions than the PPA-mediated cyclodehydration of the amide.

  • Considerations: The primary consideration is the availability and stability of the 4-amino-3-methylbenzaldehyde starting material compared to the corresponding carboxylic acid.

FAQ 3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the successful formation of the benzoxazole ring system.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. The related compound, 4-(1,3-benzoxazol-2-yl)aniline, has a melting point of 207-210 °C, which can serve as a reference point.[8]

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.

Part 3: Recommended Protocol and Optimization Parameters

This section provides a baseline experimental protocol and a table of key parameters for optimization.

Step-by-Step Experimental Protocol (PPA-Mediated Route)

Step A: Synthesis of N-(2-hydroxyphenyl)-4-amino-3-methylbenzamide (Intermediate)

  • To a solution of 4-amino-3-methylbenzoic acid (1.0 eq) in anhydrous DMF, add a coupling agent such as EDC (1.2 eq) and HOBt (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 2-aminophenol (1.0 eq) to the mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC (e.g., 50% Ethyl Acetate in Hexane).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide intermediate. Purify by column chromatography if necessary.

Step B: Cyclodehydration to this compound

  • Place the dried amide intermediate (1.0 eq) into a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • Add Polyphosphoric acid (PPA) (approx. 10-15 times the weight of the amide).

  • Slowly heat the mixture with stirring to 180-200 °C.

  • Maintain this temperature for 2-5 hours, monitoring the reaction progress by TLC (quench a small aliquot in water, neutralize, extract, and spot).

  • Once the reaction is complete, follow the work-up and purification procedure outlined in Q5 .

Table 1: Key Parameter Optimization for Benzoxazole Synthesis
ParameterCondition 1Condition 2Condition 3Expected Outcome/Rationale
Cyclization Catalyst Polyphosphoric Acid (PPA)Eaton's ReagentBrønsted Acidic Ionic Liquid Gel[3]PPA is cost-effective and efficient but requires harsh conditions. Eaton's reagent is stronger. Ionic liquids are "greener" and reusable but may require specific tuning.[3][4]
Temperature 130 °C160 °C200 °CLower temperatures may require longer reaction times or more active catalysts.[2][3] Higher temperatures increase the rate but also the risk of degradation.
Reaction Time 2 hours5 hours12 hoursMust be optimized by monitoring TLC. Incomplete reactions are a primary source of low yield.[1]
Atmosphere AirNitrogenArgonAn inert atmosphere is recommended to prevent oxidative degradation of the electron-rich aminophenol components, especially at high temperatures.[2]

Part 4: Visualization of Workflow and Logic

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Purification A 4-Amino-3-methylbenzoic Acid + 2-Aminophenol B Activation / Coupling (e.g., EDC, SOCl2) A->B C N-(2-hydroxyphenyl)-4-amino- 3-methylbenzamide (Intermediate) B->C D Acid Catalyst (PPA) + Heat C->D E 4-(1,3-Benzoxazol-2-yl)- 2-methylaniline (Crude Product) D->E F Work-up (Quench & Neutralize) E->F G Purification (Chromatography / Recrystallization) F->G H Final Pure Product G->H

Caption: High-level workflow for the synthesis of the target compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Problem: Low Overall Yield CheckTLC Analyze crude reaction mixture by TLC Start->CheckTLC UnreactedSM UnreactedSM CheckTLC->UnreactedSM  Significant starting  material present? SideProducts SideProducts CheckTLC->SideProducts  Multiple side  products observed? NoReaction NoReaction CheckTLC->NoReaction  Only starting  material visible? UnreactedSM_Yes YES UnreactedSM->UnreactedSM_Yes SideProducts_Yes YES SideProducts->SideProducts_Yes NoReaction_Yes YES NoReaction->NoReaction_Yes Sol_Amide Improve Amide Formation: - Use coupling agents (EDC) - Convert acid to acid chloride - Check starting material purity UnreactedSM_Yes->Sol_Amide  If from Step 1 Sol_Cyclize Improve Cyclization: - Increase temperature/time - Use stronger catalyst (PPA) - Ensure anhydrous conditions UnreactedSM_Yes->Sol_Cyclize  If from Step 2  (Amide intermediate remains) Sol_SideProd Minimize Side Products: - Lower reaction temperature - Reduce catalyst loading - Use inert atmosphere SideProducts_Yes->Sol_SideProd NoReaction_Yes->Sol_Amide NoReaction_Yes->Sol_Cyclize

Caption: A logical guide for diagnosing and solving low yield issues.

References

  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • BenchChem. (n.d.). Troubleshooting low yield in benzoxazole synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal.
  • Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • AdiChemistry. (n.d.).
  • ChemSynthesis. (2025, May 20). 4-(1,3-benzoxazol-2-yl)aniline. ChemSynthesis.
  • BenchChem. (2025, November). Technical Support Center: Optimization of Benzoxazole Synthesis. BenchChem.
  • Sasidharan, S., & V, V. H. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.

Sources

Common side products in benzoxazole synthesis and their minimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzoxazole scaffolds. Here, we provide in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in benzoxazole synthesis starting from 2-aminophenol?

A: The nature of side products heavily depends on the synthetic route (e.g., condensation with aldehydes, carboxylic acids, or esters). However, the most frequently observed impurities include:

  • Incomplete Cyclization Products: Such as N-acyl-2-aminophenol, where the amide has formed but the final dehydration and ring-closure step has not completed.

  • Over-acylation Products: N,O-diacylated 2-aminophenol is a common side product, especially when using acylating agents under harsh conditions or with incorrect stoichiometry.[1]

  • Schiff Base Intermediates: In syntheses involving aldehydes, the intermediate Schiff base may be stable and fail to cyclize, remaining as a significant impurity.[2]

  • Polymerization Products: Under strongly acidic or high-temperature conditions, starting materials and intermediates can polymerize, leading to tar formation and low yields.[1]

Q2: My reaction yield is consistently low. What are the first things I should check?

A: Low yields can be frustrating but are often solvable with a systematic approach.[3]

  • Purity of Starting Materials: Verify the purity of your 2-aminophenol and the coupling partner (aldehyde, acid, etc.). Impurities can act as reaction inhibitors or lead to unwanted side reactions.[2]

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 2-Aminophenols can be sensitive to air oxidation, which can lead to colored impurities and reduced yield.[3]

  • Catalyst Activity: If using a catalyst (e.g., Brønsted or Lewis acids), ensure it is active and not degraded. Some catalysts are sensitive to moisture.[2] Sometimes, a slight increase in catalyst loading can improve conversion.

  • Reaction Conditions: Re-evaluate your temperature and reaction time. Incomplete reactions may need longer times or higher temperatures, but excessively harsh conditions can promote decomposition and side product formation.[4]

Q3: How can I effectively purify my benzoxazole product away from common impurities?

A: Purification strategies are key to obtaining a high-purity product.

  • Column Chromatography: This is the most common and effective method. A solvent system of ethyl acetate and petroleum ether (or hexane) is typically used.[5]

  • Recrystallization: If the crude product is semi-solid or solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/acetonitrile) can be highly effective for removing less-crystalline side products.[6]

  • Acid/Base Wash: During workup, washing the organic layer with a mild base (like saturated NaHCO₃ solution) can help remove unreacted acidic starting materials or catalysts.

Troubleshooting Guide: Side Product Formation & Minimization

This section provides a detailed look at specific side products, the mechanisms of their formation, and actionable protocols to mitigate them.

Issue 1: Formation of N,O-Diacylated 2-Aminophenol

This side product is particularly common when using carboxylic acids with a strong dehydrating agent like polyphosphoric acid (PPA) or when using acyl chlorides. The hydroxyl group of 2-aminophenol is acylated in addition to the desired N-acylation.

Causality & Mechanism: The formation of the N,O-diacylated species is a competing reaction pathway. While the amine is generally more nucleophilic than the hydroxyl group, under certain conditions (e.g., high temperature, excess acylating agent), the hydroxyl group can also be acylated. This is often irreversible and consumes two equivalents of the acylating agent for every one equivalent of 2-aminophenol.

Minimization Protocol 1: Controlled Acylation & Cyclization

This protocol focuses on a two-step, one-pot procedure where the initial N-acylation is performed under milder conditions before inducing cyclization.

Step-by-Step Methodology:

  • Initial N-Acylation:

    • Dissolve 2-aminophenol (1.0 eq) and a carboxylic acid (1.05 eq) in a suitable solvent like toluene or xylene.

    • Add a coupling agent such as EDC (1.1 eq) or DCC (1.1 eq) at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring the formation of the N-acyl intermediate by TLC.

  • Cyclization:

    • Once the N-acylation is complete, add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).

    • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux to remove water and drive the cyclization to completion.

    • Monitor the disappearance of the intermediate and the formation of the benzoxazole product by TLC.

  • Workup & Purification:

    • Cool the reaction mixture, wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Issue 2: Incomplete Cyclization (Persistent Schiff Base or N-Acyl Intermediate)

This issue arises when the final ring-closing dehydration step is slow or fails to proceed to completion, leaving a stable intermediate as the major product. This is common in condensations with aldehydes or carboxylic acids.[2]

Causality & Mechanism: The cyclization step is an intramolecular nucleophilic attack of the hydroxyl group onto the imine (from aldehydes) or amide (from acids) carbon, followed by elimination of water. This step typically requires acid catalysis and/or heat to overcome the activation energy barrier. Insufficiently acidic conditions or temperatures that are too low can cause the reaction to stall.[4][7]

Troubleshooting Workflow: Driving the Cyclization

The following diagram outlines a logical workflow for troubleshooting an incomplete cyclization reaction.

G cluster_0 Troubleshooting Incomplete Cyclization start Reaction Stalled (Intermediate Persists on TLC) extend_time Extend Reaction Time (Monitor every 2-4 hours) start->extend_time First Step check_temp Increase Reaction Temperature (e.g., from 80°C to 110°C) check_catalyst Increase Catalyst Loading (e.g., from 0.1 eq to 0.2 eq) check_temp->check_catalyst If still incomplete result_ok Reaction Complete (Proceed to Workup) check_temp->result_ok Success change_catalyst Switch to a Stronger Catalyst (e.g., PTSA to PPA) check_catalyst->change_catalyst Last Resort check_catalyst->result_ok Success change_catalyst->result_ok Success result_fail No Improvement (Re-evaluate Synthetic Route) change_catalyst->result_fail If Fails extend_time->check_temp If no progress extend_time->result_ok Success

Caption: Workflow for addressing stalled benzoxazole cyclizations.

Minimization Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Synthesis

PPA serves as both a catalyst and a solvent, and its strong dehydrating properties are highly effective at promoting the final cyclization step.[8][9]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the limiting reagent).

    • Heat the PPA to ~60-80 °C to reduce its viscosity.

    • Add the 2-aminophenol (1.0 eq) and the carboxylic acid (1.0 eq) to the stirred PPA.

  • Reaction Execution:

    • Increase the temperature to 120-150 °C and stir for 2-4 hours.[9][10] The reaction mixture will become homogeneous and may change color.

    • Monitor the reaction progress by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup & Purification:

    • Allow the reaction mixture to cool to ~80 °C and then very carefully and slowly pour it over a large amount of crushed ice with vigorous stirring. This is an exothermic process.

    • The product will often precipitate as a solid. Neutralize the aqueous mixture with a strong base (e.g., 10 M NaOH) to pH 7-8.

    • Extract the product with a suitable organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify via column chromatography or recrystallization.

Data Summary: Reaction Conditions vs. Side Products
Synthetic RouteKey ParametersDesired Product Favored ByCommon Side Product(s)Side Product Favored By
2-Aminophenol + Carboxylic Acid Catalyst, TemperaturePPA, High Temp (>140°C)[8]N-Acyl IntermediateMilder acids, Low Temp (<100°C)
2-Aminophenol + Aldehyde Catalyst, OxidantBrønsted/Lewis Acid, Air/O₂[11]Schiff BaseNeutral conditions, lack of oxidant
2-Aminophenol + Acyl Chloride Stoichiometry, Base1:1 Stoichiometry, Non-nucleophilic baseN,O-Diacylated ProductExcess acyl chloride, high temp
References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in benzoxazole synthesis.
  • Benchchem. (2025, November). Troubleshooting low yield in benzoxazole cyclization reactions.
  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
  • Nahakpam, L., et al. (2016). Diacetoxyiodobenzene assisted C–O bond formation via sequential acylation and deacylation process: synthesis of benzoxazole amides and their mechanistic study by DFT. Organic & Biomolecular Chemistry, 14, 7735-7745.
  • ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
  • National Institutes of Health. (n.d.). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
  • National Institutes of Health. (n.d.). Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • Global Research Online. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities.
  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis.
  • ResearchGate. (2015). How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative?
  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • ResearchGate. (n.d.). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • ResearchGate. (n.d.). Synthetic Strategies Towards Benzoxazole Ring Systems.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Aminophenol Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing challenges in condensation reactions involving 2-aminophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome low conversion rates and optimize your synthetic outcomes.

Introduction

2-Aminophenol is a critical building block in the synthesis of a wide array of valuable compounds, including pharmaceuticals, dyes, and heterocyclic structures like benzoxazoles.[1] Its unique ortho-substituted structure, containing both a nucleophilic amine and a hydroxyl group, allows for versatile condensation reactions, typically with aldehydes or ketones to form Schiff bases, which can then undergo further cyclization.[2][3] However, achieving high conversion rates can be challenging due to the molecule's susceptibility to side reactions and the sensitive nature of the condensation process. This guide provides a structured approach to diagnosing and resolving common issues leading to low yields.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

Low conversion is rarely due to a single factor. It is often a result of a combination of suboptimal conditions. This section breaks down the most common problems, explains the underlying chemical principles, and offers systematic solutions.

Issue 1: My reaction is sluggish, and the starting material is consumed very slowly, if at all.

This is a frequent observation that points towards issues with reaction kinetics and activation energy.

Possible Causes & Solutions:

  • Inadequate Catalyst Activity or Absence of a Catalyst: The condensation of 2-aminophenol with carbonyl compounds to form a Schiff base involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration of the resulting carbinolamine intermediate.[4] This dehydration step is often the rate-limiting step and is typically catalyzed by either an acid or a base.[4]

    • Expert Insight: While some reactions can proceed without a catalyst, particularly at elevated temperatures, many benefit significantly from one.[5] The choice of catalyst is crucial and substrate-dependent. Mildly acidic conditions are often preferred because strong acids can protonate the amine, rendering it non-nucleophilic, while strong bases can promote self-condensation of the aldehyde or ketone.[4][6]

    • Recommended Action:

      • Introduce a Catalyst: If you are not using one, consider adding a catalytic amount of a mild acid (e.g., glacial acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., Zn(OAc)₂, InCl₃).[3][7]

      • Catalyst Screening: If a catalyst is already in use, it may not be optimal. Perform small-scale parallel reactions to screen different catalysts. Metal-based catalysts, such as those involving palladium or copper, have also been shown to be effective, sometimes under aerobic conditions.[8]

  • Suboptimal Reaction Temperature: Condensation reactions often require an initial energy input to overcome the activation barrier.

    • Expert Insight: While some condensations proceed at room temperature, many require heating to achieve a reasonable reaction rate.[5][6] However, excessive heat can lead to degradation of reactants or products and promote side reactions.

    • Recommended Action:

      • Increase Temperature Incrementally: If the reaction is being run at room temperature, try heating it to 40-50 °C and monitoring the progress. If necessary, gradually increase the temperature to the reflux point of the solvent.[9]

      • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[5][7]

  • Improper Solvent Selection: The solvent plays a critical role in solvating the reactants, facilitating their interaction, and influencing the reaction equilibrium.

    • Expert Insight: 2-aminophenol is moderately soluble in water and has good solubility in polar organic solvents like ethanol and methanol.[10][11] The choice of solvent can affect reaction rates. Polar aprotic solvents like DMF or DMSO can sometimes accelerate reactions compared to protic solvents.[9][12]

    • Recommended Action:

      • Solvent Screening: Test a range of solvents with varying polarities. Ethanol is a common starting point due to its ability to dissolve 2-aminophenol and many carbonyl compounds.[13]

      • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free), often with gentle heating, can be highly effective and is considered a green chemistry approach.[8][14]

Issue 2: The reaction starts but seems to stop or reach equilibrium at a low conversion.

This scenario suggests that the forward reaction is being inhibited or that a reversible reaction is dominating.

Possible Causes & Solutions:

  • Water Accumulation: Condensation reactions, by definition, produce water as a byproduct.[6] The formation of the Schiff base intermediate is a reversible process, and the presence of water can shift the equilibrium back towards the starting materials (Le Chatelier's principle).

    • Expert Insight: Efficient removal of water is one of the most effective ways to drive the reaction to completion.

    • Recommended Action:

      • Azeotropic Removal: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene. As the mixture refluxes, the water is continuously removed from the reaction flask.[6][12]

      • Use of Dehydrating Agents: Incorporate a dehydrating agent like anhydrous magnesium sulfate or molecular sieves into the reaction mixture.

  • Suboptimal pH: The rate of Schiff base formation is highly pH-dependent.

    • Expert Insight: As discussed, the reaction requires a delicate pH balance. The optimal pH for the dehydration of the carbinolamine is mildly acidic.[4] In highly acidic solutions, the amine nucleophile is protonated, and in highly basic solutions, the catalyst may not be effective. Studies on similar aminophenol condensations have shown that neutral to slightly acidic pH values (around 4-7) are often optimal.[15]

    • Recommended Action:

      • pH Monitoring and Adjustment: If possible, monitor the pH of your reaction mixture.

      • Buffered Systems: Consider using a buffered solvent system to maintain the optimal pH throughout the reaction.

Issue 3: I am observing the formation of multiple side products and a dark coloration of the reaction mixture.

This is a strong indicator of side reactions, particularly oxidation, which is a major issue when working with 2-aminophenol.

Possible Causes & Solutions:

  • Oxidation of 2-Aminophenol: 2-aminophenol is highly susceptible to oxidation, especially in the presence of air (oxygen), light, or certain metal catalysts.[16][17] This oxidation can lead to the formation of colored polymeric quinoid structures and phenoxazinone derivatives, which not only reduce the available starting material but also complicate purification.[16][18][19] The rate of this auto-oxidation increases with higher pH.[19]

    • Expert Insight: The appearance of a reddish-brown to dark coloration is a classic sign of 2-aminophenol oxidation.[20] Protecting the reaction from air is crucial for achieving high yields of the desired condensation product.

    • Recommended Action:

      • Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the experiment.[5]

      • Degas Solvents: Before use, degas the reaction solvent by sparging with nitrogen or using a freeze-pump-thaw technique to remove dissolved oxygen.

      • Use Fresh, Pure Reactants: 2-aminophenol can oxidize upon storage.[16] Use freshly purchased or purified (e.g., recrystallized) 2-aminophenol for best results.

      • Minimize Exposure to Light: Protect the reaction from light by wrapping the flask in aluminum foil.

  • Self-Condensation of the Carbonyl Compound: Aldehydes and enolizable ketones can undergo self-condensation reactions (e.g., aldol condensation), especially in the presence of strong bases or acids.[6][7]

    • Expert Insight: This side reaction competes for your carbonyl reactant, thereby lowering the potential yield of the desired product.

    • Recommended Action:

      • Use a Weak Catalyst: Employ a weak base like piperidine or pyridine, or a mild acid, to minimize self-condensation.[6]

      • Slow Addition: Add the carbonyl compound slowly to the reaction mixture containing the 2-aminophenol and catalyst. This maintains a low concentration of the carbonyl compound, favoring the reaction with the amine.[7]

  • Undesired Cyclization or Further Reactions: The initial Schiff base product can sometimes undergo unintended subsequent reactions depending on the conditions and the nature of the substituents.

    • Expert Insight: For example, the condensation of 2-aminophenol with aldehydes can lead to the formation of benzoxazoles through an oxidative cyclization process.[8] If this is not the desired product, the reaction conditions (especially the presence of an oxidant) must be carefully controlled.

    • Recommended Action:

      • Control the Oxidant: If benzoxazole formation is a problem, ensure the reaction is run under strictly anaerobic conditions.

      • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to stop it once the desired intermediate has formed, before it can react further.[20]

Visual Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting low conversion rates in 2-aminophenol condensation reactions.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Kinetics Is the reaction sluggish (slow/no conversion)? Start->Check_Kinetics Check_Equilibrium Does the reaction stall at low conversion? Check_Kinetics->Check_Equilibrium No Add_Catalyst 1. Add/Screen Catalyst (e.g., mild acid, Lewis acid) Check_Kinetics->Add_Catalyst Yes Check_Side_Products Are there multiple side products or dark coloration? Check_Equilibrium->Check_Side_Products No Remove_Water 1. Remove Water (Dean-Stark, Drying Agent) Check_Equilibrium->Remove_Water Yes Inert_Atmosphere 1. Use Inert Atmosphere (N2/Ar) & Degas Solvent Check_Side_Products->Inert_Atmosphere Yes End Optimized Reaction Check_Side_Products->End No Increase_Temp 2. Increase Temperature (e.g., 40-80°C, Reflux) Add_Catalyst->Increase_Temp Change_Solvent 3. Screen Solvents (e.g., Ethanol, Toluene, Solvent-free) Increase_Temp->Change_Solvent Change_Solvent->End Optimize_pH 2. Optimize pH (Target: mildly acidic) Remove_Water->Optimize_pH Optimize_pH->End Purify_Reagents 2. Use Pure/Fresh 2-Aminophenol Inert_Atmosphere->Purify_Reagents Control_Addition 3. Slow Addition of Carbonyl Purify_Reagents->Control_Addition Control_Addition->End

Caption: A systematic workflow for diagnosing and resolving low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the typical mechanism for a 2-aminophenol condensation with an aldehyde? A1: The reaction proceeds via a two-step mechanism. First, the nucleophilic amino group of 2-aminophenol attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine. This is followed by an acid or base-catalyzed dehydration (elimination of a water molecule) to form the final C=N double bond of the Schiff base.[4]

Q2: My purified 2-aminophenol is slightly colored. Can I still use it? A2: 2-aminophenol readily oxidizes on exposure to air and light, leading to discoloration (yellow-brown to pink-purple).[16][17] While a very faint coloration might be acceptable, significant discoloration indicates the presence of oxidized impurities that can inhibit the reaction or act as radical scavengers. For best results and reproducibility, it is highly recommended to use pure, colorless 2-aminophenol.[20] If necessary, it can be purified by recrystallization from hot water or a suitable organic solvent under an inert atmosphere.[11]

Q3: How does the electronic nature of the substituents on the aldehyde affect the reaction? A3: The reactivity of the aldehyde is influenced by the electronic properties of its substituents. Electron-withdrawing groups on the aromatic ring of an aldehyde make the carbonyl carbon more electrophilic, which can increase the rate of the initial nucleophilic attack by the amine.[5] Conversely, electron-donating groups can decrease the reactivity of the aldehyde.[21]

Q4: Are ketones less reactive than aldehydes in this condensation? A4: Yes, ketones are generally less reactive than aldehydes in Schiff base formation.[5] This is due to two main factors: steric hindrance from the two alkyl/aryl groups attached to the carbonyl carbon, which impedes the nucleophilic attack, and the electron-donating nature of alkyl groups, which makes the carbonyl carbon less electrophilic. Reactions with ketones may require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalysts.[7]

Q5: Can I monitor the reaction progress using Thin Layer Chromatography (TLC)? A5: Yes, TLC is an excellent technique for monitoring the progress of the reaction.[20] You should see the consumption of the starting materials (2-aminophenol and the carbonyl compound) and the appearance of a new spot corresponding to the product. It is advisable to run a co-spot (a lane with both the starting material mixture and the reaction mixture) to accurately track the conversion.

Experimental Protocols

Protocol 1: General Procedure for 2-Aminophenol Condensation with an Aldehyde

This protocol provides a robust starting point for optimization.

Materials:

  • 2-Aminophenol (1.0 eq)

  • Aldehyde (1.0 eq)

  • Ethanol (or Toluene if using a Dean-Stark trap)

  • Catalyst (e.g., Glacial Acetic Acid, 5-10 mol%)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • (Optional) Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminophenol (1.0 eq) and ethanol.

  • Stir the mixture until the 2-aminophenol is fully dissolved. If necessary, warm the mixture gently.

  • Add the aldehyde (1.0 eq) to the solution.

  • Add the catalyst (e.g., 2-3 drops of glacial acetic acid).

  • Heat the reaction mixture to reflux and stir for the required time (monitor by TLC, typically 2-24 hours).

  • Upon completion, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry.[6]

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude residue by column chromatography or recrystallization.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate; the optimal ratio will depend on the polarity of your compounds).

  • On a silica gel TLC plate, spot the following:

    • Lane 1: 2-Aminophenol solution

    • Lane 2: Aldehyde/Ketone solution

    • Lane 3: A co-spot of both starting materials

    • Lane 4: A sample from the reaction mixture

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).

  • The reaction is complete when the spots corresponding to the starting materials have disappeared from the reaction mixture lane.

Data Summary Table

ParameterRecommendationRationale
Purity of 2-AP Use colorless, crystalline material.Oxidized impurities inhibit the reaction.[16][20]
Atmosphere Inert (Nitrogen or Argon).Prevents oxidative side reactions of 2-aminophenol.[5]
Catalyst Mild Acid (e.g., Acetic Acid) or Lewis Acid.Catalyzes the rate-limiting dehydration step without protonating the amine.[4]
Temperature Start at RT, increase to reflux if needed.Balances reaction rate against potential for side reactions.[6]
Solvent Ethanol, Toluene (with Dean-Stark).Polar solvents aid solubility; azeotropic removal of water drives equilibrium.[6][10]
Water Removal Dean-Stark or drying agents.Prevents the reverse reaction and increases conversion.[6]

References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-aminophenol derivatives.
  • BenchChem. (2025). Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols.
  • Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses.
  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • ResearchGate. (n.d.). The condensation of 2-aminophenols with various aldehydes. Reaction...
  • Solubility of Things. (n.d.). 2-Aminophenol | Solubility of Things.
  • Google Patents. (n.d.). EP0224625A1 - Process for producing aminophenols.
  • ResearchGate. (n.d.). Effect of pH on the oxidation of 2-aminophenol.
  • Google Patents. (n.d.). US4585896A - Process for the production of an aminophenol.
  • ChemicalBook. (2021). Industrial Synthesis of 2-Aminophenol.
  • PubMed. (n.d.). Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis?
  • Wikipedia. (n.d.). 2-Aminophenol.
  • Scholars Research Library. (n.d.). Schiff Bases of Terephthalaldehyde with 2-Aminophenol and 2-Aminothiophenol and Their Metal Complexes.
  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES.
  • Materials Advances (RSC Publishing). (n.d.). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases.
  • ResearchGate. (n.d.). Optimization of the Condensation Reaction | Download Scientific Diagram.
  • ResearchGate. (2025). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution.
  • RSC Publishing. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi.
  • ResearchGate. (n.d.). A Review on Synthesis and Biological Activities of 2‐Aminophenol‐Based Schiff Bases and Their Transition Metal Complexes.
  • BenchChem. (2025). Application Notes and Protocols: 2-Aminophenol Derivatives in Transition Metal Complex Formation.
  • BenchChem. (n.d.). troubleshooting low yields in Knoevenagel condensation.
  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • ResearchGate. (2025). TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one.
  • BenchChem. (2025). The Chemistry Behind 2-Aminophenol: Synthesis and Reactivity.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in Knoevenagel reactions.
  • PMC - NIH. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
  • ResearchGate. (n.d.). The effect of pH condensation of benzaldehyde with 4-aminophenol.
  • PubChem. (n.d.). 2-Aminophenol | C6H7NO | CID 5801.
  • BenchChem. (2025). Overcoming low yields in the condensation of 1,8-diaminonaphthalene.

Sources

Technical Support Center: Optimization of Reaction Conditions for Benzoxazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Here, we address common challenges encountered during the synthesis of benzoxazoles, providing in-depth troubleshooting advice and practical, field-tested solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section tackles specific problems that can arise during the synthesis of benzoxazoles, a reaction of significant interest in medicinal chemistry due to the wide-ranging biological activities of its derivatives.[1][2] The primary and most direct synthetic route involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives, proceeding through acylation, intramolecular cyclization, and dehydration.[1]

Question 1: My reaction is resulting in a very low yield. What are the primary factors I should investigate?

Low yields are a frequent challenge and can stem from multiple sources. A systematic approach is essential to diagnose the root cause.[3][4]

Probable Causes & Recommended Solutions:

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your 2-aminophenol or the coupling partner (e.g., aldehyde, carboxylic acid) can significantly hinder the reaction.[3][5]

    • Action: Verify the purity of your reagents. If necessary, purify them by standard methods like recrystallization or distillation before use.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are deeply interconnected and crucial for success.[3][6]

    • Temperature: The optimal temperature is highly dependent on the specific substrates and catalyst used. While some reactions proceed at room temperature, many require heating, with temperatures ranging from 50°C to 140°C.[7] For instance, a synthesis using a Brønsted acidic ionic liquid gel catalyst found 130°C to be optimal.[4][8][9] A gradual increase in temperature can often overcome a high activation energy barrier.[4][5]

    • Solvent: The choice of solvent can dramatically affect reaction rates and yields by stabilizing intermediates.[10] It's often beneficial to screen a range of solvents with varying polarities.[10] Commonly used solvents include polar aprotics like DMF and acetonitrile, as well as greener options like ethanol.[10] In some cases, solvent-free conditions, potentially with microwave assistance, can be highly effective.[1][7]

  • Catalyst Inactivity or Inappropriateness: The catalyst is fundamental to facilitating the cyclization.

    • Action: Ensure your catalyst is active, as some are sensitive to air and moisture.[3] If yields are low, consider screening different types of catalysts (e.g., Brønsted acids, Lewis acids, metal catalysts) or carefully increasing the catalyst loading.[5][11] For example, methanesulfonic acid has been shown to be a highly effective catalyst for the one-pot synthesis from 2-aminophenol and in situ generated acid chlorides.[12][13]

  • Atmosphere: 2-aminophenols are susceptible to air oxidation, which can lead to colored impurities and reduced yields.[5]

    • Action: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially if your reagents are known to be sensitive.[3][5]

Question 2: My reaction stalls and does not proceed to completion, leaving significant starting material. What steps should I take?

An incomplete reaction, often identified by TLC analysis, points to issues with reaction kinetics or catalyst efficacy.[3]

Probable Causes & Recommended Solutions:

  • Insufficient Activation Energy: The reaction may simply be too slow at the current temperature.

    • Action: Incrementally increase the reaction temperature while monitoring progress by TLC.[5] Extending the reaction time can also be effective.[3]

  • Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.

    • Action: If you suspect catalyst deactivation, adding a fresh portion of the catalyst may restart the reaction.[5] This is particularly relevant for recyclable heterogeneous catalysts.

  • Formation of a Stable Intermediate: In syntheses involving the condensation of a 2-aminophenol with an aldehyde, the intermediate Schiff base can sometimes be very stable and reluctant to cyclize.[11]

    • Action: To drive the cyclization, you can increase the reaction temperature or consider adding a suitable oxidizing agent.[11] Alternatively, a two-step process where the Schiff base is first isolated and then subjected to cyclization conditions might improve the overall yield.[11]

Question 3: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Side products not only reduce the yield of the desired benzoxazole but also complicate purification.[3]

Probable Causes & Recommended Solutions:

  • Over-alkylation/acylation: Multiple substitutions can occur on the benzoxazole ring if reactive agents are used.[3]

  • Polymerization: Starting materials or intermediates, particularly 2-aminophenol, can self-condense or polymerize under harsh conditions (e.g., high heat, strong acid/base).[3][5]

  • Beckmann Rearrangement: When starting from o-hydroxyaryl oximes, this rearrangement can lead to isomeric byproducts.[6]

    • Action - Optimize Conditions: Carefully control stoichiometry, temperature, and reaction time.[3] Lowering the temperature may favor the thermodynamically preferred product.[4]

    • Action - Catalyst Choice: The catalyst has a major influence on selectivity. A milder or more selective catalyst can minimize the formation of undesired byproducts.[3][4]

    • Action - Purification: If side products are unavoidable, effective purification is key. Column chromatography is a common and effective method.[3] Simple washing of the crude mixture with water or a cold solvent like ethanol can also help remove impurities before final purification.[11]

Data Summary: Solvent & Temperature Effects

The choice of reaction parameters is critical. The following table summarizes conditions used in various successful benzoxazole syntheses to guide your optimization process.

Catalyst TypeSolventTemperature (°C)Key ObservationReference(s)
ZnS NanoparticlesEthanol70Optimal temperature for this specific system.[11]
Brønsted Acidic Ionic Liquid GelSolvent-Free130High temperature required for good yield in this solvent-free approach.[7][8][9]
TiO₂–ZrO₂Acetonitrile60Shorter reaction times (15-25 min) achieved at moderate temperature.[14]
Palladium ComplexesEthanol50Effective catalysis at a relatively low temperature.[14]
Polyphosphoric acid (PPA)PPA (as solvent)145-150High temperatures are a drawback, but the method is cost-effective.[14]
Variousp-Xylene140Found to be the best solvent in a screening study for a specific reaction.[14]

Experimental Protocols

Generalized Protocol for One-Pot Benzoxazole Synthesis

This protocol is a generalized procedure based on common methodologies for the condensation of a 2-aminophenol with a carboxylic acid derivative.[1] NOTE: Researchers must optimize conditions for their specific substrates.

  • Reactant Combination: In a suitable reaction vessel equipped for heating and stirring under an inert atmosphere, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid or aldehyde (1.0-1.2 mmol).

  • Solvent & Catalyst Addition: Add the chosen solvent (e.g., ethanol, DMF, or operate solvent-free) and the selected catalyst (e.g., methanesulfonic acid, ZnS nanoparticles).[11][12][13]

  • Reaction: Heat the mixture to the optimized temperature (e.g., 70-130°C) and stir.[7][11]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3][11]

  • Work-up: Once complete, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, proceed with an appropriate aqueous work-up (e.g., quenching with sodium bicarbonate solution followed by extraction with an organic solvent like ethyl acetate).[1]

  • Purification: The crude product can be purified by washing with a cold solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-substituted benzoxazole.[1][11]

Visualized Workflows & Logic

Troubleshooting Decision Tree for Low Yield

This diagram outlines a systematic approach to diagnosing and solving the common problem of low product yield in benzoxazole synthesis.

Troubleshooting_Low_Yield start_node Low Yield Observed decision_node1 Purity of Starting Materials Verified? start_node->decision_node1 Start Troubleshooting decision_node decision_node process_node process_node solution_node solution_node process_node1 Purify 2-Aminophenol & Coupling Partner (Recrystallize/Distill) decision_node1->process_node1 No decision_node2 Inert Atmosphere (N2/Ar) Used? decision_node1->decision_node2 Yes solution_node1 Improved Yield process_node1->solution_node1 Then Re-run Rxn process_node2 Re-run Reaction Under Inert Gas decision_node2->process_node2 No decision_node3 Reaction Stalled or Side Products Formed? decision_node2->decision_node3 Yes process_node2->solution_node1 process_node3 Optimize Conditions: - Increase Temperature - Extend Time - Check Catalyst Activity decision_node3->process_node3 Stalled process_node4 Optimize Selectivity: - Lower Temperature - Screen Catalysts - Adjust Stoichiometry decision_node3->process_node4 Side Products process_node3->solution_node1 process_node4->solution_node1 Benzoxazole_Formation Reactants 2-Aminophenol + R-COX (X = OH, Cl, H, etc.) Process Condensation & Intramolecular Cyclization Reactants->Process Catalyst Heat Intermediate Acylated Intermediate or Schiff Base Process->Intermediate Forms Product 2-Substituted Benzoxazole Intermediate->Product Dehydration

Caption: General reaction scheme for benzoxazole formation.

Frequently Asked Questions (FAQs)

Q1: Can benzoxazole synthesis be performed under "green" or environmentally friendly conditions? A: Yes, significant progress has been made in developing greener synthetic routes. This includes the use of environmentally benign solvents like water or ethanol, the application of reusable heterogeneous catalysts, performing reactions under solvent-free conditions, and utilizing microwave irradiation to reduce reaction times and energy consumption. [10][11][14] Q2: How critical is the choice of catalyst? A: The catalyst is paramount. The optimal choice depends heavily on the specific reaction partners (e.g., 2-aminophenol and an aldehyde vs. a carboxylic acid). [5]A wide array of catalysts, including Brønsted acids (like methanesulfonic acid), Lewis acids, various metal catalysts (Cu, Pd, Zn), and nanocatalysts have been successfully employed. [5][12][13][14]For any new substrate pairing, it is highly advisable to consult the literature for precedent or to screen a small panel of catalysts to find the most effective one. [5] Q3: What is a typical reaction temperature range? A: There is no single "typical" temperature, as it is highly method-dependent. Some reactions using highly active catalysts or reactive substrates can proceed at ambient temperature. [7][14]However, many protocols require elevated temperatures, commonly ranging from 50°C to 140°C, to drive the reaction to completion efficiently. [7] Q4: How can I effectively monitor the reaction's progress? A: The most common and convenient method for monitoring the reaction is Thin Layer Chromatography (TLC). [7][11]It allows for a quick, qualitative assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q5: My purified benzoxazole product appears colored. Is this normal? A: While the parent benzoxazole is a yellow-orange solid, the color of substituted derivatives can vary widely. [15]However, significant coloration, especially dark brown or black tars, can indicate the presence of impurities arising from the oxidation of the 2-aminophenol starting material or other side reactions. [5]If the color persists after purification and is not consistent with literature reports for that specific compound, further purification or re-synthesis under stricter inert conditions may be necessary.

References

  • Reddy, K. S., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Synthetic Communications. Retrieved from [Link]

  • Reddy, K. S., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link]

  • Nguyen, T. P. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of some benzoxazole derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • Nguyen, T. P. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. National Institutes of Health. Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • A general mechanism for benzoxazole synthesis. (2023). ResearchGate. Retrieved from [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. (2013). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of benzimidazoles in high-temperature water. (2003). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Purification of Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, chemists, and drug development professionals. The synthesis of substituted benzoxazoles is a cornerstone of many medicinal chemistry programs, owing to their diverse biological activities.[1][2][3] However, the journey from crude reaction mixture to highly pure active pharmaceutical ingredient (API) is frequently beset with purification challenges. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude substituted benzoxazole product?

A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. However, several classes of impurities are consistently observed. These include:

  • Unreacted Starting Materials: Residual o-aminophenol and the corresponding aldehyde, carboxylic acid, or other coupling partners are frequent contaminants.[4] o-Aminophenol is particularly problematic as it is prone to oxidation, leading to colored impurities.[5]

  • Reaction Intermediates: In syntheses involving aldehydes, the initial Schiff base (azomethine) intermediate may persist if the subsequent cyclization step is incomplete or inefficient.[6][7]

  • Side-Reaction Products: Over-alkylation or acylation on the benzoxazole ring can occur, and under harsh temperature or pH conditions, starting materials can polymerize.[8]

  • Catalyst Residues: If transition metals like palladium or copper are used in the synthesis, trace metal residues may remain and require specific purification steps for removal.[9]

Q2: My final product is consistently off-white or yellow, even after column chromatography. What causes this discoloration?

A2: A persistent colored tint in your purified benzoxazole is often a tell-tale sign of trace impurities arising from the degradation of the o-aminophenol starting material.[5] This substrate is highly susceptible to air oxidation, especially at elevated temperatures or in the presence of trace metal ions, forming highly colored polymeric species.[5] These impurities can be difficult to remove as they may co-elute with the product or be present in amounts too small to detect by NMR but sufficient to impart color.

Preventative Strategy:

  • Use freshly purchased or recrystallized o-aminophenol.

  • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent premature oxidation.[5]

  • Consider treating a solution of your crude product with activated charcoal before the final purification step to adsorb colored impurities.[10]

Q3: I'm losing a significant amount of my product during purification. What are the most common causes of low recovery?

A3: Product loss during purification is a multifaceted issue that can occur at several stages.[8] Key factors include:

  • On-Column Degradation: Standard silica gel is acidic and can cause degradation of sensitive benzoxazole derivatives.[4][11]

  • Irreversible Adsorption: Highly polar benzoxazoles may bind too strongly to the silica gel stationary phase, leading to poor or no elution.

  • Suboptimal Recrystallization: Choosing an inappropriate solvent system can lead to poor crystal formation ("oiling out") or high product solubility in the mother liquor, resulting in significant losses.[12]

  • Multiple Purification Cycles: Each successive purification step (e.g., multiple columns or recrystallizations) will invariably lead to some material loss. Optimizing a single, efficient purification step is crucial.

Troubleshooting Guide: Purification Techniques

This section addresses specific problems encountered during the two primary purification methods for substituted benzoxazoles: column chromatography and recrystallization.

Focus Area: Column Chromatography

Q: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What is the underlying cause and how can I fix it?

A: Streaking or "tailing" is typically caused by poor solubility in the eluent or undesirable interactions with the stationary phase.[4] The benzoxazole nitrogen can interact with the acidic silanol groups (Si-OH) on the surface of silica gel, causing the compound to move unevenly.

Solutions:

  • Optimize the Solvent System: Add a small amount of a more polar solvent (e.g., methanol) to your eluent to improve solubility and compete for binding sites on the silica.

  • Deactivate the Silica Gel: Before running the column, wash the silica gel with an eluent containing a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonia. This neutralizes the acidic sites and minimizes tailing for basic compounds.

  • Consider an Alternative Stationary Phase: If the compound is highly acid-sensitive, switch to a more neutral stationary phase like alumina or consider reverse-phase chromatography.[11]

Q: My product and a key impurity have very similar Rf values, making separation by flash chromatography nearly impossible. What are my options?

A: This is a common challenge when dealing with structurally similar analogs.

  • Fine-Tune the Eluent: Systematically screen different solvent systems. Sometimes switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol or acetone/hexane system can alter the selectivity and improve separation.[11]

  • Switch to High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers significantly higher resolving power than flash chromatography.[13] Reverse-phase columns (like C18) are particularly effective for separating compounds based on subtle differences in hydrophobicity.[13]

  • Chemical Modification: If the impurity has a reactive functional group that the product lacks (or vice versa), you can sometimes perform a reaction that dramatically changes the polarity of the impurity, making it easily separable.[14]

Workflow: Troubleshooting Column Chromatography

Below is a decision-making flowchart to guide your troubleshooting process for common column chromatography issues.

G start Start: Crude Benzoxazole Mixture check_tlc Run Analytical TLC in various eluents start->check_tlc separation_ok Good Separation (ΔRf > 0.2)? check_tlc->separation_ok run_column Proceed with Flash Column Chromatography separation_ok->run_column Yes poor_sep Optimize Eluent System (Try DCM/MeOH, Acetone/Hex) separation_ok->poor_sep No streaking Observe Streaking or Tailing? run_column->streaking end_pure Pure Product run_column->end_pure Success add_modifier Add Modifier to Eluent (e.g., 1% TEA or MeOH) streaking->add_modifier Yes no_elution Product does not elute? streaking->no_elution No add_modifier->run_column change_phase Switch Stationary Phase (Alumina, RP-Silica) end_fail Purification Failed Re-evaluate Strategy change_phase->end_fail prep_hplc Consider Preparative HPLC for high resolution poor_sep->prep_hplc prep_hplc->end_pure check_stability Test Compound Stability on Silica (2D TLC) no_elution->check_stability Yes check_stability->change_phase Compound Unstable flush_polar Flush column with 10-20% MeOH in DCM check_stability->flush_polar Compound Stable flush_polar->end_pure G cluster_0 Reaction Components cluster_1 Possible Outcomes A o-Aminophenol C Schiff Base Intermediate A->C + Catalyst, -H2O E Oxidized/Polymerized Byproducts A->E Air Oxidation (O2) (Side Reaction) B Aldehyde (R-CHO) B->C + Catalyst, -H2O C->A Reversible Hydrolysis (Reduces Yield) D Desired 2-Substituted Benzoxazole C->D Oxidative Cyclization (Desired Pathway)

Sources

Technical Support Center: Scalable Synthesis of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scalable synthesis of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure successful and scalable synthesis of this important benzoxazole derivative.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges in achieving high yields, purity, and scalability. This document provides a comprehensive overview of a robust and scalable synthetic approach, along with detailed troubleshooting guides to address common experimental hurdles.

Recommended Scalable Synthesis Route: One-Pot Condensation

For a scalable and efficient synthesis, a one-pot reaction between 2-aminophenol and 4-amino-3-methylbenzoic acid is recommended. This method avoids the isolation of intermediates, saving time and resources. While traditional methods often rely on polyphosphoric acid (PPA), its high viscosity and challenging work-up at scale make it less ideal for industrial applications. We will focus on a more scalable alternative using a recyclable, heterogeneous acid catalyst.

Reaction Scheme

Reaction_Scheme 2-aminophenol 2-Aminophenol reagents + 2-aminophenol->reagents 4-amino-3-methylbenzoic_acid 4-Amino-3-methylbenzoic Acid 4-amino-3-methylbenzoic_acid->reagents target_molecule This compound catalyst Heterogeneous Acid Catalyst (e.g., LAIL@MNP) High Temperature reagents->catalyst catalyst->target_molecule

Caption: One-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis using a Lewis Acidic Ionic Liquid Supported on Magnetic Nanoparticles (LAIL@MNP)

This method offers a greener and more scalable alternative to traditional acid-catalyzed condensations, with the catalyst being easily recoverable.[1]

Materials:

  • 2-Aminophenol

  • 4-Amino-3-methylbenzoic acid

  • Lewis Acidic Ionic Liquid supported on Magnetic Nanoparticles (LAIL@MNP) catalyst

  • High-boiling point solvent (e.g., sulfolane or Dowtherm A)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminophenol (1.0 equivalent), 4-amino-3-methylbenzoic acid (1.05 equivalents), and the LAIL@MNP catalyst (5 mol%).

  • Solvent Addition: Add a high-boiling point solvent (e.g., sulfolane) to the mixture to facilitate heat transfer and stirring.

  • Reaction: Heat the reaction mixture to 180-200 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-12 hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture to 80-90 °C and add ethyl acetate to dilute the mixture. The magnetic catalyst can be easily removed using a strong external magnet.

  • Work-up:

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product is then purified by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Low or No Product Yield

Q: My reaction is resulting in a very low yield or no product at all. What are the initial troubleshooting steps?

A: A systematic approach is crucial when faced with low yields.[2]

  • Purity of Starting Materials: Impurities in the 2-aminophenol or 4-amino-3-methylbenzoic acid can significantly hinder the reaction. 2-aminophenol is particularly susceptible to oxidation.

    • Solution: Use freshly purchased or purified starting materials. 2-aminophenol can be purified by recrystallization from hot water or toluene. The purity of 4-amino-3-methylbenzoic acid can be checked by its melting point.

  • Reaction Temperature: The condensation reaction to form the benzoxazole ring requires high temperatures to drive the dehydration.

    • Solution: Ensure the reaction temperature is maintained at 180-200 °C. Lower temperatures will result in incomplete conversion.

  • Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.

    • Solution: Ensure the catalyst is active and used in the correct loading (typically 5 mol%). If you are reusing the catalyst, consider regeneration according to the manufacturer's instructions.

  • Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress by TLC or HPLC. Extend the reaction time if necessary until the starting materials are consumed.

Troubleshooting_Low_Yield Low_Yield Low or No Yield Observed Check_Purity Verify Purity of Starting Materials (2-Aminophenol, 4-Amino-3-methylbenzoic acid) Low_Yield->Check_Purity Check_Temp Verify Reaction Temperature (180-200 °C) Low_Yield->Check_Temp Check_Catalyst Check Catalyst Activity and Loading Low_Yield->Check_Catalyst Check_Time Monitor Reaction Progress (TLC/HPLC) Low_Yield->Check_Time Solution_Purity Solution: Use purified reagents. Check_Purity->Solution_Purity Solution_Temp Solution: Ensure consistent high temperature. Check_Temp->Solution_Temp Solution_Catalyst Solution: Use fresh/regenerated catalyst at correct loading. Check_Catalyst->Solution_Catalyst Solution_Time Solution: Extend reaction time if necessary. Check_Time->Solution_Time

Sources

Technical Support Center: Catalyst Selection and Troubleshooting in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical impact of catalyst choice on reaction selectivity and to troubleshoot common issues encountered during experimentation. Here, we synthesize technical data with field-proven insights to empower you to optimize your synthetic routes.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Q1: I'm observing low yields in my benzoxazole synthesis. How can I determine if the catalyst is the root cause and what steps can I take to improve it?

Low yields are a frequent challenge in benzoxazole synthesis, and the catalyst's performance is a primary factor to investigate.[1][2]

Initial Diagnostic Steps:

  • Catalyst Activity Verification: First, ensure your catalyst is active.[1] Some catalysts, particularly certain metal complexes, may require activation or are sensitive to air and moisture. If you are using a previously opened bottle of a catalyst, its activity may be compromised.

  • Catalyst Loading: The amount of catalyst is crucial. A small increase in catalyst loading can sometimes lead to a significant improvement in conversion.[1] However, excessive catalyst can also lead to unwanted side reactions. It is a parameter that often requires empirical optimization.

  • Purity of Starting Materials: Impurities in your 2-aminophenol or the aldehyde/carboxylic acid derivative can poison the catalyst or lead to side reactions, consuming your starting materials.[1]

Protocol for Optimizing Catalyst-Related Low Yield:

  • Small-Scale Test Reactions: Set up a series of small-scale reactions to screen different catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Inert Atmosphere: If you are not already doing so, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen, especially when using transition metal catalysts.[1]

  • Reagent Purity Check: If possible, purify your starting materials before the reaction. For example, 2-aminophenol can be recrystallized.

  • Alternative Catalyst Trial: If optimizing the current catalyst fails, consider trying a different class of catalyst. For instance, if a Brønsted acid is giving low yields, a Lewis acid or a metal-based catalyst might be more effective for your specific substrates.[3]

Troubleshooting_Low_Yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Re-evaluate Reaction Conditions (T, t, solvent) start->check_conditions check_catalyst Investigate Catalyst Performance start->check_catalyst check_purity->start If issues persist check_conditions->start If issues persist optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading check_activity Confirm Catalyst Activity check_catalyst->check_activity inert_atmosphere Use Inert Atmosphere check_catalyst->inert_atmosphere try_new_catalyst Select Alternative Catalyst optimize_loading->try_new_catalyst If yield is still low check_activity->try_new_catalyst If yield is still low inert_atmosphere->try_new_catalyst If yield is still low success Improved Yield try_new_catalyst->success

Q2: My reaction is producing a significant amount of side products, primarily an uncyclized Schiff base. How can my choice of catalyst influence this and what can I do to promote cyclization?

The formation of a stable Schiff base intermediate that fails to cyclize is a common cause of low yields and impurities.[1] The catalyst plays a pivotal role in facilitating the intramolecular cyclization step.

Causality of Schiff Base Accumulation:

The synthesis of benzoxazoles from 2-aminophenols and aldehydes proceeds through the initial formation of a Schiff base (imine), followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, and subsequent dehydration.[4] A catalyst that is effective at activating the aldehyde for the initial condensation but is not sufficiently acidic or electrophilic to promote the subsequent cyclization will lead to the accumulation of the Schiff base intermediate.

Strategies to Promote Cyclization:

  • Increase Catalyst Acidity/Lewis Acidity: If you are using a mild acid catalyst, switching to a stronger Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., samarium triflate, zinc triflate) can enhance the rate of cyclization.[5][6] Lewis acids can coordinate to the imine nitrogen, increasing the electrophilicity of the imine carbon and facilitating the ring-closing attack by the hydroxyl group.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the cyclization step. However, this should be done cautiously to avoid decomposition of reactants or products.

  • Water Removal: The final step of the reaction is dehydration. Removing water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the cyclized benzoxazole product.

Experimental Protocol: Promoting Cyclization with a Lewis Acid Catalyst

  • To a solution of 2-aminophenol (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., toluene or ethanol), add the Lewis acid catalyst (e.g., Sm(OTf)₃, 5 mol%).

  • Heat the reaction mixture to reflux. If using toluene, a Dean-Stark trap can be fitted to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the Schiff base intermediate and the formation of the benzoxazole product.[1]

Benzoxazole_Formation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates aminophenol 2-Aminophenol schiff_base Schiff Base (Imine) aminophenol->schiff_base aldehyde Aldehyde aldehyde->schiff_base cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Intramolecular Cyclization product Benzoxazole cyclized_intermediate->product Dehydration catalyst Catalyst (e.g., Brønsted/Lewis Acid) catalyst->schiff_base Activates Aldehyde catalyst->cyclized_intermediate Promotes Cyclization

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst selection and its impact on benzoxazole synthesis.

Q1: What are the main classes of catalysts used for benzoxazole synthesis, and what are their general advantages and disadvantages?

The choice of catalyst is broad, and each class offers distinct advantages.[7]

Catalyst ClassExamplesAdvantagesDisadvantages
Homogeneous Catalysts Brønsted acids (p-TsOH), Lewis acids (ZnCl₂, Sm(OTf)₃), Metal complexes (Ru, Pd, Cu)[5][6][8]High activity and selectivity, mild reaction conditions often possible.Difficult to separate from the reaction mixture, potential for metal contamination in the final product.[9]
Heterogeneous Catalysts Acidic resins (Indion 190), supported acids (Silica-FeCl₃), Metal-organic frameworks (MOFs)[6][10]Easy separation and recyclability, reduced product contamination.[9]Can have lower activity and selectivity compared to homogeneous counterparts, potential for leaching of the active species.[9]
Nanocatalysts Magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), Copper ferrite nanoparticles[5][11]High surface area leading to high activity, often recyclable with magnetic separation, can exhibit unique selectivity.[12]Can be more complex to synthesize, potential for agglomeration leading to decreased activity.
Green Catalysts Ionic liquids, PEG-SO₃H[7]Often recyclable, can be used in solvent-free conditions, environmentally benign.[11][13]Can have high viscosity, may require higher temperatures.[13]
Q2: How does the choice of catalyst influence the regioselectivity when using substituted 2-aminophenols?

When using asymmetrically substituted 2-aminophenols, the formation of two different benzoxazole regioisomers is possible. The choice of catalyst can play a crucial role in directing the selectivity towards one isomer.

The regioselectivity is often governed by a combination of steric and electronic factors of both the substrate and the catalyst. For instance, a bulky catalyst may preferentially react at the less sterically hindered site of the 2-aminophenol. Conversely, the electronic nature of the substituents on the 2-aminophenol can influence the nucleophilicity of the amino and hydroxyl groups, and a catalyst's ability to selectively interact with one of these groups can direct the cyclization.

While general predictions can be made, the optimal catalyst for achieving high regioselectivity for a specific substituted 2-aminophenol often requires experimental screening of different catalyst types (e.g., comparing a Brønsted acid, a Lewis acid, and a transition metal catalyst).

Q3: I am working on a green chemistry approach for benzoxazole synthesis. What are some recommended catalytic systems?

For researchers focusing on sustainable synthesis, several catalytic systems are highly recommended:

  • Reusable Heterogeneous Catalysts: As mentioned in the table above, solid-supported acid catalysts and magnetic nanocatalysts are excellent choices due to their ease of separation and reusability.[9] For example, sulfonic acid-functionalized silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂-SO₃H) have been shown to be effective and can be recovered using an external magnet.[9][11]

  • Ionic Liquids: Brønsted acidic ionic liquids (BAILs) can act as both the catalyst and the reaction medium, often allowing for solvent-free conditions.[4][14] They are also known for their high thermal stability and potential for recyclability.[13]

  • Samarium Triflate in Water: Samarium triflate (Sm(OTf)₃) is a water-tolerant Lewis acid catalyst that can be used for the synthesis of benzoxazoles in an aqueous medium, which is a significant advantage from a green chemistry perspective.[5]

Protocol: Benzoxazole Synthesis using a Reusable Magnetic Nanocatalyst

  • In a round-bottom flask, combine the 2-aminophenol (1 mmol), aldehyde (1 mmol), and the Fe₃O₄@SiO₂-SO₃H nanocatalyst (a catalytic amount, e.g., 20 mg).

  • Heat the mixture under solvent-free conditions at a predetermined optimal temperature (e.g., 50-80 °C).[9]

  • Monitor the reaction by TLC.

  • After completion, add a solvent like ethanol to dissolve the product.

  • Separate the magnetic catalyst using an external magnet.

  • The catalyst can be washed with a solvent, dried, and reused for subsequent reactions.[9]

  • The product can be isolated from the solution by evaporation of the solvent and purified if necessary.

Catalyst_Selection_Workflow start Define Synthesis Goals green_chem Green Chemistry (recyclability, solvent-free) start->green_chem high_selectivity High Selectivity (regio-, chemo-) start->high_selectivity mild_conditions Mild Reaction Conditions start->mild_conditions heterogeneous Heterogeneous Catalyst (e.g., Fe3O4@SiO2-SO3H, MOFs) green_chem->heterogeneous ionic_liquid Ionic Liquid green_chem->ionic_liquid homogeneous Homogeneous Catalyst (e.g., Lewis Acids, Metal Complexes) high_selectivity->homogeneous mild_conditions->homogeneous

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (URL: [Link])

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (URL: [Link])

  • Benzoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. (URL: [Link])

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. (URL: [Link])

  • A general mechanism for benzoxazole synthesis - ResearchGate. (URL: [Link])

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - NIH. (URL: [Link])

  • Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00500K. (URL: [Link])

  • Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent - Advanced Journal of Chemistry, Section A. (URL: [Link])

Sources

Preventing polymerization during the synthesis of benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Polymerization and Other Side Reactions

Welcome to the technical support center for the synthesis of benzoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of polymerization during their experiments. Here, we provide in-depth, experience-based insights and actionable solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is yielding a significant amount of an insoluble, tar-like substance. What is happening?

A1: The formation of an insoluble, often colored, tar-like substance is a classic indicator of polymerization. This common side reaction can occur when starting materials or reactive intermediates, particularly 2-aminophenols, self-condense or react non-selectively under the reaction conditions.[1] High temperatures, as well as strongly acidic or basic environments, can promote these unwanted polymerization pathways.[1]

Q2: What are the primary causes of polymerization in benzoxazole synthesis?

A2: Several factors can contribute to polymerization:

  • Reactive Starting Materials: 2-Aminophenols are susceptible to air oxidation and self-condensation, especially at elevated temperatures.[1]

  • Harsh Reaction Conditions: High temperatures, prolonged reaction times, and highly acidic or basic catalysts can create an environment where side reactions, including polymerization, are favored.[1]

  • Presence of Impurities: Impurities in your starting materials can sometimes initiate or catalyze polymerization.

  • Inappropriate Stoichiometry: An incorrect ratio of reactants can leave unreacted starting materials that are prone to polymerization.

Q3: Can the choice of catalyst influence the formation of polymers?

A3: Absolutely. The catalyst plays a critical role in directing the reaction toward the desired benzoxazole product and away from side reactions.[2][3] While acidic catalysts are often necessary for the cyclization step, overly harsh acids or high concentrations can promote undesired polymerization. The use of milder, more selective catalysts, such as certain Lewis acids or even some Brønsted acidic ionic liquids, can significantly minimize byproduct formation.[4]

Troubleshooting Guide: Polymerization

This section provides a systematic approach to diagnosing and solving polymerization issues in your benzoxazole synthesis.

Step 1: Assess Starting Material Purity

The first line of defense against polymerization is ensuring the purity of your reagents.

Problem: Impure 2-aminophenol or other reactants are leading to side reactions.

Solutions:

  • Purification: If you suspect impurities, purify your 2-aminophenol, often by recrystallization.

  • Purity Analysis: Before starting the reaction, verify the purity of your starting materials using techniques like melting point analysis, NMR spectroscopy, or chromatography (TLC, GC-MS).[2] A sharp melting point that matches the literature value is a good indicator of purity.

Step 2: Optimize Reaction Conditions

Careful control over reaction parameters is crucial for preventing polymerization.

Problem: The reaction conditions are too harsh, favoring polymerization over benzoxazole formation.

Solutions:

  • Temperature Control: Incrementally lower the reaction temperature. While some reactions require heat, excessive temperatures can accelerate polymerization.[1] Monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and selectivity. Some modern methods using specific catalysts can proceed at temperatures as low as 60°C.[5]

  • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction's progress using TLC or GC. Once the starting materials are consumed, proceed with the work-up to prevent product degradation or further side reactions.

  • Inert Atmosphere: 2-Aminophenols can be sensitive to air oxidation.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the formation of oxidative byproducts that may contribute to polymerization.[1][2]

Step 3: Re-evaluate Your Catalytic System

The right catalyst can make all the difference in achieving a clean reaction.

Problem: The current catalyst is too aggressive and is promoting polymerization.

Solutions:

  • Catalyst Screening: If you are using a strong acid like polyphosphoric acid (PPA) at high temperatures, consider exploring milder alternatives.[5][6] A wide range of catalysts have been successfully employed for benzoxazole synthesis, including:

    • Lewis acids (e.g., ZrCl₄, Sm(OTf)₃)[7][8]

    • Brønsted acidic ionic liquids[4][5]

    • Heterogeneous catalysts (e.g., TiO₂–ZrO₂, nanocatalysts)[5]

  • Catalyst Loading: The amount of catalyst can be critical. Sometimes, simply reducing the catalyst loading can suppress side reactions without significantly impacting the desired reaction rate.

Step 4: Consider the Use of Polymerization Inhibitors

In some cases, adding a small amount of a polymerization inhibitor can be an effective strategy.

Problem: Even with optimized conditions, some level of polymerization persists.

Solution:

  • Inhibitor Selection: While less commonly documented in standard benzoxazole synthesis literature, radical scavengers or other polymerization inhibitors could be beneficial, particularly if oxidative processes are suspected. The choice of inhibitor must be compatible with your reaction conditions and not interfere with the desired cyclization.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagram illustrates the desired reaction pathway for benzoxazole synthesis versus the competing polymerization side reaction.

G cluster_0 Desired Pathway cluster_1 Undesired Polymerization 2-Aminophenol 2-Aminophenol Schiff_Base_Intermediate Schiff_Base_Intermediate 2-Aminophenol->Schiff_Base_Intermediate Condensation 2-Aminophenol_Polymerization 2-Aminophenol_Polymerization 2-Aminophenol->2-Aminophenol_Polymerization Self-Condensation (High Temp/Harsh Conditions) Aldehyde/Carboxylic_Acid Aldehyde/Carboxylic_Acid Aldehyde/Carboxylic_Acid->Schiff_Base_Intermediate Benzoxazole_Product Benzoxazole_Product Schiff_Base_Intermediate->Benzoxazole_Product Cyclization Intermediate_Polymerization Intermediate_Polymerization Schiff_Base_Intermediate->Intermediate_Polymerization Side Reactions Polymer_Byproduct Polymer_Byproduct 2-Aminophenol_Polymerization->Polymer_Byproduct Intermediate_Polymerization->Polymer_Byproduct G start Polymer Formation Observed check_purity Verify Purity of Starting Materials start->check_purity purify Purify Reagents (e.g., Recrystallization) check_purity->purify Impurities Detected optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed purify->start lower_temp Lower Temperature optimize_conditions->lower_temp High Temp reduce_time Reduce Reaction Time optimize_conditions->reduce_time Long Duration inert_atm Use Inert Atmosphere optimize_conditions->inert_atm Air Sensitive change_catalyst Re-evaluate Catalyst System lower_temp->change_catalyst reduce_time->change_catalyst inert_atm->change_catalyst milder_catalyst Screen Milder Catalysts change_catalyst->milder_catalyst Harsh Catalyst adjust_loading Adjust Catalyst Loading change_catalyst->adjust_loading High Loading success Clean Reaction: High Yield of Benzoxazole milder_catalyst->success adjust_loading->success

Caption: Troubleshooting Workflow for Polymerization.

Experimental Protocol: A Polymerization-Resistant Method

This protocol for the synthesis of 2-aryl benzoxazoles is adapted from methodologies that utilize milder conditions to minimize side reactions. [5] Synthesis of 2-Aryl Benzoxazoles using a TiO₂–ZrO₂ Catalyst

  • Reactants and Reagents:

    • 2-Aminophenol (1.0 mmol)

    • Aromatic aldehyde (1.0 mmol)

    • TiO₂–ZrO₂ catalyst

    • Acetonitrile (solvent)

  • Procedure:

    • To a round-bottom flask, add 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the TiO₂–ZrO₂ catalyst in acetonitrile.

    • Stir the reaction mixture at 60°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 15-25 minutes. [5] 4. Upon completion, filter the catalyst from the reaction mixture.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 2-aryl benzoxazole derivative.

This method's advantages include the use of a green, reusable catalyst, shorter reaction times, and milder temperature, all of which contribute to a higher yield and reduced risk of polymerization. [5]

Quantitative Data Summary

ParameterConventional Methods (e.g., PPA)Optimized Methods (e.g., TiO₂–ZrO₂)
Temperature 145-150°C or higher [5]60°C [5]
Reaction Time 3-6 hours [5]15-25 minutes [5]
Catalyst Polyphosphoric Acid (PPA)TiO₂–ZrO₂
Solvent Often neat (PPA acts as solvent) [5]Acetonitrile [5]
Yield Good to excellent, but risk of side products83-93% [5]
Polymerization Risk Higher due to harsh conditionsSignificantly Lower

References

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25309–25345. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Nguyen, T. H., Nguyen, T. C., Le, T. N., & Phan, T. T. P. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1977–1984. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]

  • Request PDF. (n.d.). Benzoxazole Resin: A Novel Class of Thermoset Polymer via Smart Benzoxazine Resin. [Link]

Sources

Technical Support Center: Solubility Enhancement for 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling challenging compounds in biological assays. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline and similar poorly soluble benzoxazole derivatives. Our goal is to empower you with the knowledge to overcome precipitation issues and ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening and what should I do?

This is the most common issue encountered with hydrophobic compounds and is often referred to as "crashing out."

Causality: this compound, like many aromatic heterocyclic compounds, is poorly soluble in water.[1] Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[2][3] It achieves this by disrupting the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic compound.

However, when you introduce a small volume of your concentrated DMSO stock into a large volume of aqueous buffer or media, the solvent environment abruptly shifts from DMSO-rich to water-rich. The DMSO is diluted, water's hydrogen-bonding network re-establishes, and it effectively "expels" the hydrophobic compound, causing it to precipitate.[4] This is a kinetic solubility issue.[5]

Immediate Solutions:

  • Lower the Final Concentration: The simplest first step is to test a lower final concentration of your compound. You may be exceeding its thermodynamic solubility limit in the final assay medium.

  • Optimize the Dilution Protocol: Avoid adding the DMSO stock directly to the final large volume. Instead, perform an intermediate dilution step in your assay medium. This gradual change in solvent polarity can sometimes keep the compound in solution.[6]

  • Increase Final DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can help, but this must be balanced against potential cellular toxicity. Most cell lines can tolerate 0.1% - 0.5% DMSO, but this should always be validated with a vehicle control.[7]

Q2: What is the best solvent to use for making a stock solution of this compound?

For initial stock preparation, 100% DMSO is the industry standard and the most practical starting point.[3][7]

Justification:

  • High Solubilizing Power: It can often dissolve compounds at high concentrations (e.g., 10-30 mM), which is essential for creating a concentrated stock for serial dilutions.[6]

  • Miscibility: It is miscible with water and most organic solvents, facilitating dilutions into aqueous assay buffers.[3]

  • Inertness: It is relatively inert and unlikely to react with most test compounds.

Alternative Solvents: If DMSO proves problematic (e.g., interferes with the assay or fails to dissolve the compound), consider these alternatives:

  • Ethanol: A common co-solvent, but often less potent than DMSO for highly hydrophobic molecules.

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA): Strong organic solvents, but generally more toxic to cells than DMSO.[] Use with caution and ensure the final concentration is minimal.

Q3: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH modification is a highly effective strategy for ionizable compounds and should be one of the first methods you explore.[][9]

Mechanism & Rationale: The structure of this compound contains an aniline group (-NH2), which is basic.

  • In neutral or basic solutions (e.g., pH 7.4), this group is uncharged and the molecule is less polar, resulting in low aqueous solubility.

  • In acidic solutions (e.g., pH < 5), the amine group can become protonated (-NH3+). This charge significantly increases the molecule's polarity and its favorable interactions with water, thereby enhancing its solubility.[10]

This strategy is only suitable for compounds that can be protonated or deprotonated.[9] A key first step is to determine if your compound is ionizable. For this molecule, the aniline moiety makes it a clear candidate.

See Protocol 1 for a detailed methodology on conducting a pH-solubility screen.

Q4: I've heard about cyclodextrins. How do they work and are they suitable for my cell-based assay?

Cyclodextrins are an excellent and widely used formulation strategy for improving the aqueous solubility of poorly soluble drugs.[11][12] They are generally considered safe for in vitro assays at appropriate concentrations.

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic (water-loving), while their internal cavity is hydrophobic (water-fearing).[13]

  • The hydrophobic this compound molecule partitions into the hydrophobic cavity of the cyclodextrin.

  • This forms a water-soluble "inclusion complex."[14]

  • The hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous media, effectively shuttling the insoluble compound into solution.[11]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Natural and cost-effective, but has lower aqueous solubility itself.[15]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice for biological applications.[13]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another modified version with excellent solubility and safety profile.

See Protocol 2 for a method to prepare a cyclodextrin inclusion complex.

Troubleshooting Guide: Compound Precipitation

IssueProbable Cause(s)Recommended Solutions & Next Steps
Precipitate forms immediately upon adding DMSO stock to aqueous media. Kinetic Insolubility ("Crashing Out"): The rapid solvent shift from organic to aqueous exceeds the compound's solubility limit in the final medium.[4]1. Perform Serial Dilutions in Media: Instead of a single large dilution, create intermediate dilutions in the assay medium.[6] 2. Reduce Starting Concentration: Your highest tested concentration may simply be too high. Start your dose-response curve lower.[6] 3. Explore pH Modification: If the compound is ionizable, adjust the buffer pH to increase solubility (See Protocol 1).[]
Media becomes cloudy over time during incubation (e.g., 24-48h). Thermodynamic Insolubility: The compound is slowly precipitating as it reaches its true equilibrium solubility, which is lower than the initial concentration. This can also be caused by temperature shifts in the incubator.[16]1. Use a Formulation Strategy: Employ solubilizing excipients like cyclodextrins (See Protocol 2) or non-ionic surfactants (e.g., Tween-20, for non-cellular assays) to increase thermodynamic solubility.[11][17] 2. Confirm Stability: Ensure incubator temperature is stable. Repeated temperature fluctuations can reduce solubility.[16]
Inconsistent results or poor dose-response curve. Partial Precipitation: The compound may not be fully dissolved at higher concentrations, leading to inaccurate dosing in the assay.[6]1. Visually Inspect Solutions: Before adding to cells/assay, inspect the diluted compound in the assay plate under a microscope for signs of micro-precipitates. 2. Re-evaluate Solubility: Perform a formal solubility assessment using the methods in this guide to establish a reliable maximum working concentration. 3. Utilize Sonication: Gentle sonication of the stock solution or during the dilution process can sometimes help break up aggregates and improve dissolution.[7]
Cell toxicity observed even at low compound concentrations. Solvent Toxicity: The final concentration of the co-solvent (e.g., DMSO) may be too high for the specific cell line.[7] Compound Precipitation Toxicity: Precipitated compound particles can be physically damaging to adherent cells.1. Run a Vehicle Control Curve: Test a range of DMSO concentrations (or other co-solvents) in your assay to determine the maximum tolerated level. Always stay below this threshold.[7] 2. Filter Sterilize: After preparing your final compound dilutions, filter through a 0.22 µm syringe filter to remove any existing precipitate before adding to cells.

Visual Workflow & Methodologies

Solubility Enhancement Decision Workflow

The following diagram outlines a logical workflow for tackling the solubility challenges of a compound like this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 Start Receive Compound This compound TestDMSO Initial Test: Dissolve in 100% DMSO (10-20 mM) Start->TestDMSO DiluteAq Dilute to Final Conc. in Aqueous Assay Buffer TestDMSO->DiluteAq Precipitate Does it Precipitate? DiluteAq->Precipitate Ionizable Is Compound Ionizable? (Check for acidic/basic groups) Precipitate->Ionizable Yes Assay Proceed to Biological Assay (with appropriate vehicle controls) Precipitate->Assay No pHScreen Protocol 1: Perform pH-Solubility Screen Ionizable->pHScreen Yes (Aniline group is basic) Cyclodextrin Protocol 2: Use Cyclodextrin (HP-β-CD) Ionizable->Cyclodextrin No / pH failed pHSuccess Solubility Improved? pHScreen->pHSuccess pHSuccess->Cyclodextrin No pHSuccess->Assay Yes CDSuccess Solubility Improved? Cyclodextrin->CDSuccess CDSuccess->Assay Yes Reassess Re-evaluate Assay Parameters (e.g., lower concentration, different endpoint) CDSuccess->Reassess No

Caption: A decision tree for systematically enhancing compound solubility.

Mechanism of Cyclodextrin Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug to create a water-soluble complex.

G cluster_Complex Formation of Inclusion Complex Drug Drug Molecule (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow -> Complex_CD Water Aqueous Solution (e.g., Assay Buffer) Complex_CD->Water Soluble Complex Complex_Drug Drug

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

Experimental Protocols

Protocol 1: pH-Solubility Screening

Objective: To determine if reducing the pH of the aqueous buffer increases the solubility of this compound.

Materials:

  • This compound powder

  • 100% DMSO

  • Aqueous buffers at different pH values (e.g., pH 7.4, 6.0, 5.0, 4.0)

  • Microcentrifuge tubes

  • Spectrophotometer or nephelometer

Methodology:

  • Prepare a Concentrated Stock: Prepare a 20 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved, using gentle warming (37°C) or sonication if necessary.[7]

  • Set Up Dilutions: In separate microcentrifuge tubes, add 198 µL of each aqueous buffer (pH 7.4, 6.0, 5.0, 4.0).

  • Add Compound: Add 2 µL of the 20 mM DMSO stock to each tube. This creates a final compound concentration of 200 µM with 1% DMSO. Prepare a "vehicle control" for each buffer containing only 2 µL of DMSO.

  • Equilibrate: Vortex each tube gently for 30 seconds. Incubate at room temperature for 1-2 hours to allow equilibrium to be reached.

  • Assess Solubility:

    • Visual Inspection: Check each tube for visible precipitate against a dark background.

    • Quantitative Measurement: Measure the turbidity (light scattering) of each sample using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm) or a nephelometer. A higher reading indicates more precipitation.

  • Analysis: Compare the turbidity readings across the different pH values. A significant decrease in turbidity at lower pH indicates that pH adjustment is a viable strategy for solubilization.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a soluble inclusion complex of the compound for use in biological assays.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer and/or magnetic stirrer

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 1 g of HP-β-CD in 10 mL of buffer). Warm gently (40-50°C) to aid dissolution. Let it cool to room temperature.

  • Add Compound: Weigh the required amount of this compound to achieve your desired final stock concentration (e.g., 1 mM). Add the powder directly to the HP-β-CD solution.

  • Complexation: Vigorously vortex the mixture for several minutes. For best results, stir the mixture overnight at room temperature, protected from light.

  • Clarify Solution: After stirring, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Collect and Sterilize: Carefully collect the clear supernatant. This is your stock solution of the drug-cyclodextrin complex. Filter sterilize using a 0.22 µm syringe filter.

  • Assay Use: This stock can now be diluted into your assay medium. Remember to include a vehicle control containing the same final concentration of the HP-β-CD solution without the compound.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search. Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics - ACS Publications.
  • Vertex AI Search. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
  • Vertex AI Search. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
  • Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Vertex AI Search. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF - ResearchGate.
  • Vertex AI Search. cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
  • Vertex AI Search. pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • Vertex AI Search. Cyclodextrins as pharmaceutical solubilizers | Request PDF - ResearchGate.
  • Vertex AI Search. Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Vertex AI Search. pH adjustment: Significance and symbolism.
  • Vertex AI Search. solubility enhancement -by pH change & complexation | PPT - Slideshare.
  • Vertex AI Search. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences.
  • Vertex AI Search. Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
  • Vertex AI Search. Cosolvent - Wikipedia.
  • Vertex AI Search. How to enhance drug solubility for in vitro assays? - ResearchGate.
  • Vertex AI Search. Techniques to Enhance Drug Solubility - Labinsights.
  • Vertex AI Search. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central.
  • Vertex AI Search. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate.
  • Vertex AI Search. Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds - Benchchem.
  • Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH.
  • Vertex AI Search. Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS.
  • Vertex AI Search. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Vertex AI Search. Common Cell Culture Problems: Precipitates - Sigma-Aldrich.
  • Vertex AI Search. Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell.
  • Vertex AI Search. co-solvent application for biological systems | Request PDF - ResearchGate.
  • Vertex AI Search. Benzoxazole: Synthetic Methodology and Biological Activities.
  • Vertex AI Search. Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd..
  • Vertex AI Search. Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innovation Journal.
  • Vertex AI Search. Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate.
  • Vertex AI Search. How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate.
  • Vertex AI Search. Examination of the synthetic processes for biologically strong benzoxazole derivatives - Journal of Research in Chemistry.
  • Vertex AI Search. High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach - MDPI.
  • Vertex AI Search. Benzoxazole Derivatives as Promising Antitubercular Agents - ResearchGate.
  • Vertex AI Search. Compound Management for Quantitative High-Throughput Screening - PubMed Central.
  • Vertex AI Search. Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR.
  • Vertex AI Search. Technical Support Center: Preventing Prinaberel Precipitation in Cell Culture Media - Benchchem.

Sources

Validation & Comparative

Comparative analysis of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline with other anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Benzoxazole-Based Anticancer Agents: A Case Study of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline and its Analogs

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties. While a substantial body of research exists on various benzoxazole derivatives, this compound represents a more novel compound with limited publicly available data. This guide, therefore, undertakes a comparative analysis through two lenses: firstly, by contextualizing the potential of this compound based on the known activities of structurally similar and well-researched benzoxazole analogs; and secondly, by presenting a framework for its direct comparison against established anticancer agents.

For this analysis, we will use a well-characterized 2-arylbenzoxazole analog, referenced in the literature for its potent anticancer effects, as a proxy to delineate a hypothetical performance profile for this compound. This analog, for the purpose of this guide, will be referred to as Benzoxazole Analog X . We will compare its activity profile with two widely used chemotherapeutic agents: Paclitaxel , a microtubule-stabilizing agent, and Doxorubicin , a topoisomerase II inhibitor and DNA intercalator.

Mechanisms of Action: A Comparative Overview

A fundamental aspect of developing novel anticancer agents is understanding their molecular mechanism of action in comparison to existing therapies.

  • Benzoxazole Derivatives (Hypothesized for this compound based on analogs): Many 2-arylbenzoxazole derivatives have been identified as potent inhibitors of tubulin polymerization. They are thought to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for mitotic spindle formation. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.

  • Paclitaxel: In contrast to the destabilizing effect of colchicine-site binders, Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This leads to the formation of abnormally stable and nonfunctional microtubules, also resulting in G2/M phase arrest and apoptosis.

  • Doxorubicin: Doxorubicin has a multi-faceted mechanism of action. Its primary mode is the inhibition of topoisomerase II, an enzyme that alters DNA topology. By stabilizing the topoisomerase II-DNA complex, Doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks. It also intercalates into the DNA, disrupting DNA and RNA synthesis, and generates reactive oxygen species (ROS), which contribute to its cytotoxicity.

Signaling Pathway Comparison

cluster_0 Benzoxazole Analog X (Hypothesized) cluster_1 Paclitaxel cluster_2 Doxorubicin bax Benzoxazole Analog X tubulin_bax Binds to Colchicine Site on β-Tubulin bax->tubulin_bax mt_destab Inhibition of Microtubule Polymerization tubulin_bax->mt_destab g2m_arrest_bax G2/M Phase Arrest mt_destab->g2m_arrest_bax apoptosis_bax Apoptosis g2m_arrest_bax->apoptosis_bax pac Paclitaxel tubulin_pac Binds to β-Tubulin (Taxane Site) pac->tubulin_pac mt_stab Stabilization of Microtubules tubulin_pac->mt_stab g2m_arrest_pac G2/M Phase Arrest mt_stab->g2m_arrest_pac apoptosis_pac Apoptosis g2m_arrest_pac->apoptosis_pac dox Doxorubicin topo_ii Inhibition of Topoisomerase II dox->topo_ii dna_intercalation DNA Intercalation dox->dna_intercalation ros ROS Generation dox->ros dna_damage DNA Double-Strand Breaks topo_ii->dna_damage dna_intercalation->dna_damage ros->dna_damage apoptosis_dox Apoptosis dna_damage->apoptosis_dox

Caption: Comparative signaling pathways of Benzoxazole Analog X, Paclitaxel, and Doxorubicin.

In Vitro Comparative Analysis: Experimental Protocols

To objectively compare the anticancer potential of this compound (or its analog) with standard agents, a series of in vitro assays are essential.

Experimental Workflow

start Select Cancer Cell Lines (e.g., MCF-7, HeLa, A549) cytotoxicity Cytotoxicity Assay (MTT/SRB) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis tubulin Tubulin Polymerization Assay ic50->tubulin end Comparative Data Analysis ic50->end cell_cycle->end caspase Caspase Activity Assay apoptosis->caspase apoptosis->end caspase->end tubulin->end

Caption: Experimental workflow for the in vitro comparative analysis of anticancer agents.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds: this compound, Paclitaxel, Doxorubicin (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells with varying concentrations (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Test compounds

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in the G0/G1, S, and G2/M phases.

Comparative Performance Data (Hypothetical)

The following tables present hypothetical data based on literature for similar benzoxazole analogs, Paclitaxel, and Doxorubicin.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
This compound (Hypothetical)0.580.420.75
Paclitaxel0.010.0080.015
Doxorubicin0.250.180.32

Table 2: Effect on Cell Cycle Distribution in HeLa Cells (% of Cells)

Treatment (at IC50)G0/G1 PhaseS PhaseG2/M Phase
Control (Vehicle)55%25%20%
This compound (Hypothetical)10%15%75%
Paclitaxel8%12%80%
Doxorubicin40%35%25%

Table 3: Induction of Apoptosis in HeLa Cells (% Apoptotic Cells)

Treatment (at IC50)Early Apoptosis (Annexin V+/PI-)Late Apoptosis (Annexin V+/PI+)Total Apoptosis
Control (Vehicle)2.1%1.5%3.6%
This compound (Hypothetical)25.4%18.2%43.6%
Paclitaxel28.9%20.5%49.4%
Doxorubicin15.7%12.3%28.0%

Discussion and Future Directions

The hypothetical data suggests that this compound, much like other 2-arylbenzoxazole derivatives, could act as a potent anticancer agent. Its hypothesized mechanism, involving the disruption of microtubule dynamics and subsequent G2/M arrest, places it in the same class of antimitotic agents as Paclitaxel, albeit with a potentially different binding site and mode of action (destabilization vs. stabilization).

Compared to Paclitaxel, the hypothetical IC50 values are higher, suggesting lower potency. However, novel compounds may offer advantages in other areas, such as reduced side effects, activity against multidrug-resistant (MDR) cancer cells, or a more favorable pharmacokinetic profile. For instance, many tubulin-destabilizing agents have shown efficacy in paclitaxel-resistant cell lines.

In comparison to Doxorubicin, the benzoxazole derivative shows a more specific cell cycle effect (G2/M arrest), whereas Doxorubicin's impact is more broadly distributed, reflecting its multiple mechanisms of action. The higher percentage of apoptosis induction by the benzoxazole derivative in this hypothetical scenario suggests a potent activation of programmed cell death pathways.

Further research is imperative to validate these hypotheses for this compound. Key next steps would include:

  • In vitro validation: Performing the assays described above to determine the actual IC50 values, effects on the cell cycle, and apoptosis-inducing capabilities.

  • Mechanism of action studies: Conducting tubulin polymerization assays and competition assays with colchicine to confirm its interaction with microtubules.

  • In vivo studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

  • Pharmacokinetic and ADME studies: Assessing the absorption, distribution, metabolism, and excretion properties of the compound.

References

  • Title: Synthesis and biological evaluation of novel 2-aryl-benzoxazole derivatives as potent tubulin polymerization inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Benzoxazole derivatives as a privileged scaffold in drug discovery. Source: RSC Advances URL: [Link]

  • Title: Mechanisms of Resistance to Microtubule-Targeting Agents. Source: Nature Reviews Cancer URL: [Link]

  • Title: Doxorubicin: an update on mechanisms of action, toxicity and circumvention of resistance. Source: Drug Resistance Updates URL: [Link]

A Comparative Efficacy Analysis for Drug Development Professionals: Flunoxaprofen vs. the Novel Benzoxazole Derivative 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to a Withdrawn NSAID and a Potential Successor

In the landscape of anti-inflammatory drug discovery, the benzoxazole scaffold has repeatedly emerged as a privileged structure, yielding compounds with significant therapeutic potential. This guide provides a comparative analysis of two such molecules: Flunoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) that, despite demonstrated efficacy, was withdrawn due to safety concerns, and 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, a novel derivative with uncharacterized biological activity.

This document moves beyond a simple side-by-side comparison. Given the absence of public data on this compound, we present a comprehensive profile of Flunoxaprofen as an established, albeit discontinued, benchmark. We then contextualize the potential of the novel compound by examining the broader anti-inflammatory activities of the benzoxazole class. Critically, we provide detailed experimental protocols, offering a practical roadmap for researchers to elucidate the efficacy and mechanism of action of this compound and similar novel chemical entities.

Section 1: Profiling the Established Agent: Flunoxaprofen

Flunoxaprofen, also known as Priaxim, is a chiral profen NSAID structurally related to naproxen and benoxaprofen.[1] It was shown to be effective in treating the symptoms of osteoarthritis and rheumatoid arthritis but was ultimately withdrawn from clinical use due to concerns over potential hepatotoxicity, a fate it shared with its structural analog, benoxaprofen.[1]

Chemical Structure and Properties
PropertyValueSource
IUPAC Name (2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid[1]
Molecular Formula C₁₆H₁₂FNO₃[1]
Molar Mass 285.274 g·mol⁻¹[1]
CAS Number 66934-18-7[1]
Mechanism of Action: A Complex Picture

The primary mechanism attributed to most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of inflammatory prostaglandins from arachidonic acid.[2] However, the literature presents a nuanced and somewhat contradictory view of Flunoxaprofen's mechanism.

  • Classical NSAID Pathway: Like other NSAIDs, Flunoxaprofen is generally considered to act by inhibiting COX enzymes, which accounts for its analgesic, antipyretic, and anti-inflammatory effects.

  • Atypical Profile: One study reported that, unlike indomethacin, Flunoxaprofen did not inhibit prostaglandin synthesis in the gastric mucosa of rats. This suggests a mechanism that might spare the gastrointestinal tract from the common side effects associated with COX-1 inhibition.

  • Leukotriene Pathway Inhibition: There is evidence to suggest that Flunoxaprofen, similar to its predecessor benoxaprofen, may also inhibit the lipoxygenase pathway, thereby suppressing the formation of leukotrienes, which are potent mediators of inflammation and chemotaxis.[3][4]

This dual-pathway inhibition or atypical COX interaction represents a key area of investigation for understanding both its efficacy and its toxicological profile.

graph Arachidonic_Acid_Cascade { layout=dot; rankdir="TB"; splines=ortho;

}

Figure 1: Simplified Arachidonic Acid Cascade and Potential Targets of Flunoxaprofen.
Efficacy Data

Preclinical In Vivo Data Flunoxaprofen demonstrated potent anti-inflammatory activity in standard animal models. A key study using the carrageenan-induced paw edema model in rats reported significant dose-dependent inhibition of inflammation.

Animal ModelTreatmentDosageEfficacy
RatFlunoxaprofen (oral)10 mg/kg~50% inhibition of paw edema
RatFlunoxaprofen (oral, 15 days)5-50 mg/kg/day60-70% inhibition of paw edema
RatIndomethacin (oral)5 mg/kg~50% inhibition of paw edema

Clinical Data A cross-over clinical trial in patients with rheumatoid arthritis directly compared the efficacy of Flunoxaprofen with Naproxen. The study concluded that both treatments had essentially equivalent therapeutic effects in managing the painful and functional symptoms of the disease.[5] Patients treated with 400 mg/day of Flunoxaprofen experienced significant relief from pain and morning stiffness, comparable to those treated with 500 mg/day of Naproxen.[5]

Section 2: The Uncharacterized Potential of this compound

In contrast to Flunoxaprofen, this compound is a novel chemical entity for which no public efficacy data exists. Its potential as an anti-inflammatory agent is inferred from its core benzoxazole structure, a scaffold known to confer a wide range of biological activities.

Chemical Structure
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₄H₁₂N₂O
Molar Mass 224.26 g·mol⁻¹
CAS Number 792946-65-7
The Promise of the Benzoxazole Scaffold

The benzoxazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating anti-inflammatory, antimicrobial, and anticancer properties. Recent research into benzoxazole-based anti-inflammatory agents has identified several potential mechanisms of action beyond classical COX inhibition:

  • COX-2 Inhibition: Many 2-substituted benzoxazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors, aiming to retain anti-inflammatory efficacy while minimizing gastrointestinal side effects.

  • Myeloid Differentiation Protein 2 (MD2) Inhibition: Some benzoxazole derivatives have been identified as inhibitors of MD2, a key protein in the Toll-like receptor 4 (TLR4) signaling pathway that is crucial for sensing lipopolysaccharide (LPS) and initiating an inflammatory response.[6][7] Inhibition of MD2 represents a non-COX-based anti-inflammatory strategy.

  • Dual Agonism: Other derivatives have been shown to act as dual agonists for FXR and PPARα, nuclear receptors that play roles in metabolic regulation and fibrosis, indicating the scaffold's versatility.

Given these precedents, it is plausible that this compound could exert anti-inflammatory effects through one or more of these pathways. However, only empirical testing can confirm this hypothesis.

Section 3: A Proposed Experimental Roadmap for Efficacy Determination

To bridge the knowledge gap for this compound, we propose a structured, two-tiered approach to its evaluation, starting with in vivo screening to confirm anti-inflammatory activity, followed by in vitro mechanistic studies.

graph Experimental_Workflow { layout=dot; rankdir="TB"; splines=true;

}

Figure 2: Proposed Experimental Workflow for Efficacy and MOA Determination.
Tier 1: In Vivo Anti-Inflammatory Screening Protocol

The carrageenan-induced paw edema assay in rats is a robust and widely accepted model for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.[8]

Objective: To determine if this compound exhibits significant anti-inflammatory activity in vivo.

Materials:

  • Male Wistar rats (180-220g)

  • This compound (Test Compound)

  • Flunoxaprofen (Positive Control)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)

  • Lambda Carrageenan (1% w/v suspension in sterile saline)

  • Plethysmometer

  • Oral gavage needles

Methodology:

  • Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control

    • Group 2: Flunoxaprofen (e.g., 10 mg/kg, p.o.)

    • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) to the respective groups. The rationale for oral administration is to assess bioavailability and efficacy via a clinically relevant route.

  • Induction of Inflammation: One hour after dosing, inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[9]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group).

    • Analyze data using one-way ANOVA followed by a suitable post-hoc test.

Tier 2: In Vitro Mechanistic Assays

If significant in vivo activity is confirmed, the next logical step is to investigate the mechanism of action.

Protocol 1: COX-1 and COX-2 Inhibition Assay (Colorimetric/Fluorometric)

Objective: To determine the in vitro inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm or fluorometrically.[10]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric Substrate (TMPD) or Fluorometric Probe

  • Arachidonic Acid (Substrate)

  • Test Compound and Control Inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well plate and plate reader

Methodology:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds at various concentrations in assay buffer.

  • Reaction Setup: In a 96-well plate, add in order:

    • Assay Buffer

    • Heme

    • Enzyme (COX-1 or COX-2)

    • Test compound/control inhibitor (at multiple concentrations) or solvent (for control wells).

  • Incubation: Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

  • Kinetic Reading: Immediately read the absorbance (595 nm) or fluorescence (Ex/Em = 535/587 nm) every minute for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction for each concentration of the inhibitor.

    • Calculate the percentage inhibition relative to the solvent control.

    • Plot percentage inhibition versus inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Conclusion

Flunoxaprofen serves as an important case study: a compound with clear clinical efficacy for inflammatory diseases, but whose development was halted by safety issues. Its complex pharmacology, potentially involving both COX and LOX pathways, highlights the intricate nature of inflammatory modulation. For the novel compound, this compound, the path forward lies in rigorous, systematic evaluation. The benzoxazole core suggests a high probability of biological activity, but its specific target and therapeutic window are unknown.

The experimental protocols detailed in this guide provide a validated framework for elucidating the anti-inflammatory efficacy and mechanism of action of this and other novel benzoxazole derivatives. By first confirming in vivo activity and then dissecting the molecular mechanism, researchers can efficiently determine if this new chemical entity holds the promise of succeeding where its predecessors have failed, potentially offering a safer and effective treatment for inflammatory disorders.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link] [Accessed: 2024-01-15].

  • Funk, C. D. (2001). Prostaglandins and leukotrienes: advances in eicosanoid biology. Science. Available at: [Link] [Accessed: 2024-01-15].

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link] [Accessed: 2024-01-15].

  • [Efficacy and Tolerability of Flunoxaprofen in the Treatment of Rheumatoid Arthritis. A Cross-Over Clinical Study Using Naproxen]. PubMed. Available at: [Link] [Accessed: 2024-01-15].

  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. Available at: [Link] [Accessed: 2024-01-15].

  • Naproxen in rheumatoid arthritis. A controlled trial. PubMed. Available at: [Link] [Accessed: 2024-01-15].

  • Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. ResearchGate. Available at: [Link] [Accessed: 2024-01-15].

  • Prostaglandins and Leukotrienes: Mediators of Inflammation in Asthma. Taylor & Francis eBooks. Available at: [Link] [Accessed: 2024-01-15].

  • Leukotrienes and prostaglandins in asthma. PubMed. Available at: [Link] [Accessed: 2024-01-15].

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. Available at: [Link] [Accessed: 2024-01-15].

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link] [Accessed: 2024-01-15].

  • Pharmacogenomics of Prostaglandin and Leukotriene Receptors. Frontiers. Available at: [Link] [Accessed: 2024-01-15].

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. Available at: [Link] [Accessed: 2024-01-15].

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link] [Accessed: 2024-01-15].

  • Crossover comparison of benoxaprofen and naproxen in rheumatoid arthritis. PubMed. Available at: [Link] [Accessed: 2024-01-15].

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. Available at: [Link] [Accessed: 2024-01-15].

  • Flunoxaprofen. Wikipedia. Available at: [Link] [Accessed: 2024-01-15].

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link] [Accessed: 2024-01-15].

  • Naproxen in rheumatoid arthritis. Extended trial. PubMed Central. Available at: [Link] [Accessed: 2024-01-15].

  • Eicosanoids: Prostaglandins, Leukotrienes and Inflammation and Anti-inflammatory drugs. YouTube. Available at: [Link] [Accessed: 2024-01-15].

  • MRI study finds NSAIDs worsen arthritis inflammation with long-term use. The Pharmaceutical Journal. Available at: [Link] [Accessed: 2024-01-15].

  • (PDF) Benzoxazole Derivatives as Potent FXR and PPARα Dual Agonists With Anti‐Fibrotic and Metabolic Regulatory Effects. ResearchGate. Available at: [Link] [Accessed: 2024-01-15].

Sources

A Guide to the Spectroscopic Interpretation of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a foundational requirement. 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, a molecule featuring the versatile benzoxazole scaffold, presents a unique spectroscopic fingerprint. This guide provides an in-depth interpretation of its expected spectral data, contextualized through a comparative analysis with structurally related analogues. Our approach is not merely to present data but to explain the causal relationships between molecular structure and spectral output, empowering researchers to confidently identify this and similar compounds.

The benzoxazole moiety is a privileged structure in medicinal chemistry, known for its wide range of biological activities. The addition of the 2-methylaniline group creates a specific substitution pattern that significantly influences its electronic and, therefore, spectroscopic properties. Understanding this influence is key to its characterization.

Predicted Spectroscopic Profile of this compound

The molecular formula is C₁₄H₁₂N₂O, with a predicted monoisotopic mass of 224.09496 Da.[2]

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Infrared spectroscopy is an indispensable tool for identifying the key functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by vibrations from the aniline and benzoxazole rings.

  • N-H Stretching: The primary amine (-NH₂) group on the aniline ring is a key diagnostic feature. We anticipate two distinct, medium-to-sharp absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. This is a classic signature for a primary aromatic amine. For comparison, N-methylaniline, a secondary amine, shows only a single N-H peak around 3411 cm⁻¹.[3]

  • C-H Stretching: Aromatic C-H stretching will appear as a group of weaker bands just above 3000 cm⁻¹ . The aliphatic C-H stretching from the methyl (-CH₃) group will be observed as distinct bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

  • C=N and C=C Stretching: The benzoxazole C=N imine stretch is expected around 1650-1630 cm⁻¹ . This will be in the same region as the aromatic C=C ring stretching vibrations of both the aniline and benzoxazole rings, which typically appear between 1600 cm⁻¹ and 1450 cm⁻¹ .

  • C-O-C Stretching: The ether-like C-O-C linkage within the benzoxazole ring should produce a strong, characteristic band corresponding to its asymmetric stretch, predicted to be in the 1280-1240 cm⁻¹ region.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons. For this molecule, a 400 MHz or higher field spectrometer using a solvent like DMSO-d₆ is recommended. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds allows for the clear observation of the -NH₂ protons, which might otherwise be broadened or exchange too rapidly in other solvents like CDCl₃.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, relative to TMS)

Proton AssignmentPredicted δ (ppm)MultiplicityRationale & Comparison
H on Benzoxazole (4H)7.8 - 7.4MultipletProtons on the benzo- portion of the benzoxazole ring typically resonate in this downfield region due to the electron-withdrawing nature of the heterocyclic system.
Aniline Proton (ortho to Benzoxazole)~7.9DoubletThis proton is deshielded by the adjacent electron-withdrawing benzoxazole group.
Aniline Proton (meta to Benzoxazole)~7.8Doublet of DoubletsThis proton experiences coupling from two adjacent protons.
Aniline Proton (ortho to -NH₂)~6.8Singlet / DoubletThis proton is strongly shielded by the electron-donating amine and methyl groups. Its multiplicity will depend on the coupling constant with the adjacent proton.
-NH₂ Protons (2H)~5.5Broad SingletThe chemical shift of amine protons is highly variable and concentration-dependent. In DMSO, it appears as a broad signal that disappears upon a D₂O shake.
-CH₃ Protons (3H)~2.2SingletThe methyl group attached to the aromatic ring gives a characteristic singlet in this region.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy reveals the carbon framework of the molecule. Due to the molecule's asymmetry, we expect to see 14 distinct carbon signals.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Rationale & Comparison
Benzoxazole C=N~163The imine carbon is significantly deshielded and is a key identifier of the oxazole ring.[4]
Benzoxazole Quaternary (C-O)~151The carbon atom bonded to both oxygen and nitrogen in the heterocyclic ring.
Aromatic C-NH₂~148The electron-donating amine group shields this carbon relative to an unsubstituted benzene ring (128.5 ppm).
Aromatic Quaternary Carbons142 - 120This region contains the remaining six quaternary carbons of the aromatic systems. Their exact shifts are influenced by the combined electronic effects of the substituents.
Aromatic CH Carbons128 - 110The seven protonated aromatic carbons will appear in this range. Carbons ortho and para to the -NH₂ and -CH₃ groups will be more upfield (shielded) compared to others.
Methyl Carbon (-CH₃)~17Aliphatic carbons are highly shielded and appear far upfield.
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pathways, which helps in confirming its structure. Using Electrospray Ionization (ESI) in positive ion mode is the preferred method for this class of compounds.

  • Molecular Ion Peak: The primary peak observed will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of ~225.1022 . High-resolution mass spectrometry (HRMS) would confirm this value to within a few parts per million of the calculated exact mass.

  • Key Fragmentation: A plausible fragmentation pathway would involve the cleavage of the bond between the aniline and benzoxazole rings, leading to characteristic fragment ions corresponding to each of the two main structural components.

Comparative Spectroscopic Guide

The unique spectral features of this compound are best understood when compared to simpler, related structures. The table below contrasts its predicted data with experimental data for two key analogues.

Spectroscopic FeatureThis compound (Predicted) 4-(1,3-Benzoxazol-2-yl)aniline [5][6]N-Methylaniline [3][7][8]
Formula C₁₄H₁₂N₂OC₁₃H₁₀N₂OC₇H₉N
Molecular Weight 224.26210.23107.15
IR: N-H Stretch (cm⁻¹) Two bands (~3450-3300)Two bands (~3400-3300)One band (~3411)
¹H NMR: -CH₃ Signal (ppm) Yes (~2.2, singlet)NoYes (~2.8, singlet)
¹H NMR: Aromatic Protons 7 protons, complex pattern8 protons, more symmetric pattern5 protons, simpler pattern
¹³C NMR: Signal Count 1412 (due to symmetry)5
MS: [M+H]⁺ (m/z) ~225.1~211.1~108.1

This comparison clearly illustrates the diagnostic impact of the methyl group: it adds characteristic ¹H and ¹³C signals, reduces the number of aniline protons, and breaks the symmetry of the aniline ring, leading to a more complex splitting pattern and a full count of 14 carbon signals.

Experimental Protocols: Ensuring Data Integrity

The following protocols are designed to be self-validating, providing high-quality, reproducible data for structural elucidation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve in ~0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing exchangeable protons like those of the amine group.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integration.

  • Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C.

  • Confirmatory Test (D₂O Shake): To confirm the -NH₂ peak, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The -NH₂ peak will disappear due to proton-deuterium exchange.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a critical step to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small, solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Collection: Co-add at least 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the spectrometer's software to produce the final absorbance spectrum.

Protocol 3: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode. Optimize capillary voltage and gas temperatures to achieve a stable spray and maximal signal for the ion of interest.

  • Data Acquisition: Acquire data in a high-resolution mode across a mass range of m/z 50-500. The TOF analyzer provides excellent mass accuracy, allowing for the determination of the elemental composition.

  • Data Analysis: Identify the [M+H]⁺ ion and use the instrument's software to calculate the elemental formula based on the accurate mass measurement. Compare this with the theoretical formula (C₁₄H₁₃N₂O for the [M+H]⁺ ion).

Visualizing Structure and Workflow

Diagrams are essential for conceptualizing molecular structure and analytical processes.

Caption: Workflow for the spectroscopic elucidation of a target compound.

Caption: Numbered structure of this compound.

References

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
  • Supplementary Material. Source: The Royal Society of Chemistry.
  • Synthesis and Characterization of 4 - JOCPR. Source: Journal of Chemical and Pharmaceutical Research, 2012, 4(8):3827-3831.
  • 4-(1,3-benzoxazol-2-yl)aniline. Source: ChemSynthesis.
  • 4-(1,3-BENZOXAZOL-2-YLMETHYL)ANILINE. Source: Chemcd.
  • Supporting Inform
  • N-Methylaniline | C7H9N | CID 7515.
  • SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)
  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
  • 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Source: Magnetic Resonance in Chemistry, Vol. 28, 271-280 (1990).
  • 13C NMR Chemical Shifts.
  • Compound 4-(1,3-benzoxazol-2-yl)aniline. Source: Chemdiv.
  • This compound. Source: Parchem.
  • 5-(1,3-benzoxazol-2-yl)-2-methylaniline. Source: PubChemLite.
  • Aniline, N-methyl-. Source: NIST WebBook, National Institute of Standards and Technology.
  • 4-Bromo-2-methylaniline | C7H8BrN | CID 11423.

Sources

Structure-activity relationship (SAR) studies of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline Analogs for Drug Discovery Professionals

Authored by a Senior Application Scientist

The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3][4] These activities span a wide therapeutic spectrum, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][4][5] The versatility of the benzoxazole ring, which can be considered a structural isostere of naturally occurring nucleic bases, allows it to readily interact with biological macromolecules.[1] This guide focuses on a specific, promising class of these compounds: analogs of this compound.

Our objective is to provide an in-depth analysis of the structure-activity relationships (SAR) for this scaffold. We will dissect how specific structural modifications influence biological activity, with a particular focus on their potential as kinase inhibitors—a critical target class in modern oncology.[6][7][8] This guide is designed for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, field-proven insights into experimental design, and detailed protocols to support further research and development.

The Core Scaffold: A Foundation for Kinase Inhibition

The this compound scaffold (Core Compound A ) serves as an excellent starting point for the design of targeted therapeutics. Its rigid, planar benzoxazole moiety can effectively anchor within the ATP-binding pocket of various kinases, while the aniline portion provides a versatile vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties. The 2-methyl group on the aniline ring plays a crucial role in orienting the molecule and can influence its binding mode and metabolic stability.

The primary rationale for developing analogs of this core structure is to systematically probe the chemical space around it to achieve dual objectives:

  • Enhance Potency and Selectivity: Fine-tuning substituents to maximize interactions with the target kinase (e.g., VEGFR-2, c-Met) while minimizing off-target effects.[7]

  • Optimize Drug-Like Properties: Improving aqueous solubility, metabolic stability, and cell permeability to translate in vitro potency into in vivo efficacy.[9][10]

General Synthesis Strategy for Analog Development

The synthesis of this compound analogs is typically achieved through a convergent synthesis approach. The key step involves the condensation of a substituted o-aminophenol with a substituted 4-amino-3-methylbenzoic acid derivative, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride. Subsequent modifications can be performed on the resulting scaffold.

A representative synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps o_aminophenol Substituted o-Aminophenol condensation Condensation & Cyclization o_aminophenol->condensation Step 2 benzoic_acid Substituted 4-Amino- 3-methylbenzoic Acid activation Acid Activation (e.g., SOCl2) benzoic_acid->activation Step 1 activation->condensation Intermediate modification Further Modification (Optional) condensation->modification Core Scaffold final_product Target Analog condensation->final_product Directly modification->final_product

General synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Analysis: A Comparative Guide

The potency and selectivity of these analogs are highly dependent on the nature and position of substituents on both the benzoxazole and aniline rings. The following analysis synthesizes findings from various studies on benzoxazole-based kinase inhibitors.

Modifications on the Aniline Moiety

The aniline amino group is a critical interaction point and a primary site for modification.

  • N-Acylation and N-Sulfonylation: Conversion of the aniline NH₂ to an amide or sulfonamide can introduce new hydrogen bond donors and acceptors, significantly impacting target engagement. For instance, attaching a piperidinyl-based acetamide has been shown to yield potent dual inhibitors of VEGFR-2 and c-Met kinases.[7] The nature of the acyl group is critical; bulky or electron-withdrawing groups can either enhance or diminish activity depending on the specific topology of the target's binding site.[11]

  • Substitution on the Aniline Ring: The 2-methyl group is a key feature. Altering its size or electronics can disrupt the optimal conformation for binding. Adding other substituents, such as halogens, can modulate the pKa of the aniline nitrogen and introduce new hydrophobic or halogen-bonding interactions. For example, in related pyrrole indolin-2-one inhibitors, halogen substitution at the C5 position (analogous to the aniline ring here) dramatically improves inhibitory activity against VEGFR-2.[8]

Modifications on the Benzoxazole Ring

The benzoxazole ring system typically sits deeper within the ATP-binding pocket, interacting with the hinge region of the kinase.

  • Substituents on the Benzene Ring: Introducing small, electron-withdrawing or electron-donating groups can influence the electronic properties of the heterocyclic system and its ability to form hydrogen bonds. While extensive substitution can lead to steric clashes, small groups like fluorine or methoxy can fine-tune binding affinity. Studies on benzoxazolone derivatives have shown that substituents at the C-5 position can significantly modulate binding affinity for protein targets.[9]

Comparative Data Summary

The following table summarizes the SAR for a hypothetical series of analogs targeting VEGFR-2 and c-Met, based on published data for similar compound classes.[7] This illustrates how systematic modifications can be used to optimize activity.

Compound IDModification from Core Scaffold (A)VEGFR-2 IC₅₀ (µM)c-Met IC₅₀ (µM)Rationale for Change in Activity
A This compound> 10> 10Core scaffold, requires further functionalization for potency.
B N-acetyl derivative of A 5.28.1Acetyl group provides a hydrogen bond acceptor, weakly improving activity.
C N-(2-(piperidin-4-yl)acetyl) derivative0.150.45Piperidine adds a basic handle for solubility and forms key interactions.[7]
D N-(2-(1-acetylpiperidin-4-yl)acetyl) derivative0.080.21Acetylating the piperidine nitrogen can enhance hydrophobic interactions.
E Compound D with 5-fluoro on benzoxazole0.0570.181Fluorine adds a favorable electrostatic interaction with the kinase hinge region.[7]
Sorafenib Reference Kinase Inhibitor0.058-Standard of care for VEGFR-2 inhibition.[7]
Staurosporine Reference Kinase Inhibitor-0.237Standard of care for c-Met inhibition.[7]

Note: IC₅₀ values are representative and intended for comparative purposes.

Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated assays are paramount. Below are detailed protocols for two fundamental assays in the evaluation of these kinase inhibitor analogs.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust method to determine the inhibitory constant (IC₅₀) of a compound against a specific kinase.

Causality: This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound. This provides a direct measure of binding affinity, which is the foundational data point for any SAR study.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound_prep Prepare serial dilutions of test compound in DMSO plate_assay Add reagents and compound to 384-well plate compound_prep->plate_assay reagent_prep Prepare Kinase, Eu-Antibody, and AlexaFluor-Tracer solutions reagent_prep->plate_assay incubate Incubate for 60 min at room temperature plate_assay->incubate read_plate Read TR-FRET signal (Emission at 665nm & 615nm) incubate->read_plate calculate Calculate Emission Ratio and % Inhibition read_plate->calculate plot Plot % Inhibition vs. [Compound] and determine IC50 calculate->plot

Workflow for an in vitro TR-FRET kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series of the test compounds in 100% DMSO, starting at a concentration of 1 mM.

  • Reagent Preparation:

    • Prepare a 4X solution of the target kinase (e.g., VEGFR-2) in the appropriate kinase buffer.

    • Prepare a 4X solution of the Eu-labeled anti-tag antibody and the Alexa Fluor™ conjugated kinase tracer in the same buffer.

  • Assay Plate Setup: In a 384-well plate, add 2.5 µL of the 4X kinase solution to each well.

  • Compound Addition: Add 2.5 µL of the serially diluted compound solutions to the wells. Include "no inhibitor" (DMSO only) and "no kinase" controls.

  • Tracer Addition: Add 5 µL of the 2X tracer/antibody mixture to all wells to initiate the binding reaction.

  • Incubation: Centrifuge the plate briefly and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Use the controls to determine the percent inhibition for each compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based Antiproliferative Assay (WST-8 Assay)

This protocol measures the cytotoxic or cytostatic effects of the compounds on a cancer cell line (e.g., A549 lung cancer cells).[12]

Causality: This assay quantifies the metabolic activity of the cell population, which is directly proportional to the number of viable cells. A reduction in signal indicates that the compound is inhibiting cell proliferation or inducing cell death, providing a crucial link between target inhibition and a cellular phenotype.

WST8_Assay_Workflow seed_cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) incubate_24h Incubate for 24 hours to allow cell adherence seed_cells->incubate_24h add_compound Add serially diluted compounds to the cells incubate_24h->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_wst8 Add WST-8 reagent to each well incubate_72h->add_wst8 incubate_2h Incubate for 1-4 hours (until color develops) add_wst8->incubate_2h read_absorbance Measure absorbance at 450 nm incubate_2h->read_absorbance calculate_viability Calculate % Cell Viability and determine GI50 read_absorbance->calculate_viability

Workflow for a WST-8 cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., A549) into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment: Add 100 µL of medium containing the test compounds at 2X the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compounds for 72 hours.

  • WST-8 Addition: Add 10 µL of WST-8 reagent to each well.

  • Color Development: Incubate the plate for an additional 1-4 hours at 37°C, until a sufficient orange formazan color has developed in the vehicle control wells.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only). Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the 50% growth inhibition (GI₅₀) value.

Conclusion and Future Directions

The this compound scaffold represents a highly tractable platform for the development of novel therapeutics, particularly kinase inhibitors. The structure-activity relationship is well-defined, with the aniline nitrogen serving as a key handle for introducing functionality to drive potency and the benzoxazole core acting as an effective anchor.

Key takeaways from this analysis include:

  • N-functionalization is critical: Simple amides are insufficient; incorporating moieties like piperidine that can access additional binding pockets and improve physicochemical properties is a validated strategy.[7]

  • Targeted substitutions are effective: Small, targeted modifications, such as the addition of a fluorine atom to the benzoxazole ring, can significantly enhance potency through specific electrostatic interactions.[7]

  • A multi-assay approach is essential: Correlating direct target engagement from binding assays with cellular outcomes from proliferation assays is crucial for validating the mechanism of action and guiding the optimization process.

Future research should focus on exploring more diverse N-acyl groups to probe new areas of the kinase binding site and on developing analogs with improved pharmacokinetic profiles to ensure that potent in vitro activity translates into robust in vivo efficacy.

References

  • Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

  • Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., & Hamdy, A. M. (2017). New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. Bioinorganic Chemistry and Applications, 2017, 8127031. [Link]

  • Yadav, G., Ganguly, S., & Murugesan, S. (2022). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Kumar, R., & Kumar, R. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

  • Kaczor, A. A., & Misiura, K. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(11), 1699–1716. [Link]

  • Fathalla, O. A., Abdel-aziz, M., & El-gamal, K. M. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4). [Link]

  • ChemSynthesis. (2025). 4-(1,3-benzoxazol-2-yl)aniline. ChemSynthesis.com. [Link]

  • Al-Ostath, A., Al-Mterin, M., & Al-Tamimi, A. M. (2021). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Dilek, Ö. (2024). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

  • Fukaya, T., Kodo, T., Ishiyama, T., Kakuyama, H., Nishikawa, H., Baba, S., & Masumoto, S. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & Medicinal Chemistry, 20(18), 5568–5582. [Link]

  • Opperman, T. J., Kwasny, S. M., Williams, J. D., & Schkeryantz, J. M. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry, 57(11), 4994–5000. [Link]

  • Scott, J. S., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society, 142(23), 10358–10372. [Link]

  • Kamble, V., Habade, B. M., & Agasimundin, Y. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. Semantic Scholar. [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Heliyon, 7(11), e08372. [Link]

  • Balalaie, S., & Sharifi, A. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705–709. [Link]

  • Eldehna, W. M., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(12), 1735. [Link]

  • Hayakawa, I., et al. (2013). Synthesis and Biological Evaluation of Novel Phosphatidylinositol 3-kinase Inhibitors: Solubilized 4-substituted Benzimidazole Analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). European Journal of Medicinal Chemistry, 64, 137–147. [Link]

  • Tsai, C.-H., & Liu, C.-Y. (2021). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 14(11), 1100. [Link]

  • Macías, F. A., et al. (2008). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 56(13), 5045–5056. [Link]

  • Girish, Y. R., & Kallappa, M. H. (2013). Synthesis and Antimicrobial Evaluation of Novel 1, 3-Thiazolan-4-one Derivatives. Journal of Chemistry, 2013, 1–7. [Link]

Sources

A Senior Application Scientist's Guide to Computational Docking: A Comparative Study of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the computational docking of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds.[1][2] As researchers and drug development professionals, our goal extends beyond simply generating data; we aim to build a logical, evidence-based case for a molecule's potential. This document, therefore, is structured not as a rigid template, but as a narrative of scientific inquiry. We will explore the causality behind our experimental choices, establish a self-validating protocol to ensure trustworthiness, and ground our findings in authoritative references.

The core of this investigation is to computationally evaluate this compound against two high-value therapeutic targets from different disease areas: oncology and inflammation. Its performance will be benchmarked against both a clinically relevant inhibitor and a close structural analogue to derive meaningful structure-activity relationship (SAR) insights. Molecular docking, a powerful tool in structure-based drug design, allows us to predict the binding orientation and affinity of a small molecule within the active site of a target protein, thereby streamlining the identification of promising drug candidates.[3][4]

Part 1: Rationale for Target and Comparator Selection

The selection of appropriate targets and comparators is the foundation of a meaningful computational study. Our choices are guided by the established biological activities of the benzoxazole scaffold, ensuring the relevance of our investigation.[5]

Therapeutic Targets
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of forming new blood vessels.[6] In oncology, tumor growth is highly dependent on angiogenesis, making VEGFR-2 a critical target for cancer therapeutics. Numerous benzoxazole derivatives have been investigated as potential VEGFR-2 inhibitors.[6] We will utilize the crystal structure of VEGFR-2 in complex with a known inhibitor to define the active site.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] Selective inhibition of COX-2 is a validated strategy for anti-inflammatory therapies with a reduced gastrointestinal side-effect profile compared to non-selective NSAIDs. The benzoxazole core has been explored for its anti-inflammatory properties, making COX-2 a logical target.[5][7]

Comparator Compounds

To contextualize the performance of our lead compound, we've selected three comparators:

  • Lead Compound: this compound (Structure from CAS 20934-81-0).[8]

  • Structural Analogue: 4-(1,3-Benzothiazol-2-yl)-2-methylaniline. This molecule replaces the oxygen atom in the benzoxazole ring with a sulfur atom. This subtle change allows us to probe the specific contribution of the heteroatom to receptor binding, providing valuable SAR data.[9][10]

  • Known Inhibitors (Positive Controls):

    • Sorafenib: A potent multi-kinase inhibitor used clinically for cancer treatment, with well-characterized binding to VEGFR-2.

    • Celecoxib: A selective COX-2 inhibitor widely used as an anti-inflammatory drug.

These controls serve as benchmarks; a promising result for our lead compound would be a docking score comparable to or better than these standards.

Part 2: A Self-Validating Docking Protocol

Scientific integrity demands that our computational protocol be robust and validated.[11] We employ a self-validating system where the first step is to prove that our chosen parameters can accurately reproduce a known, experimentally determined binding pose. This ensures the trustworthiness of the subsequent predictions for our novel compounds.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Production Docking pdb 1. Source Target Structures (Protein Data Bank) prep_pdb 3. Prepare Protein (Remove water, add H+, minimize) pdb->prep_pdb lig 2. Source/Draw Ligand Structures prep_lig 4. Prepare Ligands (2D to 3D, assign charges, minimize) lig->prep_lig define_site 8. Define Binding Site (Grid Generation) prep_pdb->define_site dock_all 9. Dock Test Compounds prep_lig->dock_all redock 5. Re-dock Co-crystallized Ligand rmsd 6. Calculate RMSD redock->rmsd validate 7. Validation Check (RMSD < 2.0 Å?) rmsd->validate validate->redock Fail: Refine Parameters validate->define_site Proceed define_site->dock_all analyze 10. Analyze Results (Binding Energy, Pose, Interactions) dock_all->analyze G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg Activates PI3K PI3K Dimer->PI3K Activates Ras Ras/Raf/MEK/ERK Pathway Dimer->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Proliferation Ras->Proliferation Inhibitor 4-(1,3-Benzoxazol-2-yl) -2-methylaniline (Hypothesized Target) Inhibitor->Dimer Inhibits ATP Binding

Sources

A Comparative Guide to the In Vivo and In Vitro Efficacy of Farnesoid X Receptor (FXR) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Translating Benchtop Data to Preclinical Models

Editorial Note: While the initial topic of inquiry was the specific molecule 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, a comprehensive review of publicly available scientific literature reveals a significant lack of efficacy data for this particular compound. To provide a robust and technically valuable guide that adheres to the principles of scientific integrity, this document will focus on a well-characterized and widely studied Farnesoid X Receptor (FXR) agonist, GW4064 . This will allow for a thorough comparison of in vitro and in vivo data, and a meaningful discussion of the nuances in translating laboratory findings to whole-organism systems. We will also draw comparisons with other prominent FXR agonists, such as Obeticholic Acid (OCA) and the gut-restricted agonist Fexaramine, to provide a broader context for researchers in the field.

Introduction: The Farnesoid X Receptor as a Therapeutic Target

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its activation triggers a cascade of transcriptional events that influence a wide array of metabolic pathways, making it a highly attractive therapeutic target for conditions such as nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.[3][4] The development of synthetic FXR agonists has been a major focus of drug discovery, with several compounds advancing to clinical trials.

A key challenge in this field is understanding the correlation between a compound's potency in a controlled cellular environment (in vitro) and its ultimate efficacy and safety profile in a complex biological system (in vivo). This guide provides a comparative analysis of the in vitro and in vivo efficacy of GW4064, a potent non-steroidal FXR agonist, alongside other relevant compounds, to illuminate the experimental considerations and mechanistic insights crucial for drug development professionals.

The FXR Signaling Pathway: A Mechanistic Overview

Upon binding to its ligand, typically a bile acid or a synthetic agonist, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. A key target gene is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is central to maintaining bile acid homeostasis.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_Agonist FXR Agonist (e.g., GW4064, Bile Acids) FXR FXR FXR_Agonist->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR cluster_nucleus cluster_nucleus FXR->cluster_nucleus Translocation RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, BSEP, FGF19) FXRE->Target_Genes Activates SHP SHP Protein Target_Genes->SHP CYP7A1 CYP7A1 Gene (Bile Acid Synthesis) SHP->CYP7A1 Represses

Caption: FXR Signaling Pathway Activation.

In Vitro Efficacy: Quantifying Potency and Cellular Effects

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and controlled environment to assess a compound's direct interaction with its target and its effects on cellular functions.

Common In Vitro Assays for FXR Agonists
  • Luciferase Reporter Gene Assays: This is the workhorse for quantifying the potency of an FXR agonist. Cells (e.g., CV-1 or HEK293) are co-transfected with plasmids encoding FXR and a luciferase reporter gene under the control of an FXRE. The luminescence signal is proportional to the degree of FXR activation.[5]

  • Cell-Based Lipid Accumulation Assays: To assess the functional consequences of FXR activation, cell lines like HepG2 or primary hepatocytes are treated with the agonist. Lipid accumulation can be induced with oleic acid, and the reduction in lipid droplets, often visualized by Oil Red O staining, provides a measure of the compound's metabolic effect.[6]

  • Quantitative PCR (qPCR): This technique measures the change in mRNA expression of FXR target genes (e.g., SHP, BSEP) in response to agonist treatment in relevant cell lines (e.g., primary hepatocytes, Caco-2 cells).[7][8]

Comparative In Vitro Data for FXR Agonists
CompoundAssay TypeCell LinePotency (EC₅₀)Reference
GW4064 Luciferase ReporterCV-165 nM[5]
Obeticholic Acid (OCA) Luciferase ReporterHEK29399 nM[9]
Chenodeoxycholic Acid (CDCA) Luciferase Reporter-~10 µM[2]
Fexaramine --~100-fold > CDCA[10]
Tropifexor (LJN452) --0.2 nM[11]

This table summarizes representative data; values can vary based on specific assay conditions.

Experimental Protocol: Luciferase Reporter Gene Assay

In_Vitro_Workflow start Start step1 1. Cell Seeding Seed CV-1 cells in 96-well plates start->step1 step2 2. Transfection Co-transfect with FXR and FXRE-luciferase plasmids step1->step2 step3 3. Compound Treatment Incubate with serial dilutions of GW4064 or other agonists step2->step3 step4 4. Incubation Incubate for 24 hours step3->step4 step5 5. Lysis & Reagent Addition Lyse cells and add luciferase substrate step4->step5 step6 6. Luminescence Reading Measure light output on a luminometer step5->step6 step7 7. Data Analysis Plot dose-response curve and calculate EC₅₀ step6->step7 end End step7->end

Caption: In Vitro Luciferase Assay Workflow.

Causality Behind Experimental Choices:

  • Cell Line: CV-1 (monkey kidney) or HEK293 (human embryonic kidney) cells are often used because they have low to no endogenous FXR expression, ensuring that the observed signal is a direct result of the transfected plasmids.[5][12]

  • Reporter Construct: The use of a luciferase reporter provides a highly sensitive and quantitative readout of transcriptional activation.

  • Self-Validation: A control experiment using a plasmid without the FXRE should be run in parallel. A potent and specific agonist should not produce a signal in this control, validating that the activity is mediated through the intended response element.

In Vivo Efficacy: Assessing Therapeutic Effects in Preclinical Models

While in vitro data establishes potency, in vivo studies are essential to determine if a compound can achieve therapeutic effects in a whole organism, taking into account pharmacokinetics (absorption, distribution, metabolism, and excretion), target engagement in relevant tissues, and potential off-target effects.

Common In Vivo Models for FXR Agonist Evaluation
  • Diet-Induced Obesity (DIO) and Steatosis Models: Mice (e.g., C57BL/6J) are fed a high-fat diet (HFD) to induce obesity, insulin resistance, and hepatic steatosis. The efficacy of an FXR agonist is then assessed by its ability to reverse these metabolic derangements.[6]

  • Cholestasis Models: Models such as bile duct ligation (BDL) or administration of α-naphthylisothiocyanate (ANIT) in rats induce cholestatic liver injury. The protective effect of an FXR agonist is measured by reductions in serum markers of liver damage (e.g., ALT, ALP, bilirubin) and histological improvements.[13]

  • Diabetic Models: Genetically diabetic mice, such as db/db mice, are used to evaluate the effects of FXR agonists on hyperglycemia and hyperlipidemia.[7]

Comparative In Vivo Efficacy of GW4064

Model: High-Fat Diet (HFD)-Induced Obese Mice [6]

ParameterHFD ControlHFD + GW4064Outcome
Body Weight GainHighSignificantly ReducedAnti-obesity effect
Liver TriglyceridesElevatedMarkedly ReducedReduction of steatosis
Plasma TriglyceridesElevatedSignificantly LowerImproved lipid profile
Plasma CholesterolElevatedSignificantly LowerImproved lipid profile
Hepatic Pepck mRNA-Significantly LoweredImproved glucose homeostasis
Hepatic G6pase mRNA-Significantly LoweredImproved glucose homeostasis

Model: Rat Cholestasis (ANIT and BDL) [13]

ParameterCholestasis ControlCholestasis + GW4064Outcome
Serum ALT/ALPElevatedSignificantly DecreasedHepatoprotection
Serum BilirubinElevatedSignificantly DecreasedImproved hepatic function
Liver NecrosisPresentDecreasedHistological improvement
Hepatic BSEP mRNA-InducedEnhanced bile acid export
Hepatic MDR2 mRNA-InducedEnhanced bile acid export
Experimental Protocol: Diet-Induced Obesity Study in Mice

In_Vivo_Workflow start Start step1 1. Acclimatization Acclimatize C57BL/6J mice for 1 week start->step1 step2 2. Diet Induction Place mice on a high-fat diet (HFD) for several weeks to induce obesity step1->step2 step3 3. Grouping & Treatment Randomize mice into vehicle control and GW4064 treatment groups. Administer compound daily (e.g., oral gavage) step2->step3 step4 4. Monitoring Monitor body weight, food intake, and perform glucose tolerance tests step3->step4 step5 5. Sacrifice & Sample Collection At study end, collect blood for biomarker analysis and tissues (liver, adipose) for histology and gene expression step4->step5 step6 6. Data Analysis Statistically compare metabolic parameters, gene expression, and histology between groups step5->step6 end End step6->end

Caption: In Vivo Diet-Induced Obesity Study Workflow.

Causality Behind Experimental Choices:

  • Animal Model: C57BL/6J mice are highly susceptible to diet-induced obesity and metabolic syndrome, making them a standard and relevant model.[6]

  • Route of Administration: Oral gavage is a common method for preclinical studies to mimic the intended clinical route of administration for oral drugs.

  • Endpoints: The selected endpoints (body weight, liver lipids, plasma biomarkers, gene expression) directly address the key hallmarks of metabolic disease and provide a comprehensive picture of the drug's efficacy.

Bridging the Gap: Correlating In Vitro Potency with In Vivo Efficacy

A compound with high in vitro potency does not always translate to a successful in vivo therapeutic. The journey from the petri dish to a preclinical model introduces numerous complexities.

GW4064: A Case Study

  • Positive Correlation: GW4064's nanomolar potency in vitro is reflected in its significant efficacy in animal models of metabolic disease and cholestasis at relatively low doses.[6][13] Its ability to induce target genes like SHP and BSEP is observed both in cell culture and in the livers of treated animals.[7][13]

  • Emerging Complexities: While GW4064 is a potent FXR agonist, some studies suggest its in vivo effects may not be solely mediated by FXR. For instance, GW4064 has been shown to induce PGC-1α expression in skeletal muscle, a tissue with negligible FXR expression, via activation of Estrogen Receptor-Related Receptor α (ERRα).[14] Furthermore, some studies have reported that chronic GW4064 treatment can paradoxically induce obesity and diabetes in certain contexts, highlighting the complexity of long-term FXR activation.[15]

Fexaramine: The Gut-Restriction Paradigm Fexaramine represents an alternative strategy where in vivo efficacy is achieved by deliberately limiting systemic exposure.[16]

  • In Vitro Potency: It is a potent FXR agonist.[10]

  • In Vivo Action: When administered orally, Fexaramine is designed to be poorly absorbed, thus restricting its action primarily to the FXR receptors in the intestine.[16][17] This localized activation triggers the release of FGF15 (the mouse ortholog of human FGF19), which then circulates to the liver to regulate bile acid synthesis and improve systemic metabolism.[10][18] This approach aims to harness the metabolic benefits of FXR activation while minimizing potential side effects associated with systemic exposure.[16]

Conclusion: An Integrated Approach to Drug Evaluation

The evaluation of a compound like GW4064 demonstrates that while in vitro assays are indispensable for initial screening and potency determination, they represent only the first step. The true therapeutic potential can only be uncovered through carefully designed in vivo studies that probe efficacy, mechanism, and potential off-target effects within the complexity of a whole organism. The contrasting profiles of systemically active agonists like GW4064 and gut-restricted agonists like Fexaramine underscore the importance of aligning a compound's pharmacokinetic properties with its intended therapeutic mechanism. For researchers in drug development, a deep understanding of both the cellular and systemic consequences of target engagement is paramount for successfully translating a promising molecule from the bench to the clinic.

References

  • Title: FXR agonists for NASH: How are they different and what difference do they make?
  • Title: A Head-to-Head Showdown: Farnesoid X Receptor (FXR) Agonists in Preclinical Models of Nonalcoholic Steatohepatitis (NASH)
  • Title: Comparative Efficacy of Nuclear Receptor Agonists: A Focus on FXR and LXR Derivatives Source: Benchchem URL
  • Source: JCI (Journal of Clinical Investigation)
  • Source: MedchemExpress.
  • Title: Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance Source: PMC - NIH URL
  • Title: Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α Source: Molecular Endocrinology | Oxford Academic URL
  • Title: Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice Source: MDPI URL
  • Title: Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice Source: PMC - PubMed Central URL
  • Title: FXR (Inhibitors Agonists Modulators Antagonists)
  • Title: Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors Source: Molecular Pharmacology URL
  • Title: Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study Source: NIH URL
  • Title: Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models Source: NIH URL
  • Title: Obeticholic Acid—A Pharmacological and Clinical Review Source: MDPI URL
  • Title: Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models Source: PubMed URL
  • Title: Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways Source: PMC - NIH URL
  • Title: Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR)
  • Title: Fexaramine - Wikipedia Source: Wikipedia URL
  • Title: FXR an emerging target to combat obesity Source: PMC - PubMed Central - NIH URL
  • Title: In Vivo and In Vitro Models to Study Liver Fibrosis: Mechanisms and Limitations Source: PMC URL
  • Title: Obeticholic acid improves fetal bile acid profile in a mouse model of gestational hypercholanemia Source: American Physiological Society Journal URL
  • Title: Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders Source: PubMed URL
  • Title: "Imaginary meal" tricks the body into losing weight Source: Salk Institute for Biological Studies URL

Sources

Benchmarking Antimicrobial Efficacy: A Comparative Analysis of a Novel Benzoxazole Derivative Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzoxazole scaffold has emerged as a privileged structure due to its presence in various biologically active compounds and its structural similarity to endogenous purines, allowing for potential interaction with key biomacromolecules.[1][2] This guide focuses on benchmarking the antimicrobial performance of a representative 2-substituted aminobenzoxazole, N-(4-fluorophenyl)-7-methyl-1,3-benzoxazol-2-amine (hereafter referred to as the "investigational benzoxazole"), against a panel of clinically relevant, standard-of-care antibiotics.

This document is intended for researchers, scientists, and drug development professionals. It provides an objective comparison supported by referenced experimental data and detailed protocols to ensure scientific rigor and reproducibility. While the specific compound 4-(1,3-Benzoxazol-2-yl)-2-methylaniline was the initial subject of interest, a lack of publicly available, specific antimicrobial testing data has led us to utilize data for a closely related and well-characterized analog from peer-reviewed literature to provide a meaningful and data-driven comparison.

Expert Insight: The Rationale for Investigating Benzoxazoles

The selection of the benzoxazole core is not arbitrary. This scaffold is a bio-isostere of natural nucleotides, suggesting a potential to interact with essential enzymatic targets like DNA gyrase and topoisomerases.[3] Molecular docking studies on various 2-substituted benzoxazoles have corroborated this hypothesis, indicating that their antibacterial activity may stem from the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication and survival.[3] This mechanism is distinct from many existing antibiotic classes, making benzoxazoles an attractive avenue for overcoming established resistance pathways. Our comparative analysis, therefore, not only evaluates potency but also implicitly probes a potentially valuable alternative mechanism of action.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for quantifying the in-vitro potency of an antimicrobial agent. It represents the lowest concentration of a compound that prevents the visible growth of a microorganism.[4] The following data summarizes the MIC values (in µg/mL) of the investigational benzoxazole derivative against key Gram-positive and Gram-negative pathogens, benchmarked against standard antibiotics.

Data Interpretation: A lower MIC value signifies greater potency, as less of the compound is required to inhibit bacterial growth. The data presented is compiled from peer-reviewed studies, ensuring a basis in validated experimental findings. It is crucial to note that direct comparison is most accurate when data is generated head-to-head in the same study; however, by using standardized ATCC reference strains, a reliable benchmark can be established.

Antimicrobial Agent Target Organism Strain MIC (µg/mL) Reference(s)
Investigational Benzoxazole Staphylococcus aureusMTCC~1.0[3]
Escherichia coliMTCC~1.0[3]
Pseudomonas aeruginosaMTCC~1.0[3]
Ciprofloxacin Staphylococcus aureusATCC 259230.5[5][6]
Escherichia coliATCC 259220.004 - 0.016[7]
Pseudomonas aeruginosaATCC 278530.26[8]
Vancomycin Staphylococcus aureusATCC 292131.0[3]
Gentamicin Pseudomonas aeruginosaATCC 27853≤1 - 8[9]

Note: The MIC for the Investigational Benzoxazole is approximated from a study where it demonstrated potent activity at ~1 µg/mL.[3] MIC ranges for standard antibiotics are based on established quality control ranges and experimental data.

Proposed Mechanism of Action: DNA Gyrase Inhibition

The bactericidal action of many benzoxazole derivatives is strongly suggested to be the inhibition of bacterial DNA gyrase.[3] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. By binding to the enzyme-DNA complex, the benzoxazole compound can stall the replication fork, leading to a cascade of events that culminates in cell death. This targeted action is particularly promising as DNA gyrase is a validated antibacterial target, and its structure differs sufficiently from eukaryotic topoisomerases to allow for selective toxicity.

cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Enzyme) DNA Bacterial DNA DNA_Gyrase->DNA Binds to DNA Replication DNA Replication & Transcription DNA->Replication Enables Cell_Death Cell Death Replication->Cell_Death Blocked Benzoxazole Investigational Benzoxazole Benzoxazole->DNA_Gyrase Inhibits

Caption: Standard workflow for MIC and MBC determination.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Causality Behind Choices: The broth microdilution method is chosen for its efficiency, requirement for small volumes of reagents, and its ability to provide a quantitative MIC value. [10]Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is standardized, supports the growth of most non-fastidious pathogens, and has low levels of inhibitors that could interfere with antibiotic activity.

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the investigational benzoxazole in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a concentration range that brackets the expected MIC. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum + broth, no drug) and a sterility control well (broth only).

    • Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control must show distinct turbidity.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a critical secondary assay that differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) agents. It determines the lowest concentration of an agent that results in a ≥99.9% reduction of the initial bacterial inoculum. [11] Causality Behind Choices: This procedure is a logical extension of the MIC assay. By sub-culturing from wells that show no visible growth, we can determine if the bacteria are merely inhibited or have been killed. A ≥3-log₁₀ (99.9%) reduction is the standard definition for bactericidal activity.

  • Sub-culturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two more concentrated dilutions showing no growth.

    • Mix the contents of each well thoroughly.

    • Using a calibrated loop or pipette, transfer a 10 µL aliquot from each selected well and spot-plate it onto a non-selective agar medium (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible in the growth control.

  • Interpretation:

    • Count the number of colonies (CFU) on each spot plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. An agent is generally considered bactericidal if the MBC is no more than four times its MIC. [11]

Conclusion

The data presented, derived from peer-reviewed literature, positions the investigational benzoxazole scaffold as a promising candidate for further antimicrobial drug discovery. With potent activity against both Gram-positive and Gram-negative bacteria, and a proposed mechanism targeting the essential DNA gyrase enzyme, these compounds warrant deeper investigation. The provided protocols, grounded in authoritative CLSI standards, offer a robust framework for researchers to conduct their own comparative evaluations, ensuring the generation of reliable and reproducible data. As the challenge of antimicrobial resistance continues to grow, rigorous, comparative benchmarking of novel chemical entities like 2-substituted benzoxazoles is an indispensable step in the pipeline toward new therapeutic solutions.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]

  • Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. (n.d.). Semantic Scholar. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]

  • Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005. (n.d.). National Institutes of Health. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States. (n.d.). National Institutes of Health. [Link]

  • Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives. (1998). Sci-Hub. [Link]

  • In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. (2019). National Institutes of Health. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025). National Institutes of Health. [Link]

  • Palestinian Medical and Pharmaceutical Journal. (n.d.). An-Najah National University. [Link]

  • Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. (n.d.). MDPI. [Link]

  • Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. (n.d.). MDPI. [Link]

  • Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments. (n.d.). National Institutes of Health. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the promise of a novel small molecule is invariably tempered by the critical question of its specificity. The journey from a promising hit to a viable therapeutic candidate is paved with rigorous characterization of its on-target potency and, equally important, its off-target liabilities. This guide provides an in-depth technical comparison of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline , a compound of interest owing to its benzoxazole core, a scaffold present in numerous biologically active agents. In the absence of extensive public data on this specific molecule, we will establish a framework for its evaluation, comparing its potential profile to that of well-characterized kinase inhibitors and outlining the experimental methodologies required to define its selectivity.

The core challenge in drug discovery is not merely identifying a compound that binds to a therapeutic target, but ensuring it does so with minimal engagement of other proteins, which can lead to unforeseen side effects.[1][2][3] This guide is structured to walk the researcher through the essential steps of building a comprehensive selectivity profile for a novel compound like this compound.

Section 1: Understanding the Molecule in Context

This compound (CAS No: 87388-23-6) is a heterocyclic compound featuring a benzoxazole ring system linked to a substituted aniline.[4] The benzoxazole moiety is a known pharmacophore found in a variety of compounds with diverse biological activities, including antimicrobial and antimycobacterial properties.[5][6] Its structural similarity to known kinase inhibitors suggests that its primary targets, and potential off-targets, may lie within the human kinome.

To contextualize its potential activity, we will compare it with two hypothetical, yet representative, kinase inhibitors:

  • Compound A (Broad-Spectrum Kinase Inhibitor): A compound known to inhibit multiple kinases across different families.

  • Compound B (Selective Kinase Inhibitor): A compound designed for high selectivity towards a specific kinase target.

This comparative approach will highlight the spectrum of selectivity profiles and the importance of comprehensive screening.

Section 2: Foundational In Vitro Profiling: Gauging Kinase Selectivity

The initial step in characterizing a potential kinase inhibitor is to assess its binding affinity and inhibitory activity against a broad panel of kinases.[7] This provides a global view of its selectivity and helps identify both primary targets and potential off-target interactions.[8]

Experimental Approach: Kinase Selectivity Profiling

A robust method for this initial screen is Differential Scanning Fluorimetry (DSF) , which measures the thermal stabilization of a protein upon ligand binding.[9][10] Its primary advantage is that it does not require an active enzyme or the development of a specific activity assay.[9][10]

Table 1: Hypothetical Kinase Selectivity Data (IC50 values in nM)

Kinase TargetThis compoundCompound A (Broad-Spectrum)Compound B (Selective)
Primary Target (Hypothetical)
Kinase X502510
Potential Off-Targets
Kinase Y500100>10,000
Kinase Z1,500300>10,000
Kinase A>10,00050>10,000
Kinase B8,000800>10,000

Interpretation of Data: The hypothetical data in Table 1 illustrates how this compound might exhibit a profile with a primary target and several off-targets at higher concentrations. In contrast, Compound A shows broad activity, while Compound B demonstrates high selectivity.

Experimental Protocol: Differential Scanning Fluorimetry (DSF) for Kinase Profiling
  • Protein Preparation: Express and purify a panel of human kinases. Ensure high purity and proper folding.

  • Dye Preparation: Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

  • Compound Preparation: Prepare a dilution series of the test compounds (this compound, Compound A, Compound B) in an appropriate buffer.

  • Assay Plate Setup: In a 384-well PCR plate, add the kinase, the fluorescent dye, and the test compound to each well. Include appropriate controls (e.g., no compound, known inhibitor).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the point at which 50% of the protein is unfolded.

  • Data Analysis: Calculate the change in melting temperature (ΔTm) in the presence of the compound compared to the control. A significant positive ΔTm indicates ligand binding and stabilization of the protein.

Causality and Rationale: DSF is a biophysical assay that directly measures the physical interaction between the compound and the protein.[9][10] This method is often used in the early stages of drug discovery due to its high-throughput nature and the fact that it does not require enzymatic activity, making it applicable to a wide range of kinases.[9][10]

Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_kinase Prepare Kinase Panel plate_setup Set up 384-well Plate prep_kinase->plate_setup prep_compound Prepare Compound Dilutions prep_compound->plate_setup prep_dye Prepare Fluorescent Dye prep_dye->plate_setup thermal_melt Perform Thermal Melt (RT-PCR) plate_setup->thermal_melt get_tm Acquire Melting Curves (Tm) thermal_melt->get_tm calc_delta_tm Calculate ΔTm get_tm->calc_delta_tm gen_profile Generate Selectivity Profile calc_delta_tm->gen_profile

Caption: Workflow for assessing kinase selectivity using Differential Scanning Fluorimetry.

Section 3: Cellular Assays: Bridging the Gap to Biological Relevance

While in vitro assays are crucial, they do not fully recapitulate the complex environment of a living cell.[11] Cell-based assays are essential for confirming on-target activity and identifying off-target effects in a more biologically relevant context.[1][12] These assays can provide valuable information on a compound's mechanism of action, potential toxicity, and effects on cellular signaling pathways.[1][11]

Experimental Approach: Assessing Cellular Target Engagement and Off-Target Signaling

A key approach is to use cell lines where the activity of the primary target kinase is known to drive a specific signaling pathway. By measuring the phosphorylation of downstream substrates, we can assess the compound's ability to inhibit the target in a cellular context.

Table 2: Hypothetical Cellular Target Engagement and Off-Target Effects

Assay ReadoutThis compound (1 µM)Compound A (1 µM)Compound B (1 µM)
On-Target Pathway
p-Substrate X (Target Kinase X)↓↓↓↓↓↓↓↓↓
Off-Target Pathways
p-Substrate Y (Target Kinase Y)↓↓No Change
p-Substrate Z (Target Kinase Z)No ChangeNo Change
Cell Viability (Cancer Cell Line) ReducedSignificantly ReducedReduced
Cell Viability (Normal Cell Line) Slightly ReducedReducedNo Change

Interpretation of Data: The hypothetical data in Table 2 suggests that at a concentration of 1 µM, all three compounds inhibit the primary target pathway. However, this compound and Compound A also show inhibition of an off-target pathway. The impact on cell viability further distinguishes the compounds, with the selective Compound B showing a better therapeutic window.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis
  • Cell Culture and Treatment: Culture appropriate cell lines (e.g., a cancer cell line dependent on Kinase X and a normal, non-cancerous cell line). Treat the cells with a dilution series of the test compounds for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of the target substrates (e.g., anti-p-Substrate X, anti-p-Substrate Y). Also, probe for the total protein levels as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the proteins of interest.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Causality and Rationale: This method provides a direct measure of the functional consequence of kinase inhibition within a cell.[2] By examining the phosphorylation status of downstream effectors, we can confirm that the compound is engaging its intended target and modulating the relevant signaling pathway.[1] Comparing effects in cancer and normal cell lines provides an early indication of potential therapeutic index.

Signaling Pathway Analysis

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway TargetX Kinase X SubstrateX Substrate X TargetX->SubstrateX Phosphorylates pSubstrateX p-Substrate X CellEffect_On Cancer Cell Proliferation pSubstrateX->CellEffect_On Drives TargetY Kinase Y SubstrateY Substrate Y TargetY->SubstrateY Phosphorylates pSubstrateY p-Substrate Y CellEffect_Off Normal Cellular Function pSubstrateY->CellEffect_Off Maintains Compound 4-(1,3-Benzoxazol-2-yl) -2-methylaniline Compound->TargetX Inhibits Compound->TargetY Inhibits (weaker)

Caption: Potential on-target and off-target signaling pathways for this compound.

Section 4: Advanced Profiling: Predicting and Confirming Unforeseen Interactions

Even with broad kinase screening and cell-based pathway analysis, unexpected off-target effects can emerge. Advanced computational and experimental methods can help predict and confirm these interactions.

Computational Approach: In Silico Off-Target Prediction

Computational methods that analyze the structural similarity of kinase ATP binding sites can predict potential off-target interactions.[8] These predictions can then guide further experimental validation.

Experimental Approach: Cell Microarray Assay for Off-Target Screening

Off-target screening using cell microarrays allows for the assessment of a compound's binding to a wide array of human proteins expressed on the cell surface.[3] This can reveal unexpected interactions that may not be apparent from kinase-focused screens.[3]

Conclusion: A Roadmap for Characterization

The development of any new therapeutic agent requires a meticulous and multi-faceted approach to understanding its biological activity. For a novel compound like this compound, the path to defining its potential begins with a systematic evaluation of its target selectivity and off-target effects. By employing a combination of in vitro biochemical assays, cell-based functional screens, and advanced profiling techniques, researchers can build a comprehensive picture of a compound's pharmacological profile. This rigorous, evidence-based approach is fundamental to identifying molecules with the highest potential for therapeutic success while minimizing the risk of adverse effects.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118.
  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • Genetic Engineering & Biotechnology News. (2013).
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7559-7570.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • Gao, K., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Thermo Fisher Scientific. (2010).
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
  • CDH Fine Chemical. (n.d.).
  • ChemSynthesis. (n.d.). 4-(1,3-benzoxazol-2-yl)aniline.
  • El-Sayed, W. A., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl) aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 2(4), 960-968.
  • CPAChem. (2023).
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C14H12N2O, 5 grams.
  • Sigma-Aldrich. (n.d.). 4-(1,3-BENZOXAZOL-2-YL)ANILINE AldrichCPR.
  • Biosynth. (n.d.). 4-(1,3-Benzothiazol-2-yl)-N-methylaniline.
  • Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2010).
  • PubChem. (n.d.). 4-(5-Butyl-1,3-benzoxazol-2-yl)aniline.
  • PubChem. (n.d.). 4-(1,3-Benzothiazol-2-Yl)-2-Methylaniline.
  • Semantic Scholar. (n.d.). Synthesis and evaluation of 4-(1- benzofuran-2- yl)
  • PubChem. (n.d.). 5-(1H-1,3-benzodiazol-2-yl)-2-methylaniline.
  • Kos, J., et al. (2015). Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. Molecules, 20(11), 20596-20611.
  • Scheiber, J., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
  • PubChem. (n.d.). 4-Chloro-3-(5-methyl-1,3-benzoxazol-2-YL)aniline.
  • PubChemLite. (n.d.). 4-(5-methyl-1,3-benzoxazol-2-yl)phenylamine.
  • Chemdiv. (n.d.). Compound 4-(1,3-benzoxazol-2-yl)aniline.
  • ChemicalBook. (n.d.). 4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)-2-METHYLANILINE.
  • Parchem. (n.d.). This compound.
  • Kleinhans, D. J. (2011). 2-Methyl-1,3-benzoxazol-4-yl diphenyl-phosphinate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o339.
  • Fery-Forgues, S., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
  • ECHEMI. (n.d.). 4-(1,3-benzoxazol-2-yl)-N-methylaniline.

Sources

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Expert-Informed Perspective

The chemical structure of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline dictates our safety protocol. The aniline substructure is the primary driver of our handling recommendations. Aniline and its derivatives are classified as toxic, with potential routes of exposure being inhalation, ingestion, and dermal contact.[1][3] They can be skin sensitizers, cause serious eye irritation, and may lead to organ damage through prolonged or repeated exposure.[1][6] The benzoxazole group, while generally more stable, can also contribute to skin and eye irritation.[7][8]

Given the absence of specific toxicological data, we must adopt the prudent practice of treating this compound as a substance with significant and unknown toxicity.[5][9] Our core directive is the stringent avoidance of direct contact and aerosol generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a static checklist but a dynamic assessment based on the specific procedure being performed. The following protocols represent the minimum required protection.

Hand Protection: The First Line of Defense

Skin contact is a primary risk for aromatic amines.[1][10] Therefore, robust hand protection is non-negotiable.

  • Rationale: A single glove layer can be subject to invisible pinholes or rapid permeation by chemicals. Double-gloving provides a critical second barrier, significantly reducing the risk of accidental exposure. Studies on aniline have shown that breakthrough times can vary significantly between glove materials.[11][12]

  • Protocol:

    • Inner Glove: Wear a tight-fitting nitrile glove.

    • Outer Glove: Wear a second, thicker, chemical-resistant glove. For handling the pure solid or concentrated solutions, butyl or neoprene gloves are recommended over nitrile for the outer layer due to their superior resistance to aromatic amines.[13]

    • Integrity and Disposal: Gloves must be inspected for any signs of degradation before use.[9] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and disposed of as hazardous solid waste.[2][9] Never wear gloves outside of the designated work area to prevent cross-contamination of surfaces like doorknobs or keyboards.[9]

Body Protection: Shielding from Spills and Splashes
  • Rationale: A lab coat protects your skin and personal clothing from contamination in the event of a splash or spill.[14] For this class of compound, an impermeable gown provides a higher level of protection against potential liquid penetration.

  • Protocol:

    • A clean, fully-buttoned lab coat is the minimum requirement for all work.[14][15]

    • For procedures involving larger quantities (>1 gram) or a significant risk of splashing, a disposable, impermeable gown with a closed front and cuffs is required.[16]

    • Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[5][14]

Eye and Face Protection: Preventing Irreversible Damage
  • Rationale: Given that related compounds can cause serious eye damage, robust protection against splashes, and airborne particles is critical.[7][8][17]

  • Protocol:

    • Standard Operations: Chemical splash goggles are the minimum requirement. Standard safety glasses do not provide adequate protection from splashes.[9][14]

    • High-Risk Operations: When handling larger volumes, working under pressure, or if there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[9][18]

Respiratory Protection: Mitigating Inhalation Risks
  • Rationale: Handling the solid compound can generate fine dust or aerosols that are easily inhaled. Volatile chemicals should always be handled in a way that minimizes vapor inhalation.[9][14]

  • Protocol:

    • Engineering Controls First: All work with this compound, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood.[1][14] This is the primary method for preventing respiratory exposure.

    • Supplemental Respiratory Protection: In the event of a significant spill or failure of engineering controls, a fit-tested N95 respirator or higher may be necessary.[16] Personnel must be trained and medically cleared to wear respirators.[13]

Operational and Disposal Plans

Proper procedure and waste management are as critical as PPE. These plans ensure safety during handling and compliance with environmental regulations.

Summary of PPE for Key Operations
Operation Hand Protection Body Protection Eye/Face Protection Respiratory/Ventilation
Weighing Solid (<1g) Double-glove (Nitrile inner, Nitrile/Neoprene outer)Lab CoatChemical Splash GogglesChemical Fume Hood or Ventilated Balance Enclosure
Solution Preparation Double-glove (Nitrile inner, Neoprene/Butyl outer)Lab CoatChemical Splash GogglesChemical Fume Hood
Large Scale (>1g) / Splash Risk Double-glove (Nitrile inner, Neoprene/Butyl outer)Impermeable GownGoggles & Face ShieldChemical Fume Hood
Waste Handling Double-glove (Nitrile inner, Nitrile/Neoprene outer)Lab CoatChemical Splash GogglesWell-ventilated area (Fume hood preferred)
Step-by-Step Disposal Protocol

All materials that have come into contact with this compound must be treated as hazardous waste.[16] Do not dispose of this chemical down the drain or in the regular trash.[13][15]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, pipette tips, weighing papers, and other consumables should be collected in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[16]

    • Liquid Waste: Collect all solutions containing the compound in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility is confirmed.[13][16]

  • Container Labeling: All waste containers must be clearly and securely labeled with the full chemical name "this compound Waste," appropriate hazard symbols (e.g., "Toxic"), and the date of accumulation.[5][16]

  • Storage and Disposal:

    • Store sealed waste containers in a designated, secure, and secondarily contained area away from incompatible materials.[13]

    • Arrange for disposal through your institution's licensed hazardous waste disposal service. Follow all local and national regulations.[2]

Visualization of Safety Workflows

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Level start Begin Task: Handling this compound form Handling Solid? start->form scale Scale > 1g or High Splash Risk? level_2 Enhanced PPE: - Double Gloves (Neoprene/Butyl outer) - Impermeable Gown - Goggles & Face Shield - Fume Hood scale->level_2 Yes end Task Complete scale->end No level_1 Standard PPE: - Double Gloves (Nitrile) - Lab Coat - Goggles - Fume Hood form->level_1 No (Solution) form->level_1 Yes level_1->scale level_2->end Proceed with Task

Caption: PPE selection based on task scale and physical form.

Chemical Waste Disposal Workflow

This diagram outlines the mandatory segregation and disposal process for waste generated during handling.

Waste_Disposal cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal start Work Complete: Waste Generated decision Waste Type? start->decision solid_waste Contaminated Solid Waste (Gloves, Tips, Paper) decision->solid_waste Solid liquid_waste Contaminated Liquid Waste (Solutions, Rinsates) decision->liquid_waste Liquid solid_container Seal in Labeled Solid Waste Container solid_waste->solid_container liquid_container Seal in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal

Caption: Segregation and disposal of hazardous chemical waste.

References

  • Chemical Safety Best Practices in The Lab - Green World Group. (2023-12-22).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
  • Safeguarding Research: Proper Disposal Procedures for Aniline-MPB-amino-C3-PBD - Benchchem.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Aniline - Washington State University.
  • Lab Safety Rules and Guidelines - LabManager.com. (2024-01-23).
  • Laboratory Safety Rules - Oklahoma State University.
  • Aniline Standard Operating Procedure - University of Washington.
  • Material Safety Data Sheet for N-Methylaniline - CDH Fine Chemical.
  • Safety Data Sheet for N-Methylaniline - Thermo Fisher Scientific. (2010-11-26).
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks.
  • Safety Data Sheet for Aniline - Sigma-Aldrich. (2025-05-20).
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. (2000). AIHAJ, 61(6), 837-41.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Safety Data Sheet for Benzoic Acid - Medline. (2017-09-04).
  • Safety Data Sheet for Benzoxazole - Fisher Scientific. (2010-10-23).
  • Safety Data Sheet for N-Methylaniline - Sigma-Aldrich. (2024-03-08).
  • Safety Data Sheet for Aniline - Carl ROTH.
  • Safety Data Sheet for NBD-CO-Hz - TCI Chemicals. (2025-01-14).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.